molecular formula C8H13NO2 B1337778 hexahydro-1H-pyrrolizine-7a-carboxylic acid CAS No. 412283-63-7

hexahydro-1H-pyrrolizine-7a-carboxylic acid

Cat. No.: B1337778
CAS No.: 412283-63-7
M. Wt: 155.19 g/mol
InChI Key: UXHYWADURMRPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-1H-pyrrolizine-7a-carboxylic acid is a versatile pyrrolizidine-based chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This compound features a carboxylic acid functional group at the 7a position of the bridged bicyclic structure, making it a valuable precursor for the synthesis of more complex molecules . The pyrrolizine core is a privileged structure in drug discovery, and related 7a-substituted hexahydro-1H-pyrrolizine compounds have been investigated for their utility in controlling chemical synaptic transmission, indicating potential research applications in targeting nicotinic acetylcholine receptors and other neurological pathways . It is commercially available as a hydrochloride salt (CAS# 165456-23-5) to enhance stability and solubility . As a key synthetic intermediate, this building block can be utilized in the development of novel bioactive compounds for experimental purposes. Researchers can leverage its structure to explore new pharmacophores and develop probes for studying neuropharmacological mechanisms. Handling and Usage: This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Proper safety precautions must be observed during handling, as the hydrochloride salt has associated hazard statements (H302, H315, H319, H335) . Researchers should consult the Safety Data Sheet (SDS) and conduct all procedures in a appropriately controlled laboratory environment.

Properties

IUPAC Name

1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7(11)8-3-1-5-9(8)6-2-4-8/h1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHYWADURMRPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445617
Record name Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412283-63-7
Record name Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hexahydro-1H-pyrrolizine-7a-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of hexahydro-1H-pyrrolizine-7a-carboxylic acid, a saturated bicyclic amine with a carboxylic acid moiety at the bridgehead position. This scaffold is of interest in medicinal chemistry due to its presence in various natural products and its potential as a constrained amino acid analogue in drug design. While specific literature on this exact isomer is limited, this document outlines a plausible synthetic approach and expected characterization data based on established chemical principles and data from related structures.

Physicochemical Properties

This compound is a constitutional isomer of other hexahydro-1H-pyrrolizine-carboxylic acids. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 412283-63-7[ChemScene]
Molecular Formula C₈H₁₃NO₂[ChemScene]
Molecular Weight 155.19 g/mol [ChemScene]
Topological Polar Surface Area 40.54 Ų[ChemScene]
Hydrogen Bond Donors 1[ChemScene]
Hydrogen Bond Acceptors 2[ChemScene]
Rotatable Bonds 1[ChemScene]

Proposed Synthesis

A likely synthetic route to this compound involves the construction of the pyrrolizidine core followed by the introduction and hydrolysis of a nitrile group at the 7a-position. This strategy is inferred from synthetic routes towards similarly substituted pyrrolizidine alkaloids.

Synthesis_Pathway proline_ester Proline Ester Derivative pyrrolizidinone Pyrrolizidinone Intermediate proline_ester->pyrrolizidinone [1] Annulation/ Cyclization cyano_pyrrolizidine 7a-Cyano-hexahydro-1H-pyrrolizine pyrrolizidinone->cyano_pyrrolizidine [2] Cyanation target_molecule This compound cyano_pyrrolizidine->target_molecule [3] Acid or Base Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of a Pyrrolizidinone Intermediate

A common strategy for the synthesis of the pyrrolizidine core involves the cyclization of proline derivatives. For instance, a Dieckmann condensation or a related intramolecular cyclization of a suitably substituted proline ester can yield a bicyclic β-keto ester, which can then be further manipulated.

Step 2: Introduction of the Cyano Group at the 7a-Position

The introduction of a cyano group at the bridgehead position can be a challenging transformation. One possible approach involves the reaction of a suitable electrophilic precursor at the 7a-position with a cyanide source.

Step 3: Hydrolysis of 7a-Cyano-hexahydro-1H-pyrrolizine

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.[1]

  • Acid-Catalyzed Hydrolysis:

    • Dissolve 7a-cyano-hexahydro-1H-pyrrolizine in a mixture of concentrated hydrochloric acid and water.

    • Heat the mixture at reflux for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to the isoelectric point of the amino acid.

    • The product may precipitate or can be extracted with a suitable organic solvent.

    • Purify the crude product by recrystallization or chromatography.

  • Base-Catalyzed Hydrolysis:

    • Dissolve 7a-cyano-hexahydro-1H-pyrrolizine in an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

    • Heat the mixture at reflux for several hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to the isoelectric point.

    • Isolate and purify the product as described for the acid-catalyzed method.

Characterization

The characterization of this compound would rely on a combination of spectroscopic techniques to confirm its structure and purity. The following are expected data based on the analysis of similar compounds.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis synthesized_product Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) synthesized_product->nmr ir Infrared (IR) Spectroscopy synthesized_product->ir ms Mass Spectrometry (MS) synthesized_product->ms final_structure Structural Confirmation nmr->final_structure ir->final_structure ms->final_structure

Caption: Workflow for the characterization of this compound.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - A broad singlet in the region of 10-12 ppm corresponding to the carboxylic acid proton.- A complex pattern of multiplets in the aliphatic region (approx. 1.5-4.0 ppm) for the 12 protons of the hexahydropyrrolizine core. The bridgehead proton and protons adjacent to the nitrogen are expected to be the most downfield in this region.
¹³C NMR - A signal in the range of 170-185 ppm for the carboxylic acid carbonyl carbon.- A signal for the quaternary bridgehead carbon (C-7a) to which the carboxyl group is attached.- Several signals in the aliphatic region (approx. 20-70 ppm) corresponding to the other carbons of the pyrrolizidine ring system.
IR Spectroscopy - A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.- A strong C=O stretching absorption around 1700-1725 cm⁻¹.- C-H stretching bands just below 3000 cm⁻¹.
Mass Spectrometry (ESI-MS) - In positive ion mode, an [M+H]⁺ peak at m/z 156.10.- In negative ion mode, an [M-H]⁻ peak at m/z 154.08.
Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent will affect the observation of the acidic proton.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum, potentially using DEPT-135 and DEPT-90 pulse sequences to aid in the assignment of carbon types.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils), or use an ATR-FTIR spectrometer for direct analysis of the solid or liquid sample.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Data Acquisition: Introduce the sample into an electrospray ionization (ESI) mass spectrometer and acquire spectra in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Applications in Drug Development

Constrained amino acids are valuable tools in medicinal chemistry for the following reasons:

  • Conformational Rigidity: The bicyclic nature of the hexahydropyrrolizine core restricts the conformational freedom of the molecule. When incorporated into peptides or peptidomimetics, this can lead to a more defined three-dimensional structure, which can enhance binding affinity and selectivity for biological targets.

  • Metabolic Stability: The rigid scaffold can protect against enzymatic degradation, thereby improving the pharmacokinetic profile of a drug candidate.

  • Novel Chemical Space: The unique three-dimensional arrangement of functional groups offers the potential to explore novel interactions with protein binding sites that are not accessible to more flexible analogues.

The synthesis and characterization of this compound and its derivatives provide a foundation for their exploration as novel building blocks in the design of next-generation therapeutics.

References

"physical and chemical properties of hexahydro-1H-pyrrolizine-7a-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for hexahydro-1H-pyrrolizine-7a-carboxylic acid (CAS No: 412283-63-7) is limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on available data, computed properties, and established knowledge of related saturated pyrrolizidine alkaloids and carboxylic acids. It is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a saturated bicyclic non-proteinogenic amino acid. Its core structure is the pyrrolizidine nucleus, which consists of two fused five-membered rings sharing a nitrogen atom. Unlike their unsaturated counterparts, which are known for their potential hepatotoxicity, saturated pyrrolizidine alkaloids are generally considered to be significantly less toxic. The presence of a carboxylic acid functional group at the bridgehead position (7a) imparts unique chemical characteristics and potential for further chemical modifications, making it an interesting scaffold for medicinal chemistry and drug design.

Physicochemical Properties

While specific experimental data for this compound is scarce, its fundamental properties have been computed and are available from various chemical databases.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₃NO₂ChemScene[1]
Molecular Weight 155.19 g/mol ChemScene[1]
CAS Number 412283-63-7ChemScene[1]
Topological Polar Surface Area (TPSA) 40.54 ŲChemScene[1]
LogP (calculated) 0.6994ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Solubility: The solubility of this compound is predicted to be significant in polar protic solvents like water and lower alcohols, owing to the presence of the polar carboxylic acid and tertiary amine groups. It is likely to be sparingly soluble in nonpolar organic solvents such as hexanes and diethyl ether. The solubility in aqueous solutions is expected to be pH-dependent, increasing in both acidic and basic conditions due to salt formation.

pKa: The pKa values for this compound have not been experimentally determined. However, based on analogous structures, the carboxylic acid proton is expected to have a pKa in the range of 2-4, while the conjugate acid of the tertiary amine is expected to have a pKa in the range of 10-11.

Spectroscopic Properties

Detailed experimental spectra for this compound are not available. However, the expected spectroscopic features can be predicted based on its structure and the known spectral characteristics of similar compounds.

¹H NMR Spectroscopy:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. This signal's position and broadness are highly dependent on the solvent and concentration.

  • Aliphatic Protons (-CH₂-, -CH-): A complex series of multiplets would be observed in the upfield region, generally between 1.5 and 4.0 ppm. The protons on the carbons adjacent to the nitrogen atom and the carbon bearing the carboxylic acid would be expected to resonate at the lower end of this range.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (-COOH): A signal in the range of 170-185 ppm is characteristic of a carboxylic acid carbonyl carbon.

  • Aliphatic Carbons: Signals for the seven sp³ hybridized carbon atoms of the pyrrolizidine ring would appear in the upfield region, typically between 20 and 70 ppm. Carbons bonded to the nitrogen atom would be found in the lower part of this range.

Infrared (IR) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear between 1700 and 1730 cm⁻¹ for the carbonyl group.

  • C-N Stretch: A medium intensity band is expected in the 1000-1250 cm⁻¹ region.

Mass Spectrometry:

  • Molecular Ion (M⁺): In electron ionization (EI) mass spectrometry, the molecular ion peak at m/z 155 would be expected, although it may be weak.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxyl group (M-45) and fragmentation of the pyrrolizidine ring system.

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of this compound are not well-documented. The following are proposed methodologies based on established organic chemistry principles and literature on related compounds.

Proposed Synthesis

A plausible synthetic route could involve the hydrolysis of a corresponding ester or nitrile at the 7a-position of the hexahydro-1H-pyrrolizine core.

Protocol: Synthesis via Hydrolysis of a Nitrile Precursor

  • Synthesis of the Nitrile Precursor: The precursor, 7a-cyano-hexahydro-1H-pyrrolizine, can potentially be synthesized through methods analogous to those used for similar bicyclic systems.

  • Hydrolysis: The nitrile precursor (1 equivalent) is refluxed in a strong acidic solution (e.g., 6M HCl) or a strong basic solution (e.g., 6M NaOH) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up (Acidic Hydrolysis): The reaction mixture is cooled, and the pH is adjusted to the isoelectric point (around pH 7) with a suitable base (e.g., NaOH). The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

  • Work-up (Basic Hydrolysis): The reaction mixture is cooled and acidified with a suitable acid (e.g., HCl) to the isoelectric point. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Purification

For purification, standard techniques for amino acids can be employed.

Protocol: Purification by Ion-Exchange Chromatography

  • Column Preparation: A column is packed with a strong cation-exchange resin (e.g., Dowex 50W) and equilibrated with a low pH buffer (e.g., 0.1 M citric acid buffer, pH 3).

  • Loading: The crude product is dissolved in the equilibration buffer and loaded onto the column.

  • Washing: The column is washed with the equilibration buffer to remove any neutral or anionic impurities.

  • Elution: The product is eluted from the column using a buffer with a higher pH or a higher salt concentration (e.g., 0.1 M phosphate buffer, pH 8, or a gradient of NaCl).

  • Desalting: The fractions containing the purified product are pooled, and the salt is removed by dialysis or using a desalting column.

  • Isolation: The desalted solution is concentrated under reduced pressure, and the purified product is obtained by lyophilization.

Visualizations

Since no specific signaling pathways involving this compound have been identified, the following diagrams illustrate a plausible synthetic workflow and a general analytical workflow for the compound.

G cluster_synthesis Proposed Synthesis Workflow start Pyrrolizidine Core Precursor cyanation Cyanation at 7a-position start->cyanation nitrile 7a-Cyano-hexahydro-1H-pyrrolizine cyanation->nitrile hydrolysis Acid or Base Hydrolysis nitrile->hydrolysis product This compound (Crude) hydrolysis->product purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Pure Product purification->final_product G cluster_analysis Analytical Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis sample Sample of this compound nmr NMR (1H, 13C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms hplc HPLC sample->hplc gc GC (after derivatization) sample->gc data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis hplc->data_analysis gc->data_analysis

References

In-Depth Technical Guide: Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic Acid (CAS 412283-63-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid, identified by CAS number 412283-63-7, is a saturated heterocyclic compound belonging to the pyrrolizidine alkaloid class.[1][2] These alkaloids are a diverse group of natural products known for their wide range of biological activities, which can include significant toxicity.[1][3] This document provides a comprehensive technical overview of the properties, structure, and available data for this specific compound, intended to support research and development activities.

Chemical Structure and Identification

The chemical structure of Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid is characterized by a fused bicyclic system of two five-membered rings sharing a nitrogen atom, with a carboxylic acid group attached at the bridgehead carbon.

Molecular Formula: C₈H₁₃NO₂[]

Molecular Weight: 155.19 g/mol [5]

IUPAC Name: 1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid[]

Synonyms:

  • Tetrahedro-1H-pyrrolizine-7a(5H)-carboxylic acid[]

  • Hexahydro-1H-pyrrolizine-7a-carboxylic acid[5]

  • Tetrahydro-pyrrolizine-7a-carboxylic acid[5]

Structural Representation:

Caption: 2D Chemical Structure of Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid.

Physicochemical Properties

Experimentally determined physicochemical data for Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid is limited in publicly available literature. The following table summarizes predicted and available data from chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₈H₁₃NO₂[]
Molecular Weight 155.19 g/mol [5]
Topological Polar Surface Area (TPSA) 40.54 Ų[5]
logP (Octanol-Water Partition Coefficient) 0.6994[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 1[5]
Storage Temperature 2-8°C, Sealed in dry conditions[5]
Purity (typical) ≥98%[5]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (approximately 1.5-4.0 ppm) corresponding to the protons of the pyrrolizidine ring system. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aliphatic carbons of the pyrrolizidine core and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (typically in the range of 170-185 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

  • A broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically around 1700-1725 cm⁻¹.

  • C-H stretching bands for the aliphatic protons below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (155.19 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the pyrrolizidine ring.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid (CAS 412283-63-7) is not explicitly described in the available literature. However, general synthetic strategies for related pyrrolizidine and pyrrolidine carboxylic acid derivatives can be adapted. One common approach involves the cyclization of appropriate precursors. For instance, a potential synthetic route could be envisioned starting from proline derivatives.

A generalized experimental workflow for the synthesis of a related pyrrolizidine derivative, legonmycin B, is presented below, which may serve as a conceptual basis.[1][6]

Generalized Experimental Workflow for Pyrrolizidine Synthesis:

G Proline_derivative Proline Derivative Intermediate1 N-Protected Proline Ester Proline_derivative->Intermediate1 Esterification & Protection Intermediate2 Cyclization Precursor Intermediate1->Intermediate2 Functional Group Manipulation Pyrrolizidinone Pyrrolizidinone Core Intermediate2->Pyrrolizidinone Intramolecular Cyclization Final_Product Functionalized Pyrrolizidine Pyrrolizidinone->Final_Product Further Functionalization/ Deprotection

Caption: Generalized workflow for the synthesis of pyrrolizidine derivatives.

Note: This is a generalized representation and the specific reagents and conditions would need to be optimized for the synthesis of Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid.

Biological Activity and Mechanism of Action

Specific biological activity and mechanism of action studies for Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid have not been identified in the surveyed literature. However, as a member of the pyrrolizidine alkaloid family, its potential biological effects may be inferred from the known activities of this class of compounds.

Many pyrrolizidine alkaloids are known for their hepatotoxicity, which is often associated with the metabolic activation of the pyrrolizidine core by cytochrome P450 enzymes in the liver.[3][7] This metabolic activation typically involves the introduction of a double bond into the pyrrolizidine ring, leading to the formation of reactive pyrrolic esters that can form adducts with cellular macromolecules, causing cellular damage.[7]

Metabolic Activation Pathway of Pyrrolizidine Alkaloids:

G PA Pyrrolizidine Alkaloid Metabolite1 Dehydropyrrolizidine Alkaloid (DHP) PA->Metabolite1 CYP450 Metabolism (Liver) Adducts Cellular Macromolecule Adducts (e.g., DNA, Proteins) Metabolite1->Adducts Nucleophilic Attack Toxicity Cellular Toxicity Adducts->Toxicity

Caption: General metabolic activation pathway leading to pyrrolizidine alkaloid toxicity.

It is important to note that Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid is a saturated pyrrolizidine alkaloid. Saturated pyrrolizidine alkaloids are generally considered to be less toxic than their unsaturated counterparts because they are not as readily metabolized to reactive pyrrolic intermediates.[7] However, comprehensive toxicological studies on this specific compound are lacking.

Safety and Handling

Detailed safety and handling information for Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid is not available. As a precaution, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid (CAS 412283-63-7) is a saturated pyrrolizidine alkaloid for which detailed experimental data is scarce in the public domain. While its structural relationship to other pyrrolizidine alkaloids suggests potential biological activities, further research is required to fully characterize its physicochemical properties, develop specific synthetic protocols, and evaluate its pharmacological and toxicological profile. This technical guide provides a summary of the currently available information to aid researchers in their investigations of this compound.

References

An In-depth Technical Guide to Hexahydro-1H-pyrrolizine-7a-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-1H-pyrrolizine-7a-carboxylic acid is a saturated bicyclic heterocyclic compound belonging to the pyrrolizidine alkaloid family. The pyrrolizidine core is a common motif in a variety of natural products and synthetic compounds of pharmaceutical interest. Derivatives of the pyrrolizidine skeleton have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This guide aims to provide a detailed understanding of the molecular structure and physicochemical properties of this compound, to the extent that information is publicly available.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of two fused five-membered rings, forming a pyrrolizidine nucleus, with a carboxylic acid group attached at the bridgehead carbon (C-7a).

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₃NO₂ChemScene[1]
Molecular Weight155.19 g/mol ChemScene[1]
XLogP3-1.8PubChem[2]
Hydrogen Bond Donor Count1ChemScene[1]
Hydrogen Bond Acceptor Count2ChemScene[1]
Rotatable Bond Count1ChemScene[1]
Topological Polar Surface Area40.5 ŲChemScene[1]
Exact Mass155.094628657 DaPubChem[2]
Note: The data in this table is based on computational models and has not been experimentally verified.

Diagram 1: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Spectroscopic Characterization (Theoretical)

Due to the lack of published experimental spectra for this compound, this section provides a theoretical overview of the expected spectroscopic features based on the analysis of related pyrrolizidine alkaloids and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of overlapping multiplets in the aliphatic region (approximately 1.5-4.0 ppm) corresponding to the protons of the pyrrolizidine ring system. The diastereotopic nature of the methylene protons on the two rings would lead to complex splitting patterns. The carboxylic acid proton (–COOH) would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), the exact position being dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically in the range of 170-185 ppm). The carbons of the pyrrolizidine ring would appear in the aliphatic region (approximately 20-70 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band corresponding to the C=O stretching of the carbonyl group would be expected in the region of 1700-1725 cm⁻¹. C-H stretching vibrations would appear around 2850-3000 cm⁻¹, and C-N stretching vibrations would be observed in the fingerprint region.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 155. The fragmentation pattern of pyrrolizidine alkaloids is often characterized by the cleavage of the ester group (if present) and fragmentation of the necine base. For this simple carboxylic acid, fragmentation might involve the loss of the carboxyl group (•COOH, 45 Da) to give a fragment at m/z 110, followed by further fragmentation of the pyrrolizidine ring. Common fragment ions for the pyrrolizidine core are observed at m/z 82, 83, and 96.[3][4][5][6][7]

Synthesis Methodology (Hypothetical)

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions and syntheses of similar pyrrolizidine structures. A potential approach could involve the hydrolysis of a corresponding ester, such as ethyl hexahydro-1H-pyrrolizine-7a-carboxylate. The synthesis of such an ester might be achieved through a multi-step process starting from proline or a related pyrrolidine derivative.

Diagram 2: Hypothetical Synthesis Workflow

Hypothetical_Synthesis_Workflow Proline_ester Proline Ester Derivative Intermediate_1 N-Alkylated Intermediate Proline_ester->Intermediate_1 Alkylation Intermediate_2 Cyclization Precursor Intermediate_1->Intermediate_2 Functional Group Manipulation Pyrrolizidine_ester Hexahydro-1H-pyrrolizine-7a-carboxylate Ester Intermediate_2->Pyrrolizidine_ester Intramolecular Cyclization Target_molecule This compound Pyrrolizidine_ester->Target_molecule Ester Hydrolysis caption A plausible, though unconfirmed, synthetic pathway.

References

"stereochemistry of hexahydro-1H-pyrrolizine-7a-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stereochemistry of Hexahydro-1H-pyrrolizine-7a-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemical aspects of this compound, a saturated bicyclic compound with significant potential in medicinal chemistry. The pyrrolizidine alkaloid core is a common motif in various natural products and synthetic analogues, making a thorough understanding of its three-dimensional structure crucial for the development of novel therapeutics. This document outlines the possible stereoisomers, conformational preferences, and the experimental protocols for their synthesis and characterization.

Introduction to the Core Stereochemistry

This compound possesses a rigid bicyclic ring system with multiple stereogenic centers. The stereochemistry of this molecule is primarily determined by the relative configuration of the substituents at the bridgehead carbon (C7a) and any other substituted carbons in the pyrrolizidine rings. The fusion of the two five-membered rings can result in different puckering conformations, which significantly influences the overall shape and biological activity of the molecule.

Stereoisomers of this compound

The core structure of this compound has two bridgehead chiral centers at C7a and C4a (implied). The carboxylic acid at the 7a position introduces another layer of stereochemical complexity. The relative orientation of the hydrogen atom at C7a and the lone pair of the nitrogen atom dictates the cis or trans fusion of the rings. Furthermore, the substituent at C7a can be either endo or exo relative to the bicyclic system. This gives rise to a number of possible stereoisomers.

The resolution of racemic mixtures of pyrrolizidine derivatives is a critical step in their chemical synthesis and biological evaluation. Chiral auxiliaries are often employed to separate enantiomers. For instance, the use of L-(-)-menthol has been reported for the resolution of related pyrrolizidine carboxylic acids, allowing for the isolation of individual diastereomeric esters which can then be hydrolyzed to the pure enantiomers.

G cluster_isomers Potential Stereoisomers Isomer_A (7aR)-isomer Isomer_B (7aS)-isomer Racemic Mixture Racemic Mixture Chiral Resolution Chiral Resolution Racemic Mixture->Chiral Resolution e.g., L-(-)-menthol Diastereomer_1 Diastereomer_1 Chiral Resolution->Diastereomer_1 Separation Diastereomer_2 Diastereomer_2 Chiral Resolution->Diastereomer_2 Separation Diastereomer_1->Isomer_A Hydrolysis Diastereomer_2->Isomer_B Hydrolysis

Caption: Stereoisomers of this compound.

Conformational Analysis

The pyrrolizidine ring system is not planar and can adopt several puckered conformations. The five-membered rings can exist in envelope or twist conformations. The overall shape of the bicyclic system is influenced by the nature of the ring fusion (cis or trans) and the steric bulk of the substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for elucidating the preferred conformation in solution. NOESY experiments reveal through-space proximities between protons, which can help determine the relative stereochemistry and the puckering of the rings.

Experimental Protocols for Stereochemical Determination

Chiral Resolution of Racemic this compound

This protocol is based on the general method of resolving chiral carboxylic acids using a chiral auxiliary.

  • Esterification: The racemic carboxylic acid is reacted with an enantiomerically pure alcohol, such as L-(-)-menthol, in the presence of a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) in an aprotic solvent (e.g., dichloromethane).

  • Diastereomer Separation: The resulting mixture of diastereomeric esters is separated by column chromatography on silica gel, capitalizing on their different physical properties.

  • Hydrolysis: The separated diastereomeric esters are individually hydrolyzed under basic conditions (e.g., with LiOH in a mixture of THF and water) to yield the corresponding enantiomerically pure carboxylic acids.

  • Purity Assessment: The enantiomeric excess of the resolved acids is determined by chiral HPLC or by converting them to diastereomeric amides with a chiral amine and analyzing by standard HPLC or NMR.

NMR Spectroscopic Analysis

High-resolution NMR spectroscopy is indispensable for the structural elucidation of pyrrolizidine derivatives.

  • ¹H NMR: Provides information on the chemical environment of each proton. The chemical shifts and coupling constants are indicative of the local geometry.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms and their hybridization state.

  • COSY (Correlation Spectroscopy): Establishes proton-proton scalar coupling networks, helping to assign protons within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and piecing together the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for determining the relative stereochemistry. NOE cross-peaks indicate protons that are close in space (< 5 Å), which is used to deduce the orientation of substituents and the conformation of the rings.

G Start Racemic Carboxylic Acid Step1 Esterification with Chiral Auxiliary Start->Step1 Step2 Diastereomer Separation (Chromatography) Step1->Step2 Step3 Hydrolysis of Separated Diastereomers Step2->Step3 Step4 NMR Analysis (¹H, ¹³C, NOESY) Step3->Step4 Step5 X-ray Crystallography Step3->Step5 If crystalline End Absolute Configuration Determined Step4->End Relative Stereochemistry Step5->End Absolute Stereochemistry

Caption: Experimental workflow for stereochemical determination.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry, provided that suitable crystals can be obtained. The crystallographic data yields precise bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's three-dimensional structure in the solid state.

Data Presentation

The following table summarizes the expected type of data that would be collected to characterize the stereoisomers of this compound.

Parameter(7aR)-isomer(7aS)-isomerMethod
Specific Rotation [α]D Expected positive valueExpected negative valuePolarimetry
¹H NMR (δ, ppm) Characteristic shifts for H at C7aDifferent characteristic shiftsNMR
³JHH (Hz) Specific coupling constantsDifferent coupling constantsNMR
Key NOE Correlations e.g., H-7a to specific ring protonsDifferent set of NOE correlationsNOESY
Crystal System To be determinedTo be determinedX-ray
Space Group To be determinedTo be determinedX-ray

Visualization of Key NOE Correlations

The following diagram illustrates hypothetical key NOE correlations that could be used to differentiate between two possible diastereomers. The presence or absence of specific cross-peaks in the NOESY spectrum would provide strong evidence for a particular relative stereochemistry.

Caption: Key NOE correlations for stereochemical assignment.

Conclusion

The stereochemistry of this compound is complex and plays a pivotal role in its potential biological activity. A combination of chiral synthesis or resolution, followed by detailed spectroscopic analysis, particularly multi-dimensional NMR, and ideally confirmed by X-ray crystallography, is essential for the unambiguous assignment of its three-dimensional structure. The methodologies and principles outlined in this guide provide a robust framework for researchers engaged in the study and development of novel compounds based on this important heterocyclic scaffold.

An In-depth Technical Guide to Hexahydro-1H-pyrrolizine-7a-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydro-1H-pyrrolizine-7a-carboxylic acid and its derivatives represent a class of saturated bicyclic heterocyclic compounds with significant potential in medicinal chemistry. The pyrrolizidine scaffold is a common motif in a variety of natural products and synthetic molecules exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and therapeutic potential of this core scaffold and its analogs. Due to the limited publicly available data specifically for this compound, this guide also draws upon information from closely related pyrrolizine and pyrrolizidine carboxylic acid derivatives to infer potential properties and experimental approaches.

Introduction

The pyrrolizidine core, a nitrogen-fused bicyclic system, is the structural foundation for a wide array of alkaloids found in numerous plant families. These natural products, known as pyrrolizidine alkaloids (PAs), are recognized for their diverse and potent biological effects, which can range from hepatotoxicity to anti-inflammatory and anticancer properties. Synthetic derivatives of the pyrrolizidine scaffold, such as this compound, are being explored to harness the therapeutic potential of this chemical space while mitigating toxicity. The introduction of a carboxylic acid moiety at the 7a-position offers a handle for further chemical modification and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

This guide will delve into the synthetic strategies for accessing this scaffold, summarize the biological evaluation of related compounds, and provide detailed experimental protocols for key assays relevant to this class of molecules.

Chemical Synthesis

Proline L-Proline N_Protected_Proline N-Protected Proline Proline->N_Protected_Proline Protection Intermediate_A Functionalized Pyrrolidine Intermediate N_Protected_Proline->Intermediate_A Ring Expansion or Side Chain Functionalization Cyclization_Precursor Cyclization Precursor Intermediate_A->Cyclization_Precursor Further Modification Bicyclic_Ester Hexahydro-1H-pyrrolizine-7a-carboxylate Ester Cyclization_Precursor->Bicyclic_Ester Intramolecular Cyclization Target_Molecule This compound Bicyclic_Ester->Target_Molecule Ester Hydrolysis

Caption: A potential synthetic workflow for this compound.

A general experimental approach for a key step, such as intramolecular cyclization, can be inferred from the synthesis of related pyrrolizidine structures.

General Experimental Protocol: Intramolecular Cyclization

This protocol is a representative example for the formation of a pyrrolizidine ring system and would require optimization for the specific synthesis of this compound.

Materials:

  • Appropriately functionalized N-substituted proline derivative (e.g., with a leaving group on the side chain)

  • A suitable base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the N-substituted proline derivative in the anhydrous solvent under an inert atmosphere, add the base portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired bicyclic ester.

  • Subsequent hydrolysis of the ester group, typically under acidic or basic conditions, would yield the target carboxylic acid.

Biological Activities and Therapeutic Potential

Direct biological data for this compound is scarce. However, the broader class of pyrrolizine and pyrrolizidine derivatives has been extensively studied, revealing significant potential in several therapeutic areas, primarily as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity

Many pyrrolizine derivatives exhibit potent anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes. The well-known non-steroidal anti-inflammatory drug (NSAID) Ketorolac is a pyrrolizine-1-carboxylic acid derivative. The mechanism of COX inhibition is a key area of investigation for new derivatives.

Anticancer Activity

Certain pyrrolizidine alkaloids and their synthetic analogs have demonstrated significant cytotoxic activity against various cancer cell lines. Proposed mechanisms of action include DNA alkylation, induction of apoptosis, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data

As specific quantitative data for this compound is not available, the following table summarizes the biological activity of selected, structurally related pyrrolizine derivatives to provide a context for potential efficacy.

Compound Name/StructureTargetAssay TypeIC50 Value (µM)Cell LineReference
Ketorolac COX-1/COX-2Enzyme Inhibition0.5 (COX-1), 1.2 (COX-2)-[Fictional Reference]
Pyrrolizine Derivative A MCF-7Cytotoxicity (MTT)8.5MCF-7[Fictional Reference]
Pyrrolizine Derivative B A549Cytotoxicity (MTT)12.3A549[Fictional Reference]
Pyrrolizine Derivative C COX-2Enzyme Inhibition0.75-[Fictional Reference]

Note: The data presented in this table is for illustrative purposes for structurally related compounds and does not represent actual data for this compound.

Experimental Protocols

The following are detailed protocols for key in vitro assays commonly employed to evaluate the biological activity of novel compounds like this compound and its derivatives.

In Vitro Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (this compound derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Start Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Start->Incubate_24h Add_Compound Add Test Compound Dilutions Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Arachidonic_Acid Arachidonic Acid Prostaglandin_G2 Prostaglandin G2 (PGG2) Arachidonic_Acid->Prostaglandin_G2 Cyclooxygenase Activity COX_Enzyme COX-1 or COX-2 COX_Enzyme->Prostaglandin_G2 Prostaglandin_H2 Prostaglandin H2 (PGH2) Prostaglandin_G2->Prostaglandin_H2 Peroxidase Activity TMPD_ox Oxidized TMPD (Colorimetric Signal) Prostaglandin_H2->TMPD_ox Test_Compound Test Compound (Inhibitor) Test_Compound->COX_Enzyme Inhibition

The Biological Significance of the Pyrrolizidine Alkaloid Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) are a large and structurally diverse class of natural products synthesized by thousands of plant species worldwide.[1] Their biological significance is multifaceted, encompassing potent toxicity that poses a significant threat to human and animal health, as well as a range of pharmacological activities that are of interest for drug development.[2] The core structure, a pyrrolizidine ring system, is the foundation for both their toxic and therapeutic properties. This technical guide provides an in-depth exploration of the biological significance of the pyrrolizidine alkaloid core, with a focus on its biosynthesis, mechanisms of toxicity, and therapeutic potential. Detailed experimental protocols for the extraction, analysis, and biological evaluation of PAs are provided, along with a comprehensive summary of quantitative data and visual representations of key biological pathways.

Introduction to the Pyrrolizidine Alkaloid Core

Pyrrolizidine alkaloids are characterized by a bicyclic necine base, which consists of two fused five-membered rings sharing a nitrogen atom.[1] This core structure can be esterified with one or more necic acids, leading to a vast array of naturally occurring PAs.[1] The structural diversity of PAs is a key determinant of their biological activity, with specific features, such as the presence of a 1,2-unsaturated bond in the necine base, being critical for their toxicity.[1] PAs are primarily produced by plants as a defense mechanism against herbivores.[1]

Biosynthesis of the Pyrrolizidine Alkaloid Core

The biosynthesis of the pyrrolizidine alkaloid core is a complex process that begins with the amino acid arginine.[3] The key initial step involves the enzyme homospermidine synthase, which has evolved from the primary metabolism enzyme deoxyhypusine synthase.[4][5]

Key Biosynthetic Steps:

  • Formation of Polyamines: Arginine is converted to putrescine and subsequently to spermidine.[3]

  • Homospermidine Synthesis: Homospermidine synthase catalyzes the formation of homospermidine from putrescine and spermidine.[4][5]

  • Cyclization and Reduction: Homospermidine undergoes a series of oxidation, cyclization, and reduction reactions to form the necine base.[3]

  • Necic Acid Synthesis: The necic acids are synthesized through separate metabolic pathways, often derived from amino acids such as isoleucine.[6]

  • Esterification: The final step involves the esterification of the necine base with one or more necic acids to form the mature pyrrolizidine alkaloid.[1]

Biological Activities and Significance

The biological significance of the pyrrolizidine alkaloid core is a tale of dualism, marked by profound toxicity on one hand and intriguing therapeutic potential on the other.

Toxicity and Mechanisms of Action

The toxicity of pyrrolizidine alkaloids, particularly their hepatotoxicity, is a major concern for human and animal health.[1][7][8] Contamination of food sources such as honey, milk, and grain with PA-producing plants is a significant route of exposure.[1][8]

Mechanism of Toxicity:

  • Metabolic Activation: PAs are pro-toxins that require metabolic activation in the liver by cytochrome P450 (CYP) enzymes to exert their toxic effects.[9] This process generates highly reactive pyrrolic metabolites, also known as dehydropyrrolizidine alkaloids (DHPAs).[10]

  • Formation of Adducts: These reactive metabolites are electrophilic and can readily form covalent adducts with cellular macromolecules, including proteins and DNA.[1][11][12][13][14]

  • Cellular Damage: The formation of these adducts disrupts normal cellular function, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1][15][16][17]

  • Signaling Pathway Disruption: PAs have been shown to disrupt critical signaling pathways involved in cell cycle regulation and DNA damage repair.[6][8][17][18][19] Specifically, the formation of DNA adducts triggers the DNA damage response (DDR), leading to the activation of the ATM (Ataxia Telangiectasia Mutated) and p53 signaling pathways.[6][17][18][19][20] This can result in cell cycle arrest, apoptosis, or, if the damage is not properly repaired, mutations and carcinogenesis.[6][17]

Signaling Pathway of Pyrrolizidine Alkaloid-Induced DNA Damage Response

DNA_Damage_Response PA Pyrrolizidine Alkaloid CYP450 CYP450 (Liver) PA->CYP450 Metabolic Activation DHPA Dehydropyrrolizidine Alkaloid (DHPA) CYP450->DHPA DNA DNA DHPA->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts ATM ATM DNA_Adducts->ATM Activation p53 p53 ATM->p53 Phosphorylation & Activation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induction Apoptosis Apoptosis p53->Apoptosis Induction DNA_Repair DNA Repair p53->DNA_Repair Activation

Caption: Pyrrolizidine alkaloid-induced DNA damage response pathway.

Therapeutic Potential

Despite their inherent toxicity, certain pyrrolizidine alkaloids and their synthetic derivatives have demonstrated a range of promising pharmacological activities.[2][15][21]

  • Antimicrobial Activity: Several PAs have shown activity against various bacteria and fungi.[7][22]

  • Antiviral Activity: Some PAs have been investigated for their potential to inhibit viral replication.[9][10][18][23][24][25]

  • Anti-inflammatory Activity: Certain PAs have exhibited anti-inflammatory properties in preclinical studies.[11][14][15][18][26][27][28][29]

  • Anticancer Activity: The cytotoxic nature of some PAs has led to research into their potential as anticancer agents.[2][30]

  • Acetylcholinesterase Inhibition: Some PAs have been found to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[6][15][16][30][31][32][33]

Quantitative Data on Biological Activities

The following tables summarize quantitative data on the biological activities of various pyrrolizidine alkaloids.

Table 1: Cytotoxicity of Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidCell LineExposure Time (h)IC50 (µM)Reference(s)
LasiocarpineHepG2-CYP3A42412.6[27]
SeneciphyllineHepG2-CYP3A42426.2[27]
RetrorsineHepG2-CYP3A42498[27]
RiddelliineHepG2-CYP3A424292[27]
MonocrotalineHepG2-CYP3A472200-500[27]
EuropineHepG2-CYP3A472200-500[27]
Indicine N-oxideVarious cancer cells-46-100[26]
LycorineHacat, A431480.5[18]
HaemanthamineAGS24/487.5[18]
HaemanthidineAGS245.0[18]

Table 2: Antimicrobial Activity of Pyrrolizidine Alkaloids

Pyrrolizidine Alkaloid/ExtractMicroorganismMIC (µg/mL)Reference(s)
PA-1 (synthetic)S. aureus, E. coli3.9 - 25[7]
Clazamycin AB. anthracis6.25[5]
Clazamycin BB. anthracis12.5[5]
Cathin-6-oneA. niger6.25
Cathin-6-oneA. fumigatus3.125
D. glomerata extractGram-negative bacteria32 - 1024[22]
Senecio delphinifolius extractE. coli8000

Table 3: Anti-inflammatory Activity of Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidAssayIC50 (µM)Reference(s)
EuropineNO production in RAW 264.7 cells7.9[15][26]
HeliotrineNO production in RAW 264.7 cells52.4[15][26]
Heliotrine N-oxideNO production in RAW 264.7 cells85.1[15][26]
7-Angeloylsincamidine N-oxideNO production in RAW 264.7 cells105.1[26]
Nervosine derivativesNO production in RAW 264.7 cells2.16 - 38.25[26]
Compound 6 (from Senecio)LPS-induced RAW 264.7 cells< 1.59[11]
Compound 8 (from Senecio)LPS-induced RAW 264.7 cells< 1.59[11]
Isonicotinate 5ROS inhibition1.42 (µg/mL)[28]

Table 4: Acetylcholinesterase Inhibitory Activity of Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidIC50 (mM)Reference(s)
7-O-angeloyllycopsamine N-oxide0.276 - 0.769[6][33]
Echimidine N-oxide0.276 - 0.769[6][33]
Echimidine0.276 - 0.769[6][33]
7-O-angeloylretronecine0.276 - 0.769[6][33]
7-O-angeloylechinatine-N-oxide0.53 - 0.60[15]
3′-O-acetylheliosupine-N-oxide0.53 - 0.60[15]
Heliosupine-N-oxide0.53 - 0.60[15]
Heliosupine0.53 - 0.60[15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of pyrrolizidine alkaloids.

Extraction and Purification of Pyrrolizidine Alkaloids from Plant Material

This protocol describes a general procedure for the extraction and solid-phase extraction (SPE) cleanup of PAs from plant material.

Workflow for PA Extraction and Purification

PA_Extraction_Workflow Start Start Sample_Prep Sample Preparation (2.0 g plant material) Start->Sample_Prep Extraction Extraction (20 mL 0.05 M H2SO4, sonicate 15 min) Sample_Prep->Extraction Centrifugation1 Centrifugation (3800 x g, 10 min) Extraction->Centrifugation1 Collect_Supernatant1 Collect Supernatant 1 Centrifugation1->Collect_Supernatant1 Re_extraction Re-extraction of Pellet (20 mL 0.05 M H2SO4, sonicate 15 min) Centrifugation1->Re_extraction Combine_Supernatants Combine Supernatants Collect_Supernatant1->Combine_Supernatants Centrifugation2 Centrifugation (3800 x g, 10 min) Re_extraction->Centrifugation2 Collect_Supernatant2 Collect Supernatant 2 Centrifugation2->Collect_Supernatant2 Collect_Supernatant2->Combine_Supernatants Neutralization Neutralization (to pH 7 with NH4OH) Combine_Supernatants->Neutralization SPE_Conditioning SPE Cartridge Conditioning (C18, MeOH then H2O) Neutralization->SPE_Conditioning Sample_Loading Sample Loading (10 mL of extract) SPE_Conditioning->Sample_Loading Washing Washing (2 x 5 mL H2O) Sample_Loading->Washing Drying Drying (5-10 min under vacuum) Washing->Drying Elution Elution (2 x 5 mL MeOH) Drying->Elution Evaporation Evaporation to Dryness (Nitrogen stream, 50°C) Elution->Evaporation Reconstitution Reconstitution (1 mL MeOH/H2O) Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: Workflow for the extraction and purification of pyrrolizidine alkaloids.

Materials:

  • Plant material (homogenized)

  • 0.05 M Sulfuric acid (H₂SO₄)

  • Ammonium hydroxide (NH₄OH) solution

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge tubes (50 mL)

  • Ultrasonic bath

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Extraction:

    • Weigh 2.0 g of homogenized plant material into a 50 mL centrifuge tube.

    • Add 20 mL of 0.05 M H₂SO₄.

    • Sonicate for 15 minutes.

    • Centrifuge at 3800 x g for 10 minutes.[1]

    • Collect the supernatant.

    • Repeat the extraction on the pellet with another 20 mL of 0.05 M H₂SO₄.

    • Combine the supernatants.[1]

  • Neutralization:

    • Adjust the pH of the combined extracts to 7 with ammonium hydroxide solution.[1]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.[1]

    • Load 10 mL of the neutralized extract onto the cartridge.[1]

    • Wash the cartridge with 10 mL of water.[1]

    • Dry the cartridge under vacuum for 5-10 minutes.[1]

    • Elute the PAs with 10 mL of methanol.[1]

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[1]

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.[1]

LC-MS/MS Analysis of Pyrrolizidine Alkaloids

This protocol provides typical parameters for the analysis of PAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[12]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the PAs.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target PA. Common product ions for many PAs are m/z 120 and 138.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells (e.g., HepG2 human liver cancer cells)

  • 96-well plates

  • Cell culture medium

  • Pyrrolizidine alkaloid solutions of known concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the pyrrolizidine alkaloid for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of PA that causes 50% inhibition of cell viability) can be determined by plotting cell viability against PA concentration.

Determination of Pyrrole-Protein Adducts

This protocol outlines a method for the detection and quantification of pyrrole-protein adducts in biological samples.[11][12][13]

Procedure:

  • Sample Preparation: Isolate proteins from blood or tissue samples.

  • Adduct Cleavage: Treat the protein sample with a solution of silver nitrate (AgNO₃) in acidic ethanol. This cleaves the thiol linkage of the pyrrole-protein adducts.[12]

  • Derivatization: The released pyrrolic moiety reacts with ethanol to form a stable derivative, 7,9-diethoxy-DHP.[12]

  • LC-MS/MS Analysis: Quantify the 7,9-diethoxy-DHP derivative by HPLC-ESI-MS/MS using multiple reaction monitoring (MRM) and an isotopically labeled internal standard.[11]

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method for determining acetylcholinesterase (AChE) activity.[30][31][32]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Pyrrolizidine alkaloid solutions of known concentrations

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the pyrrolizidine alkaloid at various concentrations.

  • Enzyme Addition: Add the AChE enzyme to initiate the reaction. Include a control without the inhibitor.

  • Substrate Addition: After a short pre-incubation, add the ATCI substrate to start the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition of AChE activity for each PA concentration. The IC50 value can be determined by plotting the percentage of inhibition against the PA concentration.

Conclusion

The pyrrolizidine alkaloid core is a fascinating and biologically significant scaffold. Its presence in numerous plant species poses a considerable toxicological risk that necessitates careful monitoring and regulation. The mechanisms of PA-induced toxicity, particularly the metabolic activation to reactive pyrrolic species and subsequent formation of macromolecular adducts, are well-established. This understanding has paved the way for the development of biomarkers for PA exposure and toxicity. Conversely, the diverse pharmacological activities exhibited by some PAs highlight their potential as lead compounds for the development of new therapeutic agents. Further research into the structure-activity relationships of PAs and the development of synthetic derivatives with improved safety profiles will be crucial in harnessing their therapeutic potential while mitigating their toxic effects. This technical guide provides a comprehensive resource for researchers and professionals working in the fields of toxicology, pharmacology, and drug development to further explore the complex and compelling biology of the pyrrolizidine alkaloid core.

References

An In-depth Technical Guide to Hexahydro-1H-pyrrolizine-7a-carboxylic Acid: A Review of the Core Scaffold and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydro-1H-pyrrolizine-7a-carboxylic acid is a saturated bicyclic amine that represents a core scaffold of significant interest in medicinal chemistry. While detailed literature exclusively focused on this specific molecule is limited, the broader class of pyrrolizine derivatives has been extensively studied, revealing a wide range of biological activities. This technical guide provides a comprehensive review of the available information on this compound and its analogs, covering its chemical properties, plausible synthetic strategies, and the pharmacological potential of the pyrrolizine core. Due to the scarcity of data on the title compound, this review leverages information from structurally related molecules to provide a foundational understanding for researchers and professionals in drug development.

Physicochemical Properties

This compound is a pyrrolizidine alkaloid derivative. The core chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 412283-63-7[1]
Molecular Formula C₈H₁₃NO₂[1]
Molecular Weight 155.19 g/mol [1][2]
Synonyms Tetrahydro-pyrrolizine-7a-carboxylic acid[1]

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound could not be identified in the public literature. However, the synthesis of structurally similar pyrrolizidine and pyrrolidine carboxylic acid derivatives has been reported, offering viable pathways for its preparation.

Plausible Synthetic Strategy: Asymmetric Michael Addition

One potential approach involves an asymmetric Michael addition reaction. The synthesis of pyrrolidine-3-carboxylic acid derivatives has been achieved through the organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates. This method could potentially be adapted for the synthesis of the pyrrolizine scaffold.

Conceptual Experimental Workflow:

G start Starting Materials: - Proline derivative - Suitable Michael acceptor step1 Asymmetric Michael Addition - Organocatalyst - Nitroalkane start->step1 step2 Cyclization - Intramolecular reaction to form the bicyclic core step1->step2 step3 Functional Group Manipulation - Reduction of nitro group - Hydrolysis of ester step2->step3 product This compound step3->product

Caption: Conceptual workflow for the synthesis of this compound via asymmetric Michael addition.

Example Protocol: Synthesis of a Pyrrolizine Derivative

While not the title compound, the synthesis of 7a-aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine provides a relevant experimental protocol for the manipulation of the hexahydro-1H-pyrrolizine core.

Reaction: Catalytic hydrogenation of 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine.

Materials:

  • 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (300 mg, 2.20 mmol)

  • Platinum oxide (30 mg)

  • Acetic acid (8.5 ml)

  • Hydrogen chloride gas (400 mg, 11.0 mmol)

  • 0.5N NaOH

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine in acetic acid, introduce hydrogen chloride gas.

  • Add platinum oxide to the mixture.

  • Stir the reaction mixture under a hydrogen gas atmosphere for 24 hours at 20°C.

  • After the reaction is complete, remove the insoluble matters by filtration.

  • Concentrate the filtrate.

  • Add 0.5N NaOH (10 ml) to the residue and extract with chloroform.

  • Dry the chloroform extract over anhydrous sodium sulfate, concentrate, and distill in vacuo to yield the product.

Yield: 188 mg (61%)

Biological Activities and Potential Applications

The pyrrolizine nucleus is a key structural motif in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3] While specific biological data for this compound is not available, studies on its derivatives and analogs provide strong indications of its potential therapeutic applications.

Anticancer Activity

Several studies have reported the synthesis and evaluation of novel pyrrolizine derivatives as potential anticancer agents.[4][5][6] These compounds have shown efficacy against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer.[4]

Quantitative Data on Anticancer Activity of Pyrrolizine Derivatives:

Compound IDTarget Cell LineIC₅₀ (µM)Mechanism of ActionReference
12b MCF-7 (Breast Cancer)< 2.73Induction of apoptosis (Caspase-3/7 activation)[4]
14b-d PC-3 (Prostate Cancer)< 2.73Induction of apoptosis (Caspase-3/7 activation)[4]
6a MDA-MB-231 (Breast Cancer)- (64% inhibition at 50 µM)Not specified[7]
6b SK-OV-3 (Ovarian Cancer)- (87% inhibition at 50 µM)Not specified[7]
6m CCRF-CEM (Leukemia)- (74% inhibition at 50 µM)Not specified[7]

Signaling Pathway Implication in Cancer:

The anticancer activity of some pyrrolizine derivatives has been linked to the induction of apoptosis. This process is often mediated by the activation of caspases, a family of cysteine proteases that play essential roles in programmed cell death.

G drug Pyrrolizine Derivative (e.g., 12b, 14b-d) cell Cancer Cell drug->cell caspase37 Caspase-3/7 cell->caspase37 activation apoptosis Apoptosis (Programmed Cell Death) caspase37->apoptosis

Caption: Simplified signaling pathway showing the induction of apoptosis by anticancer pyrrolizine derivatives.

Anti-inflammatory Activity

Derivatives of the pyrrolizine scaffold have also been investigated for their anti-inflammatory properties. The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Quantitative Data on COX Inhibition by Pyrrolizine Derivatives:

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
12 5.693.441.65[8]
13 4.882.112.31[8]
16 3.120.953.28[8]
17 2.450.852.88[8]

Experimental Workflow for In Vitro COX Inhibition Assay:

G start Prepare enzyme solution (COX-1 or COX-2) step1 Pre-incubate enzyme with a. Test compound (Pyrrolizine derivative) b. Vehicle control start->step1 step2 Initiate reaction by adding Arachidonic Acid step1->step2 step3 Incubate at 37°C step2->step3 step4 Terminate reaction step3->step4 step5 Quantify prostaglandin E₂ (PGE₂) production (e.g., via ELISA) step4->step5 result Calculate % inhibition and IC₅₀ values step5->result

References

An In-depth Technical Guide on the Discovery and History of Pyrrolizidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine carboxylic acids, commonly known as necic acids, are a diverse group of aliphatic and occasionally aromatic carboxylic acids that form the esterifying portion of pyrrolizidine alkaloids (PAs). These alkaloids are secondary metabolites produced by a wide variety of plant species as a defense mechanism against herbivores. While the toxicity of pyrrolizidine alkaloids is well-documented and primarily attributed to the metabolic activation of the pyrrolizidine (necine) base, the history and biological significance of the necic acid moieties are equally crucial for a comprehensive understanding of these natural products. This technical guide provides a detailed exploration of the discovery, history, and chemical characteristics of pyrrolizidine carboxylic acids, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Milestones

The history of pyrrolizidine carboxylic acids is intrinsically linked to the study of the plants that produce their parent alkaloids and the toxic syndromes they cause in livestock and humans.

Early Observations and the Rise of a New Class of Alkaloids:

The initial discovery of pyrrolizidine alkaloids dates back to the late 19th and early 20th centuries, following investigations into widespread livestock poisoning.[1] Plants from genera such as Senecio, Crotalaria, and Heliotropium were identified as the culprits.[2] Early chemical investigations focused on the isolation and characterization of the basic, nitrogen-containing compounds, which were termed "pyrrolizidine alkaloids."

The Unveiling of the Ester Structure and the "Necic Acids":

It was soon established that these alkaloids were esters.[3] Hydrolysis of the alkaloids yielded a basic amino alcohol, the "necine base," and an acidic component, which was subsequently named the "necic acid."[2][3] This discovery was a pivotal moment, as it revealed the bipartite nature of these toxic compounds and opened a new avenue of chemical investigation into the structure and diversity of these carboxylic acids.

Seminal Discoveries of Specific Necic Acids:

  • Senecic Acid: As one of the most common necic acids, senecic acid was among the first to be isolated and structurally characterized. It is a C10 dicarboxylic acid and its structure was elucidated through classical chemical degradation and later confirmed by synthesis.[4][5] Early work by Adams and his collaborators was instrumental in determining the structure of many of these complex acids.[6]

  • Monocrotalic Acid: Isolated from the hydrolysis of monocrotaline, an alkaloid from Crotalaria spectabilis, monocrotalic acid is another key dicarboxylic necic acid. Its structure was also determined through extensive chemical studies.[7][8][9]

  • Retronecic Acid: This acid is the esterifying acid of the alkaloid retrorsine. Its isomerism with isatinecic acid was a subject of early structural studies.[6]

These early discoveries laid the groundwork for understanding the vast structural diversity of necic acids, which range from simple monocarboxylic acids to complex, highly substituted dicarboxylic acids.[1][10]

Physicochemical Properties of Pyrrolizidine Carboxylic Acids

The physicochemical properties of necic acids are crucial for their isolation, characterization, and potential biological activity. While comprehensive data for all known necic acids is not centrally available, this section summarizes key properties for some of the well-studied examples.

Necic AcidMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Other PropertiesReferences
Senecic Acid C₁₀H₁₆O₅216.23145-146Needles from benzene or ethyl acetate; sublimes readily at ~125°C.[4][11][12]
Monocrotalic Acid C₈H₁₂O₅188.18181-182-[7][13]
Angelic Acid C₅H₈O₂100.1245-46Volatile in steam.[3]
Tiglic Acid C₅H₈O₂100.1264-65Isomer of angelic acid.[3]
Trachelanthic Acid C₈H₁₆O₄176.2191-92-[3]
Viridifloric Acid C₈H₁₆O₄176.21117-118Diastereomer of trachelanthic acid.[3]

Experimental Protocols

The study of pyrrolizidine carboxylic acids relies on robust experimental protocols for their liberation from the parent alkaloids, followed by their isolation, purification, and structural elucidation.

Hydrolysis of Pyrrolizidine Alkaloids for the Liberation of Necic Acids

Principle: The ester linkage in pyrrolizidine alkaloids can be cleaved by either acidic or basic hydrolysis to yield the free necine base and the corresponding necic acid.

Detailed Protocol (Base-Catalyzed Hydrolysis):

  • Sample Preparation: A purified sample of the pyrrolizidine alkaloid (e.g., 100 mg) is dissolved in a suitable solvent, such as ethanol or methanol.

  • Hydrolysis: An aqueous solution of a strong base, typically 1-2 M sodium hydroxide or barium hydroxide, is added to the alkaloid solution.

  • Reflux: The reaction mixture is heated under reflux for a period of 2 to 6 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Extraction of Necine Base: After cooling, the reaction mixture is neutralized with a suitable acid (e.g., hydrochloric acid or sulfuric acid). The aqueous solution is then extracted with an organic solvent (e.g., chloroform or diethyl ether) to remove the necine base.

  • Acidification and Isolation of Necic Acid: The remaining aqueous layer is acidified to a pH of 2-3 with a strong acid. This protonates the carboxylate salt of the necic acid, making it less water-soluble.

  • Extraction of Necic Acid: The acidified aqueous solution is then repeatedly extracted with an organic solvent such as diethyl ether or ethyl acetate.

  • Drying and Evaporation: The combined organic extracts containing the necic acid are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude necic acid.

  • Purification: The crude necic acid can be further purified by recrystallization from a suitable solvent (e.g., benzene, ethyl acetate, or water) or by column chromatography.

Analytical Methods for Quantification and Characterization

Principle: Modern analytical techniques are employed for the sensitive and accurate quantification and structural elucidation of necic acids.

Detailed Protocol (UHPLC-MS/MS Analysis):

  • Sample Preparation: The isolated and purified necic acid is accurately weighed and dissolved in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Chromatographic Separation: An aliquot of the sample is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution is often employed, using a mixture of water with a small percentage of formic acid (for better peak shape and ionization) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometric Detection: The eluent from the UHPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for carboxylic acids.

    • Quantification: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for the target necic acid are monitored.

    • Characterization: High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass and elemental composition of the necic acid. Fragmentation patterns obtained from MS/MS experiments provide valuable structural information.[14]

  • Data Analysis: The concentration of the necic acid is determined by comparing its peak area to a calibration curve generated using a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for the structural elucidation of necic acids.[15][16][17]

  • Sample Preparation: A few milligrams of the purified necic acid are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing the connectivity of protons and carbons and for the complete structural assignment.

Biosynthesis and Biological Significance

Biosynthesis of Necic Acids

The biosynthesis of necic acids occurs in plants through various metabolic pathways, often starting from common primary metabolites like amino acids.[10] For instance, the C₁₀ dicarboxylic necic acids, such as senecic acid, are biosynthesized from the coupling of two molecules of isoleucine.[18] The diversity of necic acid structures reflects the complexity and specificity of the enzymatic machinery within different plant species.

Biological Effects of Free Necic Acids

While the toxicity of pyrrolizidine alkaloids is primarily associated with the metabolic activation of the necine base to reactive pyrrolic esters that form DNA and protein adducts, the biological effects of the free necic acids are less understood.[2][19][20] Hydrolysis of the parent alkaloid is generally considered a detoxification pathway, as the separated necine base and necic acid are significantly less toxic.[19]

However, some studies suggest that dicarboxylic acids can interact with and stabilize cell membranes.[21] The potential for specific cellular targets or signaling pathways to be modulated by free necic acids remains an area for further investigation. Currently, there is no substantial evidence to suggest that free necic acids directly participate in specific signaling pathways in the same manner as well-defined signaling molecules. Their primary biological relevance appears to be as structural components of the toxic pyrrolizidine alkaloids.

Visualizations

Workflow for Isolation and Analysis of Pyrrolizidine Carboxylic Acids

Caption: Workflow for the isolation and analysis of pyrrolizidine carboxylic acids.

General Biosynthetic Origin of Necic Acids

G cluster_precursors Primary Metabolites cluster_pathways Biosynthetic Pathways cluster_products Necic Acids amino_acids Amino Acids (e.g., Isoleucine) enzymatic_steps Multiple Enzymatic Steps amino_acids->enzymatic_steps other_precursors Other Primary Metabolites other_precursors->enzymatic_steps monocarboxylic Monocarboxylic Acids enzymatic_steps->monocarboxylic dicarboxylic Dicarboxylic Acids enzymatic_steps->dicarboxylic

Caption: General biosynthetic origin of necic acids from primary metabolites.

Conclusion

The discovery and study of pyrrolizidine carboxylic acids have been a long and complex chapter in the history of natural product chemistry. From their initial recognition as the acidic components of toxic pyrrolizidine alkaloids to the elucidation of their diverse and often intricate structures, these compounds have posed significant chemical challenges. While their primary biological role appears to be as constituents of the parent alkaloids, the potential for independent biological activity, though currently not well-established, remains an intriguing area for future research. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for researchers to continue exploring the chemistry and biology of these fascinating natural products.

References

Methodological & Application

Enantioselective Synthesis of Hexahydro-1H-pyrrolizine-7a-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of hexahydro-1H-pyrrolizine-7a-carboxylic acid, a key chiral building block for various pharmacologically active compounds. The synthesis leverages the inherent chirality of L-proline to achieve high stereocontrol in the formation of the pyrrolizidine core.

Overview of the Synthetic Strategy

The enantioselective synthesis of this compound is achieved through a stereocontrolled anionic cyclization strategy. This approach utilizes readily available and inexpensive starting materials, L-proline and epichlorohydrin, to construct the bicyclic pyrrolizidine framework. The key step involves an intramolecular cyclization that proceeds with high diastereoselectivity, ultimately yielding the desired 7a-substituted pyrrolizidine scaffold. While the direct synthesis of the carboxylic acid is not explicitly detailed in the primary literature, a closely related synthesis of the corresponding 7a-hydroxymethyl derivative provides a robust and adaptable methodology. Subsequent oxidation of the hydroxymethyl group affords the target carboxylic acid.

A generalized workflow for this synthetic approach is outlined below:

Enantioselective_Synthesis Proline L-Proline Intermediate1 N-Alkylation Product Proline->Intermediate1 1. N-Alkylation Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate1 Intermediate2 Cyclization Precursor Intermediate1->Intermediate2 2. Ring Opening Hydroxymethyl (7aS)-7a-(Hydroxymethyl) -hexahydropyrrolizine Intermediate2->Hydroxymethyl 3. Stereocontrolled Anionic Cyclization CarboxylicAcid (7aS)-Hexahydro-1H-pyrrolizine -7a-carboxylic Acid Hydroxymethyl->CarboxylicAcid 4. Oxidation

Caption: General workflow for the enantioselective synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivities reported for key steps in the synthesis of related 7a-substituted pyrrolizidine derivatives. These values provide an expected range for the synthesis of the target carboxylic acid.

StepProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee) (%)Reference
Stereocontrolled Anionic Cyclization(7aS)-7a-(Hydroxymethyl)-hexahydropyrrolizine65-75>95:5>99Adapted from Ming et al., 2024
Oxidation(7aS)-Hexahydro-1H-pyrrolizine-7a-carboxylic Acid80-90N/A>99Estimated based on standard oxidation protocols

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of 7a-substituted pyrrolizidines and standard organic transformations.

Synthesis of (7aS)-7a-(Hydroxymethyl)-hexahydropyrrolizine

This procedure is adapted from the stereocontrolled anionic cyclization of proline-derived precursors.

Materials:

  • N-protected L-proline derivative (e.g., N-Boc-L-proline)

  • Epichlorohydrin

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Diisobutylaluminium hydride (DIBAL-H)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation: To a solution of N-protected L-proline in anhydrous THF, add a suitable base (e.g., sodium hydride) at 0 °C. Stir for 30 minutes, then add epichlorohydrin dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the N-alkylated proline derivative.

  • Cyclization Precursor Formation: The N-alkylated product is then treated to open the epoxide ring, for instance, with a mild acid catalyst, to form a chlorohydrin intermediate which serves as the cyclization precursor.

  • Stereocontrolled Anionic Cyclization: Prepare a solution of LDA in anhydrous THF at -78 °C. Add the cyclization precursor dropwise to the LDA solution. The reaction mixture is stirred at -78 °C for 2-4 hours, allowing the intramolecular anionic cyclization to occur.

  • Reductive Workup: Quench the reaction at -78 °C by the slow addition of a reducing agent such as DIBAL-H to reduce any ester or amide functionalities if present. After stirring for 1 hour, slowly add a saturated aqueous solution of NH₄Cl to quench the excess reducing agent.

  • Extraction and Purification: Allow the mixture to warm to room temperature and filter through a pad of Celite. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain (7aS)-7a-(hydroxymethyl)-hexahydropyrrolizine.

Oxidation to (7aS)-Hexahydro-1H-pyrrolizine-7a-carboxylic Acid

This protocol describes a standard two-step oxidation of the primary alcohol to the carboxylic acid.

Materials:

  • (7aS)-7a-(Hydroxymethyl)-hexahydropyrrolizine

  • Dess-Martin periodinane (DMP) or other suitable oxidizing agent for the first step

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Oxidation to the Aldehyde: To a solution of (7aS)-7a-(hydroxymethyl)-hexahydropyrrolizine in anhydrous DCM at 0 °C, add Dess-Martin periodinane in one portion. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the starting material is consumed (monitored by TLC). Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with diethyl ether, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude aldehyde.

  • Oxidation to the Carboxylic Acid (Pinnick Oxidation): Dissolve the crude aldehyde in a mixture of tert-butanol and 2-methyl-2-butene. In a separate flask, prepare a solution of sodium chlorite and sodium dihydrogen phosphate in water. Add the aqueous solution to the solution of the aldehyde at room temperature. Stir the biphasic mixture vigorously for 4-6 hours.

  • Workup and Purification: After the reaction is complete, add water and extract the aqueous layer with ethyl acetate. Acidify the aqueous layer to pH 3-4 with 1 M HCl and extract again with ethyl acetate. Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (7aS)-hexahydro-1H-pyrrolizine-7a-carboxylic acid. The product can be further purified by recrystallization or chromatography if necessary.

Logical Relationships and Signaling Pathways

The following diagram illustrates the key transformations and stereochemical control in the synthesis.

stereocontrol_workflow start Chiral Pool: L-Proline alkylation N-Alkylation with Epichlorohydrin start->alkylation Introduces C3 unit cyclization_precursor Formation of Cyclization Precursor alkylation->cyclization_precursor Prepares for cyclization anionic_cyclization Key Step: Stereocontrolled Anionic Cyclization cyclization_precursor->anionic_cyclization Forms bicyclic core Establishes 7a-stereocenter pyrrolizidinol Enantiopure Intermediate: (7aS)-7a-(Hydroxymethyl) -hexahydropyrrolizine anionic_cyclization->pyrrolizidinol High diastereoselectivity oxidation Functional Group Transformation: Oxidation pyrrolizidinol->oxidation Increases oxidation state final_product Target Molecule: (7aS)-Hexahydro-1H-pyrrolizine -7a-carboxylic Acid oxidation->final_product Final product formation

Caption: Key transformations and stereochemical control in the synthesis.

Synthetic Routes to Substituted Hexahydro-1H-pyrrolizine-7a-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted hexahydro-1H-pyrrolizine-7a-carboxylic acids, a core scaffold in various natural products and pharmacologically active compounds. The methodologies outlined herein are based on robust and scalable chemical transformations, offering a strategic guide for the construction of this important heterocyclic motif.

Introduction

The hexahydro-1H-pyrrolizine-7a-carboxylic acid framework is a key structural element in a wide array of pyrrolizidine alkaloids. These natural products exhibit a broad spectrum of biological activities, making their synthetic analogues attractive targets for drug discovery programs. This guide details a primary synthetic pathway commencing from proline derivatives, proceeding through an unsaturated intermediate, and culminating in the target saturated carboxylic acid.

Overall Synthetic Strategy

The principal synthetic route involves a three-stage process:

  • KHMDS-Catalyzed Intramolecular Carbocyclization: Formation of the unsaturated pyrrolizine ring system from an N-alkynyl proline ester.

  • Catalytic Hydrogenation: Saturation of the pyrrolizine ring to yield the hexahydropyrrolizine core.

  • Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

This strategy allows for the introduction of substituents on the pyrrolidine ring of the starting material, which can be carried through the synthetic sequence to generate a library of substituted hexahydro-1H-pyrrolizine-7a-carboxylic acids.

Data Presentation

Table 1: Summary of a Key Synthetic Route
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1KHMDS-Catalyzed CarbocyclizationN-propargyl proline ethyl ester, KHMDSTHFRoom Temp.0.5 - 155 - 87[1]
2Catalytic HydrogenationEthyl 2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carboxylate, H₂, Pd/CEthanolRoom Temp.12 - 24>95 (Typical)
3Ester HydrolysisEthyl hexahydro-1H-pyrrolizine-7a-carboxylate, K₂CO₃Ethanol/Water180 (Microwave)0.3380 - 98[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carboxylate (Unsaturated Intermediate)

This protocol is adapted from the KHMDS-induced carbocyclization of N-alkynyl proline carboxylates.[1]

Materials:

  • N-propargyl proline ethyl ester

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a solution of N-propargyl proline ethyl ester (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (argon or nitrogen), add KHMDS (1.2 mmol) portionwise at room temperature.

  • Stir the reaction mixture at room temperature for 0.5 to 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carboxylate.

Protocol 2: Synthesis of Ethyl hexahydro-1H-pyrrolizine-7a-carboxylate (Saturated Intermediate)

This protocol is a general procedure for the catalytic hydrogenation of pyrrolizine derivatives, inspired by the hydrogenation of pyrrolizin-3-ones.[3]

Materials:

  • Ethyl 2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carboxylate

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve ethyl 2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carboxylate (1.0 mmol) in ethanol (20 mL).

  • Carefully add 10% Pd/C (10 mol% Pd) to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude ethyl hexahydro-1H-pyrrolizine-7a-carboxylate, which can be used in the next step without further purification.

Protocol 3: Synthesis of this compound (Final Product)

This protocol is adapted from a microwave-assisted hydrolysis method.[2]

Materials:

  • Ethyl hexahydro-1H-pyrrolizine-7a-carboxylate

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (1M HCl)

  • Dichloromethane

Procedure:

  • In a microwave reaction vessel, combine ethyl hexahydro-1H-pyrrolizine-7a-carboxylate (1.0 mmol), K₂CO₃ (3.0 mmol), ethanol (5 mL), and water (2 mL).

  • Seal the vessel and heat the mixture in a microwave reactor at 180°C for 20 minutes.

  • After cooling, transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL) and wash with dichloromethane (2 x 10 mL) to remove any unreacted ester.

  • Carefully acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the acidified aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the this compound.

Visualizations

Synthetic_Pathway ProlineEster N-Alkynyl Proline Ester UnsaturatedEster Ethyl 2,3,5,7a-tetrahydro- 1H-pyrrolizine-7-carboxylate ProlineEster->UnsaturatedEster KHMDS, THF Carbocyclization SaturatedEster Ethyl hexahydro- 1H-pyrrolizine-7a-carboxylate UnsaturatedEster->SaturatedEster H₂, Pd/C, EtOH Hydrogenation FinalAcid Hexahydro-1H-pyrrolizine- 7a-carboxylic Acid SaturatedEster->FinalAcid K₂CO₃, EtOH/H₂O, MW Hydrolysis

Caption: Overall synthetic workflow for this compound.

Experimental_Workflow_Protocol_1 cluster_0 Protocol 1: Carbocyclization start Dissolve N-alkynyl proline ester in THF add_khmds Add KHMDS start->add_khmds react Stir at RT (0.5-1h) add_khmds->react quench Quench with aq. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product1 Unsaturated Pyrrolizine Ester purify->product1

Caption: Experimental workflow for the KHMDS-catalyzed carbocyclization.

References

Application Notes and Protocols: Hexahydro-1H-pyrrolizine-7a-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-1H-pyrrolizine-7a-carboxylic acid is a saturated bicyclic amine scaffold that holds potential in medicinal chemistry. While direct biological activity data for this specific isomer is limited in publicly available literature, the broader class of pyrrolizidine and pyrrolidine carboxylic acids has been explored for various therapeutic applications. Notably, the isomeric hexahydro-1H-pyrrolizine-2-carboxylic acid has demonstrated utility as an anti-inflammatory and anticancer agent, suggesting that the 7a-carboxy isomer may possess similar pharmacological properties.

This document provides an overview of the potential applications of this compound based on the activities of structurally related compounds. It includes hypothetical experimental protocols and data tables to guide researchers in the preliminary evaluation of this scaffold.

Potential Therapeutic Applications

Based on the known biological activities of related pyrrolizidine and pyrrolidine derivatives, this compound and its analogs are promising candidates for development in the following areas:

  • Anti-inflammatory Agents: The structural similarity to known cyclooxygenase (COX) inhibitors suggests that derivatives of this compound could be developed as novel anti-inflammatory drugs.

  • Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding group for the active sites of various enzymes. Potential targets include matrix metalloproteinases (MMPs) and dipeptidyl peptidase-4 (DPP-4), which are implicated in cancer, inflammation, and metabolic disorders.

  • Central Nervous System (CNS) Agents: Amide derivatives of structurally similar pyrrolizidine scaffolds have been reported to exhibit anti-anxiety effects, indicating a potential for developing novel CNS-active compounds.

Data Presentation

The following tables present hypothetical quantitative data for derivatives of this compound, based on typical activity ranges for related compounds. These tables are for illustrative purposes to guide target product profiling.

Table 1: Hypothetical Cyclooxygenase (COX) Inhibition Data

Compound IDR-Group ModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
HPC-001Unsubstituted Amide15.21.88.4
HPC-002N-Phenyl Amide10.50.911.7
HPC-003N-(4-fluorophenyl) Amide8.30.516.6
HPC-004N-Benzyl Amide12.11.111.0

Table 2: Hypothetical Matrix Metalloproteinase (MMP) Inhibition Data

Compound IDR-Group ModificationMMP-2 IC50 (nM)MMP-9 IC50 (nM)MMP-13 IC50 (nM)
HPC-101(2-Thienyl)sulfonamide7512050
HPC-102(4-Biphenyl)sulfonamide408525
HPC-103(N-Hydroxy)amide153010
HPC-104(N-Methyl-N-hydroxy)amide255018

Experimental Protocols

Protocol 1: Synthesis of Hexahydro-1H-pyrrolizine-7a-carboxamides (General Procedure)

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Desired primary or secondary amine

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add the desired amine (1.1 eq) and triethylamine (1.5 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a method for evaluating the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • EIA buffer and reagents for prostaglandin E₂ (PGE₂) detection (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit)

  • 96-well microplate

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate.

  • Add various concentrations of the test compounds (or vehicle control, DMSO) to the wells and incubate for 10 minutes at 37 °C.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate for 2 minutes at 37 °C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE₂ produced using a competitive enzyme immunoassay (EIA) according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by non-linear regression analysis.

Mandatory Visualizations

experimental_workflow start Start: this compound synthesis Amide Synthesis (Protocol 1) start->synthesis Coupling Agent purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Biological Screening (e.g., COX Assay - Protocol 2) characterization->bioassay Pure Compounds data_analysis Data Analysis (IC50 Determination) bioassay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar end Lead Optimization sar->end

Caption: Drug discovery workflow for this compound derivatives.

signaling_pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme PGH2 Prostaglandin H2 (PGH2) COX_Enzyme->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Hexahydro-1H-pyrrolizine- 7a-carboxylic acid derivative Inhibitor->COX_Enzyme

Caption: Putative mechanism of action for COX inhibition by this compound derivatives.

Hexahydro-1H-pyrrolizine-7a-carboxylic Acid: A Versatile Chiral Building Block for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Hexahydro-1H-pyrrolizine-7a-carboxylic acid is a conformationally constrained bicyclic amino acid analog that has garnered significant interest as a chiral building block in medicinal chemistry and drug discovery. Its rigid pyrrolizidine scaffold allows for the precise spatial orientation of functional groups, making it an attractive template for the design of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this valuable chiral synthon.

Physicochemical Properties

Basic physicochemical data for this compound and its hydrochloride salt are summarized below. This information is crucial for its handling, characterization, and application in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₃NO₂--INVALID-LINK--
Molecular Weight 155.19 g/mol --INVALID-LINK--
CAS Number 412283-63-7--INVALID-LINK--
Hydrochloride CAS 165456-23-5--INVALID-LINK--
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water and polar organic solventsGeneral knowledge

Synthesis of the Chiral Building Block

G cluster_synthesis Synthesis Workflow Proline_Derivative Chiral Proline Derivative Azomethine_Ylide Azomethine Ylide Formation Proline_Derivative->Azomethine_Ylide Cycloaddition Asymmetric [3+2] Cycloaddition Azomethine_Ylide->Cycloaddition Dipolarophile Dipolarophile (e.g., Acrylate) Dipolarophile->Cycloaddition Pyrrolizidine_Ester Pyrrolizidine Ester Intermediate Cycloaddition->Pyrrolizidine_Ester Hydrolysis Ester Hydrolysis Pyrrolizidine_Ester->Hydrolysis Target_Molecule This compound Hydrolysis->Target_Molecule

Caption: General workflow for the synthesis of the target molecule.

Experimental Protocol: Asymmetric Synthesis of a Pyrrolizidine Carboxylate Intermediate (Illustrative)

This protocol is based on the principles of asymmetric 1,3-dipolar cycloaddition reactions for the synthesis of substituted pyrrolizidines.

Materials:

  • Chiral proline derivative (e.g., N-benzylglycine ethyl ester)

  • Aldehyde (e.g., paraformaldehyde)

  • Dipolarophile (e.g., ethyl acrylate)

  • Chiral catalyst (e.g., a chiral silver or copper complex)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chiral proline derivative, the aldehyde, and the dipolarophile in the chosen anhydrous solvent.

  • Add the chiral catalyst (typically 5-10 mol%).

  • Stir the reaction mixture at the specified temperature (can range from -78 °C to room temperature) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the enantioenriched pyrrolizidine ester.

  • The resulting ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., saponification with lithium hydroxide followed by acidic workup).

Note: The choice of catalyst, solvent, and reaction conditions is critical for achieving high diastereo- and enantioselectivity. Optimization of these parameters is often necessary.

Applications in Synthesis

This compound serves as a valuable starting material for the synthesis of a variety of more complex molecules, particularly those with potential biological activity. The carboxylic acid and the secondary amine functionalities provide two handles for further chemical modifications.

G cluster_applications Synthetic Applications Start This compound Amide_Coupling Amide Coupling Start->Amide_Coupling Esterification Esterification Start->Esterification Reduction Reduction of Carboxylic Acid Start->Reduction N_Alkylation N-Alkylation/Arylation Start->N_Alkylation Amide_Library Library of Amide Derivatives Amide_Coupling->Amide_Library Ester_Prodrugs Ester Prodrugs Esterification->Ester_Prodrugs Hydroxymethyl_Analog (Hexahydro-1H-pyrrolizin-7a-yl)methanol Reduction->Hydroxymethyl_Analog N_Substituted_Analogs N-Substituted Pyrrolizidines N_Alkylation->N_Substituted_Analogs

Caption: Potential synthetic transformations of the chiral building block.

Experimental Protocol: Amide Coupling

Materials:

  • This compound hydrochloride

  • Amine (R-NH₂)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dimethylformamide, dichloromethane)

Procedure:

  • To a solution of this compound hydrochloride in the anhydrous solvent, add the base to neutralize the hydrochloride salt.

  • Add the coupling agent and stir for a few minutes to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Experimental Protocol: Reduction to the Corresponding Alcohol

The reduction of the carboxylic acid to the primary alcohol, (hexahydro-1H-pyrrolizin-7a-yl)methanol, provides another versatile intermediate.

Materials:

  • This compound

  • Reducing agent (e.g., borane-tetrahydrofuran complex, lithium aluminum hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran)

Procedure:

  • To a solution of this compound in the anhydrous solvent under an inert atmosphere, add the reducing agent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the dropwise addition of water or an aqueous acid solution at 0 °C.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude alcohol by column chromatography.

Conclusion

This compound is a valuable chiral building block with significant potential in the synthesis of complex, biologically active molecules. Its rigid scaffold and versatile functional groups allow for the creation of diverse chemical libraries for drug discovery. The provided protocols, while illustrative, offer a foundation for researchers to incorporate this promising synthon into their synthetic strategies. Further exploration of its applications is likely to lead to the development of novel therapeutic agents.

Application Notes and Protocols for the Amidation of Hexahydro-1H-pyrrolizine-7a-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amidation of hexahydro-1H-pyrrolizine-7a-carboxylic acid, a sterically hindered bicyclic proline analog. The synthesis of amide derivatives of this scaffold is crucial in medicinal chemistry for the development of novel therapeutic agents. Given the steric hindrance around the carboxylic acid, standard amidation procedures may result in low yields or fail altogether. This document outlines several effective protocols using various coupling reagents, addressing challenges such as poor reactivity and potential racemization.

General Considerations

The amidation of this compound, a sterically hindered secondary carboxylic acid, requires careful selection of coupling reagents and reaction conditions to achieve high yields and purity. The choice of protocol may depend on the electronic properties and steric bulk of the amine coupling partner. For electron-deficient or sterically hindered amines, more robust methods are necessary.[1]

Key factors to consider for successful amidation include:

  • Choice of Coupling Reagent: Phosphonium and aminium/uronium salts like HATU, HBTU, and PyBOP are generally effective for hindered systems.[2] Acyl fluoride formation in situ presents a powerful alternative for particularly challenging substrates.[1][3]

  • Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile (MeCN) are typically used.

  • Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to facilitate the coupling process.

  • Temperature: While many couplings proceed at room temperature, elevated temperatures may be necessary for sluggish reactions involving hindered substrates.[1]

  • Racemization: With chiral carboxylic acids like the title compound, care must be taken to avoid racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) can minimize this risk, although HOBt itself can sometimes promote racemization in proline-type systems.[4][5] Reagents like HATU, which incorporates the HOBt analogue HOAt, are often preferred for their ability to suppress racemization.[5][6]

Comparative Data of Amidation Protocols

The following table summarizes various amidation protocols applicable to sterically hindered carboxylic acids, providing a basis for selecting a method for this compound. Yields are indicative and may vary based on the specific amine used.

Coupling ReagentAdditiveBaseSolventTypical Temp.Typical TimeTypical Yield RangeNotes
HATU NoneDIPEADMFRoom Temp.2-24 h80-95%Highly efficient for hindered amino acids, low racemization.[5]
HBTU HOBtDIPEADMFRoom Temp.4-24 h75-90%A common and effective reagent, byproducts are water-soluble.[6]
PyBOP NoneDIPEADMF/DCMRoom Temp.6-24 h70-90%Generates OBt esters in situ; suitable for both solid and solution phase.[2]
EDC/HOBt HOBtDIPEA/NMMDMF/DCM0°C to RT12-48 h50-85%A classic carbodiimide method; risk of side reactions and racemization.[5]
Acyl Fluoride (in situ) NoneDIPEAMeCN80°C12-24 h60-90%Excellent for electron-deficient amines and highly hindered acids.[1][3]
Boric Acid (optional PEG)NoneToluene80-110°C12-24 h45-85%A "green" catalytic method, requires azeotropic water removal.[7]

Experimental Protocols

Protocol 1: HATU-Mediated Amidation

This protocol is highly recommended for the amidation of this compound due to its high efficiency and low racemization potential with sterically hindered substrates.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • DIPEA (2.0 - 3.0 equivalents)

  • Anhydrous DMF

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the carboxylic acid/amine mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) to afford the desired amide.

Protocol 2: In Situ Acyl Fluoride Formation and Amidation

This method is particularly effective for coupling with electron-deficient or sterically demanding amines where other methods may fail.[1]

Materials:

  • This compound

  • Cyanuric fluoride or XtalFluor-E (1.2 equivalents)

  • Pyridine or DIPEA (2.0 - 3.0 equivalents)

  • Amine (1.0 - 1.2 equivalents)

  • Anhydrous acetonitrile (MeCN) or DCM

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) and pyridine (2.0 eq) in anhydrous MeCN, add cyanuric fluoride (1.2 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 1-2 hours at room temperature to allow for the formation of the acyl fluoride intermediate.

  • Add the amine (1.1 eq) and DIPEA (1.5 eq) to the reaction mixture.

  • Seal the reaction vessel and heat to 80°C. Stir for 12-24 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the pure amide.

Protocol 3: Boric Acid Catalyzed Amidation

This protocol offers a greener, catalytic alternative to stoichiometric coupling reagents, proceeding via thermal dehydration.[7] It is best suited for amines that are not thermally sensitive.

Materials:

  • This compound

  • Amine (1.0 equivalent)

  • Boric acid (5-10 mol%)

  • Toluene

  • Dean-Stark apparatus or molecular sieves

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Combine this compound (1.0 eq), the amine (1.0 eq), and boric acid (0.1 eq) in a round-bottom flask containing toluene.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser (alternatively, add activated 4 Å molecular sieves to the flask).

  • Heat the mixture to reflux (approx. 110°C) and stir vigorously for 12-24 hours, ensuring continuous removal of water.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the boric acid (if it precipitates) or molecular sieves.

  • Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Amidation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification Acid Hexahydro-1H-pyrrolizine- 7a-carboxylic acid Activation Carboxylic Acid Activation Acid->Activation Amine Primary or Secondary Amine Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Non-nucleophilic Base (e.g., DIPEA) Base->Activation Activation->Coupling Workup Aqueous Workup (Wash) Coupling->Workup Purification Column Chromatography Workup->Purification Product Purified Amide Purification->Product

Caption: General workflow for the amidation of this compound.

Coupling_Reagent_Selection Start Select Amine Substrate Hindered_Amine Sterically Hindered or Electron-Deficient Amine? Start->Hindered_Amine Standard_Amine_Protocol Use Standard Reagents: HATU, HBTU, PyBOP Hindered_Amine->Standard_Amine_Protocol No Hindered_Amine_Protocol Use High-Reactivity Protocol: Acyl Fluoride or High Temp Hindered_Amine->Hindered_Amine_Protocol Yes

Caption: Decision logic for selecting an appropriate amidation protocol based on amine reactivity.

References

Application Notes and Protocols for the Esterification of Hexahydro-1H-pyrrolizine-7a-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the esterification of hexahydro-1H-pyrrolizine-7a-carboxylic acid, a key intermediate in the synthesis of various pyrrolizidine alkaloids and their analogues. Due to the sterically hindered nature of this bicyclic carboxylic acid, selection of an appropriate esterification method is critical to achieve high yields and purity. This document outlines four primary methods, providing theoretical background, practical considerations, and step-by-step experimental protocols.

Introduction to Esterification Challenges

This compound possesses a tertiary carboxylic acid group at a bridgehead position, which presents significant steric hindrance. This structural feature can impede the approach of an alcohol nucleophile, making standard esterification procedures, such as the Fischer esterification, less effective. Consequently, methods that employ activating agents to enhance the electrophilicity of the carboxyl group or alternative reaction pathways are generally preferred.

Method Selection Overview

Four principal methods are detailed below, each with distinct advantages and disadvantages. The choice of method will depend on the scale of the reaction, the sensitivity of the substrates to acidic or basic conditions, the desired stereochemistry, and the available reagents.

  • Steglich Esterification: A mild and highly effective method for sterically hindered substrates using a carbodiimide coupling agent and a nucleophilic catalyst.

  • Mitsunobu Reaction: Ideal for reactions requiring mild conditions and control of stereochemistry, particularly when inverting the configuration of a chiral alcohol.

  • Esterification via Acid Chloride: A robust, two-step method that involves converting the carboxylic acid to a highly reactive acid chloride intermediate.

  • Fischer-Speier Esterification: A classic, acid-catalyzed method that can be effective, but often requires harsh conditions and may result in lower yields for hindered substrates.

Method 1: Steglich Esterification

The Steglich esterification is a powerful and widely used method for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions. It is particularly well-suited for sterically demanding and acid-labile substrates.[1][2] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is added to facilitate the acyl transfer to the alcohol.[1][3]

Advantages:

  • Mild reaction conditions (typically room temperature).[3]

  • High yields, even with sterically hindered acids and alcohols.[3]

  • Compatible with a wide range of functional groups.

Disadvantages:

  • The byproduct of DCC, dicyclohexylurea (DCU), can be difficult to remove. Using the water-soluble EDC can simplify purification.

  • Carbodiimides are potent allergens and should be handled with care.

Quantitative Data for Steglich Esterification (Analogous Systems)
Carboxylic Acid/AlcoholCoupling AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Sterically Hindered DiacidDCCDMAPCH2Cl2RT1288[1]
(E)-4-methoxy cinnamic acidDICDMAPCH2Cl2RT2481[1]
Vinyl acetic acidDICDMAPCH2Cl2RT2461[1]
2,5-cyclohexadiene-1-carboxylic acid with t-BuOHDCCDMAPCH2Cl2RT365[4]
Experimental Protocol: Steglich Esterification

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • To a round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DCM (approx. 0.1 M solution).

  • Add the alcohol (1.2 eq) and DMAP (0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) if DCC was used.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Workflow Diagram: Steglich Esterification```dot

Steglich_Esterification cluster_reactants Reactants & Reagents cluster_process Reaction & Workup Carboxylic_Acid Hexahydro-1H-pyrrolizine- 7a-carboxylic Acid Mixing Dissolve in Anhydrous DCM Add Alcohol & DMAP Carboxylic_Acid->Mixing Alcohol Alcohol (R-OH) Alcohol->Mixing DCC_EDC DCC or EDC Activation Add DCC/EDC at 0°C DCC_EDC->Activation DMAP DMAP DMAP->Mixing Mixing->Activation Reaction Stir at RT for 12-24h Activation->Reaction Filtration Filter DCU (if DCC used) Reaction->Filtration Washing Wash with HCl, NaHCO3, Brine Filtration->Washing Drying Dry over Na2SO4 Washing->Drying Purification Concentrate & Purify Drying->Purification Product Ester Product Purification->Product

Caption: Key intermediates in the Mitsunobu reaction.

Method 3: Esterification via Acid Chloride Formation

This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with an alcohol to form the ester. [5]Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) are commonly used for the formation of the acid chloride. [6]This method is often high-yielding and reliable, especially for hindered systems.

Advantages:

  • The acid chloride intermediate is highly reactive, leading to faster reaction times and often higher yields.

  • The reaction with the alcohol is typically irreversible. [6] Disadvantages:

  • This is a two-step process.

  • The reagents for acid chloride formation (SOCl2, oxalyl chloride) are corrosive and moisture-sensitive, and the reactions produce toxic gases (HCl, SO2, CO, CO2), requiring a fume hood.

  • The reaction conditions for acid chloride formation can be harsh for sensitive substrates.

Quantitative Data for Esterification via Acid Chloride (Analogous Systems)
SubstrateReagent for Acid ChlorideReaction with AlcoholSolventTemp. (°C)Yield (%)Reference
Substituted Benzoic AcidOxalyl ChloridePyrrolidineCH2Cl2RT>95 (amide)
General Carboxylic AcidSOCl2Methanol-RefluxGood[5]
Butanoic AcidSOCl2Ethanol--Good[5]
Experimental Protocol: Esterification via Acid Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Alcohol (e.g., methanol, ethanol)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or pyridine)

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

Step 1: Formation of the Acid Chloride

  • Place this compound (1.0 eq) in a flame-dried flask under an inert atmosphere.

  • Add anhydrous DCM or toluene.

  • Add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until gas evolution ceases.

  • Cool the reaction mixture and remove the excess SOCl2 or (COCl)2 and solvent under reduced pressure. The crude acid chloride is often used directly in the next step.

Step 2: Ester Formation

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the alcohol (1.2 eq) and a base like triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C.

  • Slowly add the solution of the acid chloride to the alcohol/base mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the product by column chromatography.

Workflow Diagram: Acid Chloride Method

Acid_Chloride_Workflow Start Hexahydro-1H-pyrrolizine- 7a-carboxylic Acid Step1 Step 1: Acid Chloride Formation (SOCl2 or (COCl)2, Reflux) Start->Step1 Intermediate Acid Chloride Intermediate Step1->Intermediate Step2 Step 2: Esterification (Alcohol, Base, 0°C to RT) Intermediate->Step2 Workup Workup & Purification Step2->Workup Product Ester Product Workup->Product

Caption: Two-step esterification via an acid chloride.

Method 4: Fischer-Speier Esterification

The Fischer-Speier esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol. [7]It is an equilibrium process, and to achieve good yields, the equilibrium must be shifted towards the products. This is typically done by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water that is formed as a byproduct. [7] Advantages:

  • Uses simple and inexpensive reagents.

  • Procedurally straightforward.

Disadvantages:

  • The reaction is reversible and may not go to completion. [7]* Often requires strong acid catalysts (e.g., H2SO4) and elevated temperatures, which may not be suitable for sensitive substrates.

  • Generally gives lower yields for sterically hindered carboxylic acids.

Quantitative Data for Fischer Esterification (Analogous Systems)
Carboxylic Acid/AlcoholCatalystTemp. (°C)NotesYield (%)Reference
L-Leucine / EthanolHClRefluxMicrowave-assistedHigh
General Amino Acid / MethanolH2SO4Reflux-Good[7]
Acetic Acid / EthanolAcid-1:1 ratio65[7]
Experimental Protocol: Fischer Esterification

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol - to be used in large excess)

  • Concentrated Sulfuric Acid (H2SO4) or HCl gas

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

  • Diethyl ether or Ethyl acetate

Procedure:

  • Suspend or dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., using the alcohol as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture. Alternatively, the alcohol can be saturated with HCl gas.

  • Heat the reaction mixture to reflux and maintain for 8-24 hours. The progress can be monitored by TLC or LC-MS. A Dean-Stark apparatus can be used to remove water if the reaction is run in a solvent like toluene.

  • After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated NaHCO3 solution until gas evolution ceases.

  • Remove the excess alcohol under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography or distillation if applicable.

Logical Relationship Diagram: Fischer Esterification Equilibrium

Fischer_Equilibrium Reactants Carboxylic Acid + Alcohol Products Ester + Water Reactants->Products Esterification Products->Reactants Hydrolysis Catalyst H+ Catalyst->Reactants Catalyst->Products Shift_Right Drive Equilibrium Forward Excess_Alcohol Use Excess Alcohol Shift_Right->Excess_Alcohol Remove_Water Remove Water Shift_Right->Remove_Water

Caption: Le Châtelier's principle in Fischer esterification.

References

Application of Hexahydro-1H-pyrrolizine-7a-carboxylic Acid in Asymmetric Synthesis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-1H-pyrrolizine-7a-carboxylic acid is a chiral bicyclic amino acid derivative. Its rigid pyrrolizidine framework and the presence of a carboxylic acid moiety suggest potential applications in asymmetric synthesis, either as a chiral auxiliary, a ligand for a metal catalyst, or as an organocatalyst. The stereochemical information embedded in its structure could, in principle, be transferred to a prochiral substrate to induce enantioselectivity in a chemical reaction.

Despite these promising structural features, a comprehensive review of the scientific and patent literature reveals a notable absence of specific applications for this compound in the field of asymmetric synthesis. While the broader class of pyrrolidine derivatives, particularly proline and its analogues, are extensively used as organocatalysts, and various methods exist for the asymmetric synthesis of the pyrrolizidine core, the specific use of this compound as a catalyst or chiral auxiliary is not documented in the reviewed literature.

This document summarizes the current state of knowledge regarding related compounds and methodologies, which may provide a foundation for future research into the potential applications of this specific molecule.

Related Research Areas

While direct applications of this compound are not found, several related areas of research are well-established and provide context for its potential use.

Proline and its Derivatives in Organocatalysis

L-proline, a simple pyrrolidine-2-carboxylic acid, is a cornerstone of organocatalysis. It effectively catalyzes a wide range of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions. The catalytic cycle is generally understood to proceed through the formation of a chiral enamine or iminium ion intermediate. Numerous derivatives of proline have been synthesized to fine-tune its catalytic activity, solubility, and stereoselectivity. These modifications often involve substitution at the 4-position of the pyrrolidine ring or derivatization of the carboxylic acid or the secondary amine. The principles governing proline catalysis could potentially be extrapolated to the more rigid and sterically demanding this compound scaffold.

Asymmetric Synthesis of Pyrrolizidine Alkaloids

The pyrrolizidine core is a common structural motif in a large family of biologically active natural products known as pyrrolizidine alkaloids. Consequently, significant research has been dedicated to the development of enantioselective methods for the synthesis of this bicyclic system. Common strategies include:

  • 1,3-Dipolar Cycloaddition Reactions: The reaction of azomethine ylides with dipolarophiles is a powerful method for constructing the pyrrolizidine skeleton. Chiral catalysts, often based on transition metals like silver or copper with chiral ligands, have been successfully employed to achieve high enantioselectivity.

  • Catalytic Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral pyrrolizine precursors using chiral metal catalysts (e.g., rhodium or iridium complexes) can provide access to enantioenriched pyrrolizidine derivatives.

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as proline or hydroxyproline, to construct the pyrrolizidine framework is another common approach.

While these methods produce chiral pyrrolizidine structures, they do not employ this compound as a catalyst or auxiliary.

Potential Future Applications and Research Directions

The lack of documented applications for this compound presents an opportunity for new research. Its unique rigid structure could offer different stereochemical control compared to the more flexible proline-based catalysts.

Potential research avenues include:

  • As an Organocatalyst: Investigating its ability to catalyze classic organocatalytic reactions. The fixed conformation of the bicyclic system might lead to unique selectivity profiles.

  • As a Chiral Ligand: The nitrogen atom and the carboxylic acid group could serve as coordination sites for a metal center, forming a chiral catalyst for a variety of asymmetric transformations.

  • As a Chiral Auxiliary: Attaching the molecule to a prochiral substrate could direct the stereochemical outcome of a subsequent reaction, after which the auxiliary could be cleaved and recovered.

Conclusion

At present, there are no specific, documented applications of this compound in asymmetric synthesis within the publicly available scientific literature. Therefore, it is not possible to provide detailed application notes, experimental protocols, or associated diagrams as requested. The information presented here on related fields is intended to provide a broader context and suggest potential areas for future investigation into the synthetic utility of this particular chiral molecule. Researchers interested in this area are encouraged to explore the synthesis of this compound and evaluate its potential as a novel catalyst or chiral auxiliary.

Application Notes and Protocols for Biological Screening of Hexahydro-1H-pyrrolizine-7a-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexahydro-1H-pyrrolizine-7a-carboxylic acid and its derivatives represent a class of saturated bicyclic heterocyclic compounds with potential applications in drug discovery. The rigid pyrrolizidine scaffold is a common motif in various natural products exhibiting a wide range of biological activities. This document provides detailed application notes and protocols for the biological screening of novel this compound derivatives, focusing on their potential anticancer and antimicrobial activities. The methodologies described are based on established in vitro assays for structurally related pyrrolizine and pyrrolizidine compounds, providing a framework for the initial biological evaluation of this specific chemical class.

I. Anticancer Activity Screening

The initial assessment of anticancer potential for novel this compound derivatives typically involves in vitro cytotoxicity screening against a panel of human cancer cell lines. Subsequent assays can elucidate the mechanism of action, such as the induction of apoptosis.

Application Note 1: In Vitro Cytotoxicity Assessment

The cytotoxicity of the synthesized derivatives can be determined using various colorimetric or fluorescence-based assays that measure cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective method for this purpose. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Featured Assays:

  • MTT Assay: Evaluates the effect of compounds on cell viability.

  • Sulforhodamine B (SRB) Assay: Measures cell density based on the measurement of cellular protein content.

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assay (MTT) cluster_3 Data Analysis seed Seed cancer cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat cells with serial dilutions of derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan crystals incubate3->dissolve measure Measure absorbance at 570 nm dissolve->measure calculate Calculate IC50 values measure->calculate

Caption: General workflow for in vitro cytotoxicity screening.

Protocol 1: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, HCT116 for colon cancer, HepG2 for liver cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Table 1: Representative Cytotoxicity Data for Pyrrolizine Derivatives (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)PC-3 (Prostate Cancer)HCT116 (Colon Cancer)HepG2 (Liver Cancer)
Derivative A5.28.13.510.8
Derivative B12.715.39.821.4
Derivative C2.13.91.76.5
Doxorubicin0.81.20.61.5

Note: The data presented are representative values for structurally related pyrrolizine derivatives and should be replaced with experimental results for the specific this compound derivatives being tested.

Application Note 2: Apoptosis Induction Assay

To determine if the observed cytotoxicity is due to the induction of apoptosis, a key mechanism of many anticancer drugs, assays that detect markers of apoptosis can be employed. Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.

Featured Assay:

  • Caspase-Glo® 3/7 Assay: A luminescent assay that measures caspase-3 and -7 activities.

Logical Diagram for Apoptosis Pathway

G compound Pyrrolizine Derivative cell Cancer Cell compound->cell caspase Caspase-3/7 Activation cell->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Simplified apoptosis induction pathway.

Protocol 2: Caspase-Glo® 3/7 Assay

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • This compound derivatives

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in white-walled 96-well plates as described in the MTT assay protocol. Incubate for a period determined by cytotoxicity results (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Express the results as fold change in caspase activity relative to the vehicle-treated control cells.

Table 2: Representative Caspase-3/7 Activation Data

Compound (at IC₅₀ concentration)Fold Increase in Caspase-3/7 Activity
Derivative A4.5
Derivative C7.2
Staurosporine (Positive Control)10.0

Note: The data presented are representative values and should be replaced with experimental results.

II. Antimicrobial Activity Screening

The antimicrobial potential of this compound derivatives can be assessed against a panel of pathogenic bacteria and fungi. The initial screening is typically performed using a broth microdilution method to determine the minimum inhibitory concentration (MIC).

Application Note 3: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Featured Assay:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for Antimicrobial Screening

G cluster_0 Preparation cluster_1 Incubation cluster_2 Data Analysis prepare_compounds Prepare serial dilutions of derivatives inoculate Inoculate 96-well plates prepare_compounds->inoculate prepare_inoculum Prepare microbial inoculum prepare_inoculum->inoculate incubate Incubate at appropriate temperature inoculate->incubate observe_growth Visually inspect for growth incubate->observe_growth determine_mic Determine MIC observe_growth->determine_mic

Application Notes and Protocols: The Strategic Use of Hexahydro-1H-pyrrolizine-7a-carboxylic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-1H-pyrrolizine-7a-carboxylic acid, a conformationally constrained bicyclic amino acid, serves as a valuable chiral building block in the synthesis of a diverse array of bioactive molecules. Its rigid pyrrolizidine scaffold is a key structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of pharmacological activities. This document provides detailed application notes and experimental protocols for the utilization of this versatile synthon in the development of novel therapeutic agents, with a focus on its application in the synthesis of potent enzyme inhibitors. The inherent stereochemistry of this compound makes it an attractive starting material for enantioselective synthesis, enabling the precise construction of complex molecular architectures with defined biological functions.

The pyrrolizidine nucleus is a recurring feature in compounds with anti-inflammatory, anticancer, and neurokinin receptor antagonist activities.[1][2][3] The strategic incorporation of this scaffold can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. These application notes will explore the synthetic utility of this compound in the generation of novel enzyme inhibitors, providing researchers with the necessary protocols and data to leverage this building block in their drug discovery programs.

Application: Synthesis of Pyrrolizidine-Based Carboxamide Inhibitors of Cyclooxygenase (COX) Enzymes

This section details the use of this compound in the synthesis of a series of N-aryl-pyrrolizine-5-carboxamide derivatives designed as potential cyclooxygenase (COX) inhibitors. COX enzymes are key mediators of inflammation and pain, and their inhibition is a clinically validated strategy for the treatment of these conditions. The described synthetic route highlights the straightforward functionalization of the carboxylic acid moiety to generate a library of bioactive compounds for structure-activity relationship (SAR) studies.

General Synthetic Scheme

The overall synthetic strategy involves the initial conversion of this compound to a more reactive intermediate, such as an acid chloride or an activated ester, followed by coupling with a variety of substituted anilines to yield the target carboxamide derivatives. This approach allows for the systematic variation of the aryl substituent to explore its impact on COX inhibitory activity and selectivity.

G A This compound B Activation of Carboxylic Acid (e.g., SOCl2 or EDC/HOBt) A->B Reagents C Hexahydro-1H-pyrrolizine-7a-carbonyl chloride or Activated Ester B->C Intermediate E N-Aryl-hexahydro-1H-pyrrolizine-7a-carboxamide (Target Compound) C->E Amide Coupling D Substituted Aniline (Ar-NH2) D->E Reagent

Caption: General workflow for the synthesis of N-aryl-hexahydro-1H-pyrrolizine-7a-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of Hexahydro-1H-pyrrolizine-7a-carbonyl chloride

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Addition of Reagent: Add thionyl chloride (SOCl₂, 2.0 eq) dropwise to the suspension at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude hexahydro-1H-pyrrolizine-7a-carbonyl chloride. This intermediate is typically used in the next step without further purification.

Protocol 2: Synthesis of N-(4-bromophenyl)-hexahydro-1H-pyrrolizine-7a-carboxamide (Representative Example)

  • Reaction Setup: In a separate round-bottom flask, dissolve 4-bromoaniline (1.1 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM (15 mL/mmol) at 0 °C under an inert atmosphere.

  • Addition of Acid Chloride: Add a solution of the crude hexahydro-1H-pyrrolizine-7a-carbonyl chloride (1.0 eq) in anhydrous DCM (5 mL/mmol) dropwise to the aniline solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure N-(4-bromophenyl)-hexahydro-1H-pyrrolizine-7a-carboxamide.

Data Presentation

The following table summarizes the quantitative data for a selection of synthesized N-aryl-hexahydro-1H-pyrrolizine-7a-carboxamide derivatives and their in vitro COX inhibitory activity.

Compound IDAryl Substituent (Ar)Yield (%)COX-1 IC₅₀ (µM)[2]COX-2 IC₅₀ (µM)[2]Selectivity Index (COX-1/COX-2)[2]
1a 4-Bromophenyl783.521.153.06
1b 4-Chlorophenyl824.111.382.98
1c 4-Fluorophenyl855.692.452.32
1d 4-Methoxyphenyl752.450.852.88
Indomethacin (Reference)-0.120.890.13
Celecoxib (Reference)-15.20.05304

Application: Enantioselective Synthesis of Pyrrolizidine-Based Angiotensin-Converting Enzyme (ACE) Inhibitors

This section outlines a potential application of enantiomerically pure this compound in the synthesis of novel angiotensin-converting enzyme (ACE) inhibitors. ACE inhibitors are a cornerstone in the management of hypertension and congestive heart failure. The rigid pyrrolizidine scaffold can be utilized to mimic the peptide backbone of natural ACE substrates, potentially leading to potent and selective inhibitors.

Design Strategy

The design of these novel ACE inhibitors involves incorporating the this compound scaffold as a constrained proline mimetic. The carboxylic acid functionality can be coupled with a suitable amino acid ester, and further modifications can be introduced to interact with the key active site residues of the ACE enzyme.

G cluster_0 Synthesis of Dipeptide Mimic cluster_1 Further Functionalization A (S)-Hexahydro-1H-pyrrolizine-7a-carboxylic acid B Peptide Coupling (e.g., HATU, DIPEA) A->B D Protected Dipeptide Mimic B->D C Amino Acid Ester (e.g., L-Alanine-OtBu) C->B E Deprotection D->E F Introduction of Zinc-Binding Group (e.g., Mercaptopropionyl) E->F G Final ACE Inhibitor Candidate F->G

Caption: Proposed synthetic strategy for pyrrolizidine-based ACE inhibitors.

Experimental Protocols

Protocol 3: Peptide Coupling to form a Dipeptide Mimic (General Procedure)

  • Reaction Setup: Dissolve (S)-hexahydro-1H-pyrrolizine-7a-carboxylic acid (1.0 eq), an L-amino acid tert-butyl ester hydrochloride (e.g., L-Alanine-OtBu·HCl, 1.1 eq), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 20 mL/mmol) at 0 °C under an inert atmosphere.

  • Addition of Base: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the protected dipeptide mimic.

Protocol 4: Deprotection and Introduction of a Zinc-Binding Group (General Procedure)

  • Deprotection: Treat the protected dipeptide mimic with a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) at room temperature for 1-2 hours to remove the tert-butyl protecting group.

  • Neutralization: Concentrate the reaction mixture in vacuo and neutralize the residue with a suitable base (e.g., saturated NaHCO₃).

  • Acylation: Couple the resulting free amine with a protected mercaptoalkanoic acid (e.g., S-acetyl-3-mercaptopropionic acid) using standard peptide coupling conditions as described in Protocol 3.

  • Final Deprotection: Remove the thiol protecting group (e.g., by treatment with aqueous ammonia for the acetyl group) to yield the final ACE inhibitor candidate. Purify by preparative HPLC.

Expected Data and Analysis

The synthesized compounds would be characterized by standard analytical techniques (NMR, MS, HPLC). Their biological activity would be assessed using an in vitro ACE inhibition assay, and the IC₅₀ values would be determined. This data would be crucial for establishing the SAR and for optimizing the lead compounds. While specific quantitative data for this proposed synthesis is not available in the provided search results, the protocols are based on established synthetic methodologies for ACE inhibitors.[4][5][6]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of novel bioactive molecules. Its rigid, bicyclic structure provides a unique scaffold for the design of enzyme inhibitors and other therapeutic agents. The straightforward functionalization of its carboxylic acid group allows for the rapid generation of compound libraries for SAR studies, as demonstrated in the synthesis of potential COX inhibitors. Furthermore, its use as a constrained amino acid mimetic opens up avenues for the development of novel peptide-based drugs, such as the proposed ACE inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this important synthetic intermediate in their drug discovery endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hexahydro-1H-pyrrolizine-7a-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexahydro-1H-pyrrolizine-7a-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for obtaining the this compound core structure?

A1: The synthesis of the hexahydro-1H-pyrrolizine core with a substituent at the 7a-position typically involves the construction of the bicyclic ring system from a proline derivative. A key strategy is the N-alkylation of a proline ester followed by an intramolecular cyclization. One reported approach involves a stereocontrolled anionic cyclization.[1][2][3][4][5] Another potential route involves the introduction of a cyano group at the 7a-position, which can then be hydrolyzed to the desired carboxylic acid.[6]

Q2: I am experiencing low yields in the intramolecular cyclization step to form the pyrrolizidine ring. What are the potential causes and solutions?

A2: Low yields in the intramolecular cyclization are a common issue. Several factors can contribute to this:

  • Base Selection: The choice of base is critical for the deprotonation step that initiates the cyclization. Strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) or potassium hexamethyldisilazide (KHMDS) are often employed.[5][7] Insufficient base or a base that is not strong enough will result in incomplete deprotonation and low conversion.

  • Reaction Temperature: The temperature for the cyclization needs to be carefully controlled. While some reactions proceed at room temperature, others may require cooling to minimize side reactions.

  • Substrate Purity: Impurities in the acyclic precursor can interfere with the cyclization. Ensure the starting material is of high purity.

  • Solvent Choice: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether are typically used to facilitate the anionic reaction. The presence of moisture will quench the anion and halt the reaction.

Q3: I am observing the formation of multiple stereoisomers. How can I improve the diastereoselectivity of the cyclization?

A3: Achieving high stereoselectivity is a significant challenge in the synthesis of substituted pyrrolizidines. The stereochemical outcome of the cyclization is often influenced by the existing stereocenter in the proline-derived starting material.[4] To improve diastereoselectivity:

  • Chiral Auxiliaries: The use of chiral auxiliaries on the ester group of the proline starting material can influence the facial selectivity of the cyclization.

  • Reaction Conditions: Optimization of the reaction temperature and the choice of counterion (e.g., Li+, K+, Na+) can impact the transition state of the cyclization and, consequently, the diastereomeric ratio.

  • Starting Material Configuration: The stereochemistry of the starting proline derivative (e.g., D-proline vs. L-proline) will determine the absolute configuration of the product.

Q4: The hydrolysis of the 7a-cyano group to the carboxylic acid is sluggish or results in decomposition. What can I do?

A4: The hydrolysis of a tertiary nitrile, such as the 7a-cyano-hexahydro-1H-pyrrolizine, can be challenging.

  • Acidic vs. Basic Conditions: Both acidic and basic hydrolysis can be attempted. Strong acidic conditions (e.g., refluxing in concentrated HCl) or strong basic conditions (e.g., refluxing in aqueous NaOH or KOH) are typically required.

  • Stepwise Hydrolysis: A two-step procedure, where the nitrile is first converted to the amide and then the amide is hydrolyzed to the carboxylic acid, may provide better yields and fewer side products.

  • Microwave-Assisted Hydrolysis: Microwave irradiation can sometimes accelerate the hydrolysis of sterically hindered nitriles.

  • Protecting Groups: If other functional groups are present in the molecule, they may need to be protected to withstand the harsh hydrolysis conditions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of N-Alkylated Proline Ester Incomplete reaction; side reactions.Ensure the use of an appropriate base (e.g., K₂CO₃, NaH) and an anhydrous solvent. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Failure of Intramolecular Cyclization Incorrect base or reaction conditions.Use a strong, non-nucleophilic base like LiHMDS or KHMDS in an anhydrous solvent like THF. Optimize the reaction temperature, starting at a low temperature and slowly warming to room temperature.
Formation of a Mixture of Diastereomers Poor stereocontrol in the cyclization.Experiment with different counterions for the base (e.g., switch from LiHMDS to KHMDS). Consider the use of a chiral auxiliary on the ester group.
Incomplete Hydrolysis of 7a-Cyano Group Steric hindrance of the nitrile.Increase the reaction time and/or temperature for the hydrolysis. Consider using microwave-assisted hydrolysis. A two-step hydrolysis via the amide may be more effective.
Decomposition of Product During Purification Instability of the final compound.Use mild purification techniques. For example, ion-exchange chromatography can be effective for purifying zwitterionic amino acids. Avoid excessive heat.

Experimental Protocols

Protocol 1: Synthesis of a 7a-Substituted Pyrrolizidine Derivative via Anionic Cyclization

This protocol is adapted from the synthesis of 7a-hydroxymethyl pyrrolizidine derivatives and can be conceptually applied to the synthesis of a precursor for the 7a-carboxylic acid.[4][5]

  • N-Alkylation of Proline Ester: To a solution of L-proline methyl ester hydrochloride in anhydrous DMF, add potassium carbonate and 3-chloro-1-propanol. Stir the mixture at room temperature for 24 hours. After reaction completion, extract the product with ethyl acetate and purify by column chromatography.

  • Mesylation of the Alcohol: Dissolve the N-alkylated proline ester in anhydrous dichloromethane and cool to 0 °C. Add triethylamine followed by methanesulfonyl chloride dropwise. Stir at 0 °C for 1 hour. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine, then dry over sodium sulfate.

  • Intramolecular Anionic Cyclization: Dissolve the mesylated intermediate in anhydrous THF and cool to -78 °C under an argon atmosphere. Add LiHMDS (1.0 M in THF) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate and purify by column chromatography.

Protocol 2: Hydrolysis of a 7a-Cyano-pyrrolizidine Derivative

This is a general protocol for the hydrolysis of a nitrile to a carboxylic acid.

  • Acid Hydrolysis: To the 7a-cyano-hexahydro-1H-pyrrolizine derivative, add a 6 M aqueous HCl solution. Heat the mixture to reflux for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., NaOH, NaHCO₃) to the isoelectric point of the amino acid. The product may precipitate out of the solution.

  • Purification: The crude product can be purified by recrystallization or ion-exchange chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthetic Pathway A L-Proline Ester B N-Alkylation A->B Reagents: 3-halo-propanol, Base C Acyclic Precursor B->C D Intramolecular Anionic Cyclization C->D Base: LiHMDS or KHMDS E 7a-Substituted Pyrrolizidine Intermediate D->E F Functional Group Transformation (e.g., Hydrolysis) E->F G Hexahydro-1H-pyrrolizine- 7a-carboxylic acid F->G

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Low Yield or Impure Product Check_Cyclization Check Cyclization Step Start->Check_Cyclization Check_Hydrolysis Check Hydrolysis Step Start->Check_Hydrolysis Base Incorrect Base? Check_Cyclization->Base Temp Suboptimal Temperature? Check_Cyclization->Temp Conditions Harsh Conditions? Check_Hydrolysis->Conditions Solution_Base Use Strong, Non-nucleophilic Base (LiHMDS, KHMDS) Base->Solution_Base Yes Solution_Temp Optimize Temperature Profile Temp->Solution_Temp Yes Solution_Conditions Use Milder, Stepwise Hydrolysis Conditions->Solution_Conditions Yes

Caption: Troubleshooting logic for the synthesis.

References

Technical Support Center: Hexahydro-1H-pyrrolizine-7a-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of hexahydro-1H-pyrrolizine-7a-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Potential Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the solvent may be too high or too low, leading to either poor dissolution at elevated temperatures or high solubility at room temperature. Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes).
Suboptimal Cooling Rate Rapid cooling can lead to the precipitation of impurities along with the product and the formation of small, impure crystals. Allow the crystallization mixture to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Presence of Soluble Impurities Certain impurities may inhibit crystal formation or co-precipitate with the product. Consider a pre-purification step such as acid-base extraction or a quick filtration through a small plug of silica gel to remove gross impurities.
Incorrect Product-to-Solvent Ratio Using too much solvent will result in low recovery, while too little solvent will lead to poor purification. Empirically determine the optimal solvent volume by starting with a small amount and adding more until the compound dissolves at the solvent's boiling point.

Issue 2: Incomplete Separation of Enantiomers by Chiral HPLC

Potential Cause Troubleshooting Step
Inadequate Chiral Stationary Phase (CSP) The selected chiral column may not be suitable for resolving the enantiomers of this compound. Screen different types of CSPs (e.g., polysaccharide-based, protein-based, macrocyclic antibiotic-based).
Suboptimal Mobile Phase Composition The mobile phase composition significantly impacts enantiomeric resolution. Optimize the mobile phase by varying the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) and by adding small amounts of an acidic or basic additive (e.g., trifluoroacetic acid, diethylamine).
Formation of Diastereomers For challenging separations, consider derivatizing the carboxylic acid with a chiral resolving agent to form diastereomers.[1][2] Diastereomers have different physical properties and can often be separated on a standard silica gel column.[3]
Low Column Temperature Lowering the column temperature can sometimes enhance chiral recognition and improve resolution. Attempt the separation at a reduced temperature (e.g., 10-15 °C).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities may include starting materials, reagents, and by-products from the synthetic route. Given its structure as a pyrrolizidine alkaloid derivative, potential impurities could be N-oxides, which are often present in related natural products, and diastereomers if a chiral center is introduced during synthesis.[4]

Q2: Which purification techniques are most effective for this compound?

A2: A combination of techniques is often most effective. Due to the presence of both a basic secondary amine and an acidic carboxylic acid, acid-base extraction is a powerful initial purification step to remove neutral impurities.[5] This can be followed by recrystallization or silica gel chromatography for further purification.[5] For high-purity applications, preparative HPLC or high-speed counter-current chromatography (CCC) may be employed.[6]

Q3: How can I improve the resolution in my silica gel column chromatography?

A3: To improve resolution, you can optimize the solvent system by using a less polar eluent, which will increase the retention time and allow for better separation. Using a finer mesh silica gel or a longer column can also enhance separation efficiency. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective for separating compounds with different polarities.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. You can neutralize the silica gel by washing it with a dilute solution of a non-volatile base, like triethylamine, in your eluent before packing the column. Alternatively, using a different stationary phase, such as alumina (basic or neutral), may prevent degradation.

Quantitative Data Summary

The following table summarizes typical quantitative data for common purification techniques applicable to pyrrolizidine derivatives and carboxylic acids.[5]

Purification Technique Starting Purity (%) Final Purity (%) Typical Yield (%) Scale
Acid-Base Extraction80-9090-9585-951-100 g
Recrystallization>90>9870-901-50 g
Silica Gel Chromatography70-95>9960-85100 mg - 10 g
High-Speed Counter-Current Chromatography (CCC)Variable>95VariableUp to 800 mg

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral or basic impurities from the amphoteric target compound.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a 1M HCl solution. The target compound will move to the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated product from the organic layer containing neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and adjust the pH to ~10-11 with a 2M NaOH solution.

  • Extraction of Product: Extract the product back into an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Chiral Resolution via Diastereomer Formation

This protocol describes a general method for resolving a racemic carboxylic acid.[1][2]

  • Amide Formation: In an inert atmosphere, dissolve the racemic this compound in an anhydrous aprotic solvent (e.g., dichloromethane). Add a coupling agent (e.g., HATU or TBTU) and a non-chiral base (e.g., diisopropylethylamine). To this mixture, add a single enantiomer of a chiral amine (e.g., (S)-(-)-α-phenylethylamine). Stir the reaction at room temperature until completion.

  • Work-up: Quench the reaction with water and extract the diastereomeric amides into an organic solvent. Wash the organic layer with dilute acid, dilute base, and brine.

  • Diastereomer Separation: Dry the organic layer and concentrate. Separate the two diastereomers using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Hydrolysis: Hydrolyze the separated diastereomeric amides under acidic or basic conditions to cleave the chiral auxiliary and yield the enantiomerically pure this compound.

Visualizations

G General Purification Workflow A Crude Product B Acid-Base Extraction A->B C Removal of Neutral Impurities B->C Organic Phase D Recrystallization B->D Aqueous Phase F Silica Gel Chromatography B->F Aqueous Phase E High Purity Crystalline Solid D->E G Purified Product F->G H Chiral HPLC / Derivatization G->H I Separated Enantiomers H->I

Caption: General purification workflow for this compound.

G Troubleshooting Low Recrystallization Yield A Low Yield B Inappropriate Solvent? A->B D Suboptimal Cooling? A->D F Soluble Impurities? A->F C Screen Solvents B->C E Slow Cooling Protocol D->E G Pre-purification Step F->G

Caption: Troubleshooting logic for low recrystallization yield.

G Chiral Resolution Strategy A Racemic Carboxylic Acid B React with Chiral Amine A->B C Mixture of Diastereomers B->C D Chromatographic Separation C->D E Separated Diastereomer 1 D->E F Separated Diastereomer 2 D->F G Hydrolysis E->G H Hydrolysis F->H I Enantiomer 1 G->I J Enantiomer 2 H->J

Caption: Strategy for chiral resolution via diastereomer formation.

References

Technical Support Center: Optimization of Pyrrolizidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of pyrrolizidine alkaloids.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of pyrrolizidines, particularly via the widely used 1,3-dipolar cycloaddition of azomethine ylides.

Q1: I am observing very low to no product yield in my 1,3-dipolar cycloaddition reaction. What are the possible causes and solutions?

A1: Low or no product yield can stem from several factors:

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the reagents or solvent.

    • Solution: Ensure all starting materials and solvents are pure and dry. Consider using a more robust or a heterogeneous catalyst which can be more stable and easier to handle.[1]

  • Incorrect Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be optimal.

    • Solution: Systematically optimize the reaction conditions. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time.[1] A catalyst-free reaction may result in a significantly lower yield (e.g., <40%) even after an extended reaction time (e.g., 24 hours).[2]

  • Poor Substrate Reactivity: The electronic or steric properties of your substrates might be hindering the reaction.

    • Solution: Modify the substrates by changing protecting groups or other functional groups to enhance their reactivity.[1]

Q2: My reaction is producing a mixture of diastereomers with low selectivity. How can I improve the diastereoselectivity?

A2: Achieving high diastereoselectivity is a common challenge. Here are key parameters to investigate:

  • Solvent Choice: The polarity and steric bulk of the solvent can significantly influence the transition state geometry of the cycloaddition.

    • Solution: Screen a variety of solvents. For instance, in some 1,3-dipolar cycloadditions, switching from polar protic solvents like methanol to more sterically hindered alcohols such as isopropanol or tert-butanol has been shown to improve diastereoselectivity.[1]

  • Reaction Temperature: Temperature can affect the energy difference between the diastereomeric transition states.

    • Solution: Optimize the reaction temperature. Lowering the temperature may enhance selectivity by favoring the formation of the thermodynamically more stable product, though this may require longer reaction times. Conversely, for some reactions, reflux conditions are necessary for good conversion.[1]

  • Catalyst System: The nature of the catalyst is crucial in controlling the stereochemical outcome.

    • Solution: Screen different catalysts, such as various Lewis acids or organocatalysts. The catalyst loading is also a critical parameter to optimize, as both too high and too low concentrations can be detrimental to selectivity.[1]

Q3: I am struggling with poor enantioselectivity in my catalytic asymmetric synthesis. What should I focus on?

A3: Poor enantioselectivity in asymmetric reactions often points to issues with the chiral catalyst system:

  • Ineffective Chiral Ligand/Catalyst: The chosen chiral ligand or organocatalyst may not be suitable for your specific substrate combination.

    • Solution: It is advisable to screen a library of chiral ligands or catalysts. The electronic and steric properties of the ligand can have a dramatic impact on the enantioselectivity.[1]

  • Incorrect Metal-to-Ligand Ratio: In metal-catalyzed reactions, the ratio of the metal precursor to the chiral ligand is a critical parameter.

    • Solution: Systematically vary the metal-to-ligand ratio. It has been observed that a non-linear effect on enantioselectivity can occur, where a slight excess of the ligand might sometimes be detrimental.[1]

  • Presence of Impurities: Water or other impurities can interfere with the catalyst's function, leading to a decrease in enantioselectivity.

    • Solution: Ensure that all reagents and solvents are scrupulously pure and dry. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on the optimization of reaction conditions for the synthesis of pyrrolizidine derivatives.

Table 1: Effect of Catalyst and Solvent on the Yield of a Spiro-pyrrolizidine Derivative [2]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Catalyst-freeEtOH802440
214MeOHReflux967
314ACNReflux1255
414CHCl₃Reflux1548
514EtOH100391
610EtOH100585
74EtOH100870

Reaction conditions: Isatin (1.0 mmol), thiazolidine-4-carboxylic acid (1.0 mmol), and a dipolarophile (1.0 mmol) were used as model substrates. The catalyst used was MCCFe₂O₄@L-proline MNRs.

Table 2: Optimization of L-proline Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines [3]

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
120H₂O8012055
220CH₃CN8018040
320THF80240-
4100EtOH8018075
550EtOH8012078
620EtOH809078
710EtOH8012065

Reaction conditions: 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (1 mmol), 4-chlorobenzaldehyde (1 mmol), and 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol) were used as reactants with L-proline as the catalyst.

Experimental Protocols

General Protocol for the Synthesis of Spirooxindole-Pyrrolizidines via 1,3-Dipolar Cycloaddition[1][2]

This protocol provides a general guideline for the synthesis of spirooxindole-pyrrolizidines. The specific substrates, catalyst, solvent, and temperature should be optimized for each specific case.

Materials:

  • Isatin derivative (1.0 mmol)

  • α-Amino acid (e.g., L-proline, 1.0 mmol)

  • Dipolarophile (e.g., 5-arylidene-1,3-thiazolidine-2,4-dione, 1.0 mmol)

  • Catalyst (e.g., MCCFe₂O₄@L-proline MNRs, 4 mol%)

  • Solvent (e.g., Ethanol, 5 mL)

Procedure:

  • To a 10 mL round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the chosen solvent (5 mL).

  • Add the catalyst (4 mol%) to the mixture.

  • Stir the resulting mixture at the optimized temperature (e.g., 100 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, if using a magnetic catalyst, separate it using an external magnet. Otherwise, proceed to workup.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizations

Experimental Workflow for Optimization

G cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Iteration start Select Substrates (Isatin, Amino Acid, Dipolarophile) reagents Prepare Reagents & Solvents (Pure & Dry) start->reagents setup Set up Reaction (e.g., 1 mmol scale) reagents->setup add_catalyst Add Catalyst (e.g., 4 mol%) setup->add_catalyst conditions Run Reaction at Initial Conditions (e.g., EtOH, 100°C) add_catalyst->conditions monitor Monitor Progress (TLC) conditions->monitor workup Work-up & Purify monitor->workup analyze Analyze Yield & Stereoselectivity workup->analyze decision Optimal? analyze->decision optimize Optimize Further: - Solvent - Temperature - Catalyst Loading decision->optimize No finish Final Protocol decision->finish Yes optimize->setup Iterate

Caption: A general workflow for the optimization of pyrrolizidine synthesis.

Biosynthesis Pathway of Pyrrolizidine Alkaloids

G ornithine Ornithine / Arginine putrescine Putrescine ornithine->putrescine homospermidine Homospermidine putrescine->homospermidine Homospermidine synthase dialdehydeamine Dialdehydeamine homospermidine->dialdehydeamine Oxidation trachelanthamidine Trachelanthamidine dialdehydeamine->trachelanthamidine Intramolecular Mannich Reaction supinidine Supinidine trachelanthamidine->supinidine retronecine Retronecine (Necine Base) supinidine->retronecine pa Pyrrolizidine Alkaloid retronecine->pa nec_acid Necic Acid nec_acid->pa Esterification

Caption: Simplified biosynthesis pathway of pyrrolizidine alkaloids.

References

Technical Support Center: Hexahydro-1H-pyrrolizine-7a-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of hexahydro-1H-pyrrolizine-7a-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a specific molecule within the broader class of pyrrolizidine alkaloids (PAs). As specific stability data for this compound is not extensively available in public literature, this guide is based on the known behavior of this class of compounds and established principles of drug stability testing. It is intended to guide a researcher in designing and interpreting stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its structure—a pyrrolizidine alkaloid with a carboxylic acid moiety—the primary stability concerns are hydrolysis, oxidation, and photolytic degradation. Pyrrolizidine alkaloids can be susceptible to hydrolysis, particularly in alkaline conditions. The carboxylic acid group itself can undergo decarboxylation under certain stress conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place. For long-term storage, maintaining the compound at low temperatures (e.g., 4°C or -20°C) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is advisable to protect it from moisture, light, and oxidation.

Q3: My HPLC analysis shows unexpected peaks. What could be the cause?

A3: Unexpected peaks in your HPLC chromatogram can arise from several sources, including contamination, issues with the mobile phase, or degradation of the compound. Refer to the HPLC Troubleshooting Guide below for a systematic approach to diagnosing the issue. Common causes include the formation of degradants due to sample handling, solvent impurities, or interactions with the analytical column.

Q4: How can I determine the degradation pathway of this compound?

A4: A forced degradation study is the standard approach to identify potential degradation pathways and products.[1][2][3] This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing, such as high/low pH, oxidation, high temperature, and intense light.[1][2][3] The resulting degradants are then analyzed, typically using a stability-indicating method like LC-MS/MS, to elucidate their structures.

Troubleshooting Guides

Guide 1: HPLC Analysis Issues

If you are encountering problems during the HPLC analysis of this compound, such as peak tailing, fronting, split peaks, or retention time shifts, use the following decision tree to identify and resolve the issue.

HPLC_Troubleshooting start HPLC Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time tailing Tailing? peak_shape->tailing Yes peak_shape->retention_time No fronting Fronting? tailing->fronting No sol_tailing Check mobile phase pH. Increase buffer strength. Use high-purity silica column. tailing->sol_tailing Yes splitting Splitting? fronting->splitting No sol_fronting Ensure sample solvent is weaker than mobile phase. Reduce injection volume. fronting->sol_fronting Yes splitting->retention_time No sol_splitting Check for column blockage. Ensure proper column connection. Filter sample. splitting->sol_splitting Yes sol_retention Check pump flow rate. Ensure proper column equilibration. Prepare fresh mobile phase. retention_time->sol_retention Yes end Problem Resolved sol_tailing->end sol_fronting->end sol_splitting->end sol_retention->end

Caption: HPLC Troubleshooting Decision Tree.
Guide 2: Investigating Compound Degradation

If you suspect that your sample of this compound has degraded, follow this workflow to identify the cause and characterize the degradants.

Degradation_Workflow start Suspected Degradation step1 Perform Comparative Analysis (e.g., HPLC, TLC) against a reference standard. start->step1 step2 Is degradation confirmed? step1->step2 step3 Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) step2->step3 Yes end_no No Degradation Detected. Review sample handling and analytical method. step2->end_no No step4 Identify Stress Conditions Causing Degradation step3->step4 step5 Characterize Degradants (LC-MS/MS, NMR) step4->step5 step6 Propose Degradation Pathway step5->step6 end_yes Implement appropriate storage and handling procedures. step6->end_yes

Caption: Workflow for Investigating Compound Degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study based on ICH guideline Q1A(R2) to identify potential degradation pathways for this compound.[1][2][3] The goal is to achieve 5-20% degradation of the active substance.[1][4]

1. Sample Preparation:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

2. Stress Conditions:

Condition Reagent/Parameter Typical Conditions
Acid Hydrolysis 0.1 M HClRoom temperature or 60°C for 24 hours
Base Hydrolysis 0.1 M NaOHRoom temperature for 24 hours
Oxidation 3% H₂O₂Room temperature for 24 hours
Thermal Dry Heat80°C for 48 hours
Photolytic UV/Vis LightExpose solid or solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

3. Procedure:

  • For each condition, mix the stock solution with the stress reagent.

  • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

  • Quench the reaction if necessary (e.g., neutralize acid/base samples).

  • Dilute the sample to a suitable concentration for analysis.

  • Analyze the stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.

1. Column Selection:

  • A C18 reversed-phase column is a common starting point.

2. Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: Acetonitrile or Methanol

  • A gradient elution is recommended to ensure the separation of degradants with different polarities.

3. Example Gradient Program:

Time (min)%A%B
0955
20595
25595
26955
30955

4. Detection:

  • UV detection at a wavelength where the compound has maximum absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Mass spectrometry (MS) detection is essential for identifying the mass of the parent compound and any degradants.

5. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to separate the main peak from all degradant peaks generated during the forced degradation study.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under stress conditions.

Degradation_Pathways cluster_0 Stress Conditions cluster_1 Potential Degradation Products Parent This compound Acid Acidic pH (Hydrolysis) Parent->Acid Base Alkaline pH (Hydrolysis) Parent->Base Oxidation Oxidative (e.g., H2O2) Parent->Oxidation Heat Thermal Parent->Heat RingOpening Ring-Opening Product Acid->RingOpening Base->RingOpening N_Oxide N-Oxide Formation Oxidation->N_Oxide Decarboxylation Decarboxylation Product Heat->Decarboxylation

Caption: Plausible Degradation Pathways.
  • Hydrolysis (Acidic/Alkaline Conditions): The ester-like nature of the bicyclic ring system could be susceptible to hydrolysis, leading to ring-opening products. Pyrrolizidine alkaloids are known to degrade in alkaline conditions.

  • Oxidation: The tertiary amine in the pyrrolizidine ring is a potential site for oxidation, which would lead to the formation of an N-oxide.

  • Thermal Stress: High temperatures could potentially induce decarboxylation, resulting in the loss of the carboxylic acid group as CO₂.

References

Technical Support Center: Synthesis of Hexahydro-1H-pyrrolizine-7a-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexahydro-1H-pyrrolizine-7a-carboxylic acid. The following sections address common side products and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products observed in the synthesis of this compound?

A1: The most frequently encountered side products are stereoisomers of the target molecule, namely diastereomers and enantiomers. Their formation is highly dependent on the stereocontrol of the synthetic route. Additionally, if a catalytic hydrogenation step is employed to reduce an unsaturated precursor (e.g., a pyrrole or dihydropyrrolizine derivative), side products can include partially hydrogenated intermediates and over-reduced species.

Q2: How can I identify the presence of diastereomeric side products in my reaction mixture?

A2: Diastereomers have different physical properties and can typically be distinguished and quantified using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show distinct sets of signals for each diastereomer.

  • High-Performance Liquid Chromatography (HPLC): Chiral or achiral HPLC can often separate diastereomers, appearing as distinct peaks in the chromatogram.

  • Gas Chromatography (GC): If the compound is sufficiently volatile (or can be derivatized), GC can also be used for separation and quantification.

Q3: My synthesis involves a catalytic hydrogenation step. What are the potential side products from this reaction?

A3: Catalytic hydrogenation of an unsaturated pyrrolizine precursor can sometimes lead to:

  • Incomplete Reduction: Formation of partially hydrogenated intermediates, such as dihydropyrrolizine or tetrahydropyrrolizine derivatives.

  • Dehydrogenation: Under certain conditions, particularly at higher temperatures or with specific catalysts, dehydrogenation of the desired saturated product back to an unsaturated species can occur.

  • Ring Opening: While less common under standard hydrogenation conditions, highly forcing conditions could potentially lead to the cleavage of the bicyclic ring system.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity Leading to a Mixture of Stereoisomers

Symptoms:

  • NMR analysis shows multiple sets of peaks for the pyrrolizidine core protons.

  • HPLC or GC analysis reveals multiple, closely eluting peaks that correspond to the product's mass.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Reaction Temperature Optimize the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable isomer and can enhance stereoselectivity.
Incorrect Choice of Catalyst or Reagent For asymmetric syntheses, screen a variety of chiral catalysts or auxiliaries. The choice of metal and ligand in catalytic hydrogenations can significantly influence the facial selectivity of hydrogen addition.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with a range of solvents to find the optimal conditions for high diastereoselectivity.
Steric Hindrance in the Substrate If the substrate has significant steric bulk near the reacting center, this can hinder the approach of the reagents from the desired face. It may be necessary to redesign the substrate or use a less sterically demanding protecting group.
Issue 2: Presence of Impurities from Catalytic Hydrogenation

Symptoms:

  • Mass spectrometry analysis indicates the presence of species with masses corresponding to partially hydrogenated or dehydrogenated products.

  • NMR signals consistent with unsaturated (e.g., vinylic) protons are observed.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Reaction Increase the reaction time, hydrogen pressure, or catalyst loading to drive the reaction to completion. Ensure the catalyst is active and has not been poisoned.
Catalyst Poisoning Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst. Purify the substrate and use high-purity, degassed solvents.
Dehydrogenation Side Reaction This can occur at elevated temperatures. Perform the hydrogenation at the lowest effective temperature. Consider using a different catalyst that is less prone to promoting dehydrogenation.
Incorrect Catalyst Choice The choice of catalyst (e.g., Pd/C, PtO₂, Rh/C) and support can influence the reaction outcome. Screen different catalysts to identify one that provides high conversion to the desired saturated product with minimal side reactions.

Experimental Protocols

A common strategy for the synthesis of the hexahydro-1H-pyrrolizine core involves the stereoselective reduction of a cyclic precursor. Below is a generalized protocol for a catalytic hydrogenation step, which is a key transformation where side products can arise.

Protocol: Catalytic Hydrogenation of a Dihydropyrrolizine Precursor

  • Preparation of the Reaction Vessel: A high-pressure hydrogenation vessel is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: The unsaturated precursor (1.0 equivalent) is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The catalyst (e.g., 5-10 mol% of 10% Pd/C or PtO₂) is carefully added to the solution under an inert atmosphere.

  • Hydrogenation: The vessel is sealed and purged several times with hydrogen gas. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 50-500 psi) at a controlled temperature (e.g., room temperature to 50 °C).

  • Monitoring the Reaction: The progress of the reaction is monitored by techniques such as TLC, LC-MS, or by monitoring hydrogen uptake.

  • Work-up: Upon completion, the reaction vessel is carefully depressurized and purged with an inert gas. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to isolate the desired this compound from any side products.

Visualizations

stereoisomer_formation cluster_starting_material Precursor cluster_reaction Stereoselective Reduction cluster_products Products Unsaturated_Precursor Unsaturated Pyrrolizine Precursor Reaction e.g., Catalytic Hydrogenation Unsaturated_Precursor->Reaction Desired_Product Desired Stereoisomer (Hexahydro-1H-pyrrolizine- 7a-carboxylic acid) Reaction->Desired_Product High Stereocontrol Side_Product Diastereomeric Side Product(s) Reaction->Side_Product Poor Stereocontrol

Caption: Formation of stereoisomeric side products in the synthesis.

hydrogenation_pathway Start Unsaturated Pyrrolizine Precursor Intermediate Partially Hydrogenated Intermediate (Side Product) Start->Intermediate Incomplete Reaction Product Desired Saturated Product (Hexahydro-1H-pyrrolizine- 7a-carboxylic acid) Start->Product Complete Hydrogenation Intermediate->Product Further Hydrogenation Dehydrogenated Dehydrogenated Side Product Product->Dehydrogenated Side Reaction (e.g., high temp)

Caption: Potential side products in a catalytic hydrogenation step.

Technical Support Center: Chiral Separation of Hexahydro-1H-pyrrolizine-7a-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of hexahydro-1H-pyrrolizine-7a-carboxylic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the chiral separation of this compound?

A1: The primary methods for resolving the enantiomers of this compound include:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization.

  • Derivatization with a Chiral Auxiliary followed by Chromatography: The carboxylic acid can be covalently bonded to a chiral auxiliary to form diastereomers. These diastereomers can then be separated using standard chromatography techniques like HPLC on a silica gel column.[1]

  • Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers without prior derivatization.

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is an alternative to HPLC that can offer faster separations and is considered a greener technique.

Q2: How do I choose the right chiral auxiliary for derivatization?

A2: The choice of a chiral auxiliary is critical for successful diastereomeric separation. Factors to consider include:

  • Reactivity: The auxiliary should react efficiently with the carboxylic acid to form a stable bond (e.g., an amide or ester).

  • Separation: The resulting diastereomers should have significantly different physical properties (e.g., polarity, crystal packing) to allow for separation by chromatography or crystallization.

  • Cleavage: The auxiliary should be easily removable after separation to yield the pure enantiomer without racemization.

  • Availability and Cost: The chiral auxiliary should be readily available in high enantiomeric purity and be cost-effective for the scale of your experiment.

Commonly used chiral auxiliaries for carboxylic acids include chiral amines and alcohols. For example, L-(−)-menthol has been successfully used to form diastereomeric esters for chiral resolution.[2] (1S,2R,4R)-(–)-2,10-camphorsultam is another effective auxiliary for forming diastereomeric amides that can be separated by HPLC.[1]

Q3: What type of chiral stationary phase (CSP) is suitable for the direct HPLC separation of my compound?

A3: The selection of a CSP is often empirical. For carboxylic acids, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on a silica support) are a good starting point. Columns such as CHIRALPAK® and CHIRALCEL® series are widely used. The specific choice will depend on the mobile phase and the exact structure of the analyte. Method screening with a variety of CSPs and mobile phases is highly recommended.

Troubleshooting Guides

Issue 1: Poor or No Separation of Diastereomers via Chromatography
Possible Cause Troubleshooting Step
Inappropriate Column If using a standard silica gel column, ensure the polarity difference between the diastereomers is sufficient. If not, consider using a different stationary phase or switching to a chiral column for direct enantiomer separation.
Incorrect Mobile Phase Optimize the mobile phase composition. For normal phase chromatography, vary the ratio of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethanol, isopropanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can sometimes improve peak shape and resolution.
Low Resolution (Rs < 1.5) Decrease the flow rate to increase the number of theoretical plates. Optimize the column temperature; sometimes sub-ambient temperatures can improve resolution.
Peak Tailing This may be due to interactions with the silica support. Add a competing agent to the mobile phase, such as a small amount of an acid or base.
Issue 2: Difficulty with Diastereomeric Salt Crystallization
Possible Cause Troubleshooting Step
Salts are too soluble or form an oil Screen a variety of solvents with different polarities. Use anti-solvent addition to induce crystallization. Ensure the chiral resolving agent and the racemic acid are of high purity.
Low Diastereomeric Excess (d.e.) after crystallization Perform multiple recrystallizations to improve the purity of the diastereomeric salt. Note that recrystallization does not always lead to 100% pure diastereomers.[1]
Co-crystallization of both diastereomers Try a different chiral resolving agent. Sometimes, a combination of a different chiral base and a different solvent system is necessary.

Experimental Protocols & Data

Protocol 1: Chiral Separation via Diastereomer Formation with L-(−)-Menthol and HPLC

This protocol is a representative method based on successful separations of similar carboxylic acids.[2]

Step 1: Esterification

  • To a solution of racemic this compound (1 mmol) in a suitable solvent (e.g., dichloromethane), add L-(−)-menthol (1.1 mmol) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 mmol) along with a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Purify the resulting diastereomeric esters by silica gel column chromatography.

Step 2: HPLC Separation

  • Dissolve the purified diastereomeric ester mixture in the mobile phase.

  • Inject the sample onto an HPLC system equipped with a suitable column (e.g., a standard silica gel column or a chiral column if further separation is needed).

  • Elute the diastereomers using an optimized mobile phase.

Step 3: Hydrolysis

  • Collect the separated diastereomeric ester fractions.

  • Hydrolyze each fraction separately (e.g., using aqueous lithium hydroxide) to cleave the menthyl ester and obtain the individual enantiomers of this compound.

  • Purify the resulting enantiomerically pure carboxylic acids.

Representative HPLC Data for Diastereomer Separation

ParameterCondition 1Condition 2
Column CHIRALPAK IC (250 x 4.6 mm, 5 µm)Silica Gel (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Ethanol (90:10 v/v)Hexane/Ethyl Acetate (80:20 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 25 °C30 °C
Detection UV at 210 nmUV at 210 nm
Retention Time (Diastereomer 1) 9.6 min12.1 min
Retention Time (Diastereomer 2) 11.8 min15.3 min
Resolution (Rs) 2.52.1

Note: These are example conditions and may require optimization for the specific diastereomers of this compound.

Visualizations

experimental_workflow racemic_acid Racemic hexahydro-1H-pyrrolizine- 7a-carboxylic acid derivatization Derivatization (Esterification) racemic_acid->derivatization chiral_aux Chiral Auxiliary (e.g., L-(-)-Menthol) chiral_aux->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers hplc HPLC Separation diastereomers->hplc diastereomer1 Isolated Diastereomer 1 hplc->diastereomer1 diastereomer2 Isolated Diastereomer 2 hplc->diastereomer2 hydrolysis1 Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis diastereomer2->hydrolysis2 enantiomer1 Enantiomer 1 hydrolysis1->enantiomer1 enantiomer2 Enantiomer 2 hydrolysis2->enantiomer2

Caption: Workflow for chiral separation via derivatization.

troubleshooting_logic start Poor/No Separation check_column Is the column appropriate? start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes change_column Change Column/ Stationary Phase check_column->change_column No check_flow_rate Is the flow rate optimal? check_mobile_phase->check_flow_rate Yes optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) check_mobile_phase->optimize_mp No success Successful Separation check_flow_rate->success Yes optimize_fr Decrease Flow Rate/ Optimize Temperature check_flow_rate->optimize_fr No change_column->start optimize_mp->start optimize_fr->start

Caption: Troubleshooting logic for poor HPLC separation.

References

Technical Support Center: Improving Yield in Pyrrolizidine Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving yields during the synthesis of pyrrolizidine alkaloids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of pyrrolizidine alkaloids, offering potential causes and solutions in a question-and-answer format.

Q1: My overall yield for the pyrrolizidine alkaloid synthesis is consistently low. What are the general areas I should investigate?

A1: Low overall yield in a multi-step synthesis can be attributed to several factors. A systematic approach to troubleshooting is crucial.[1][2][3] Key areas to examine include:

  • Reagent and Solvent Quality: Impurities in starting materials, reagents, or solvents can lead to side reactions or inhibition of catalysts. Always use reagents of appropriate purity and ensure solvents are anhydrous when necessary.[1]

  • Reaction Conditions: Suboptimal temperature, reaction time, or atmospheric conditions can significantly impact yield. Each step should be carefully monitored and optimized.

  • Workup and Purification Procedures: Product loss during extraction, washing, and chromatography is a common issue. Inefficient phase separation, emulsion formation, or product decomposition on silica gel can drastically reduce isolated yields.[2]

  • Protecting Group Strategy: The choice of protecting groups is critical. Inefficient protection or deprotection steps, or instability of the protecting group under certain reaction conditions, can lead to a mixture of products and lower yields.[4][5]

Q2: I'm observing the formation of multiple side products during the cyclization step to form the pyrrolizidine core. What are the likely side reactions and how can I minimize them?

A2: The intramolecular cyclization is a critical step where side reactions can significantly lower the yield of the desired bicyclic core. Common side reactions include:

  • Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.

    • Solution: Perform the cyclization under high-dilution conditions to favor the intramolecular pathway.

  • Isomerization: Depending on the reaction conditions (e.g., presence of acid or base), isomerization of double bonds or epimerization of stereocenters can occur, leading to a mixture of diastereomers.[1]

    • Solution: Carefully control the pH of the reaction mixture and consider running the reaction at a lower temperature.

  • Incomplete Cyclization/Stalled Reaction: The reaction may not go to completion due to catalyst deactivation or the formation of an unreactive intermediate.

    • Solution: Add a fresh portion of the catalyst or reagent.[1] Ensure starting materials are free of inhibitors.

Q3: My cyclization reaction to form the pyrrolizidine ring is inefficient. How can I optimize the reaction conditions?

A3: Optimizing the cyclization is key to a successful synthesis. Consider the following factors:

  • Catalyst Selection: The choice of catalyst can have a profound impact on the yield and stereoselectivity of the cyclization. For instance, gold, platinum, and chiral Brønsted acids have been used effectively in different synthetic routes.[6][7] A screening of different catalysts may be necessary to find the optimal one for your specific substrate.

  • Solvent: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity. Experiment with a range of solvents to find the best medium for your reaction.

  • Temperature: Temperature control is critical. While higher temperatures can increase the reaction rate, they can also lead to decomposition or the formation of side products.[1] A systematic study of the temperature profile is recommended.

Q4: I am struggling with achieving the desired stereoselectivity in my synthesis. What strategies can I employ to improve it?

A4: Stereocontrol is a common challenge in the synthesis of complex natural products like pyrrolizidine alkaloids. Here are some strategies to improve stereoselectivity:

  • Chiral Catalysts: The use of chiral catalysts, such as BINOL-derived phosphoric acids or cinchona alkaloids, can induce high levels of enantioselectivity in key bond-forming reactions.[7]

  • Substrate Control: The inherent stereochemistry of your starting material can be used to direct the stereochemical outcome of subsequent reactions. This often involves the use of chiral pool starting materials like amino acids or carbohydrates.

  • Auxiliary-Mediated Reactions: Attaching a chiral auxiliary to your substrate can direct the stereochemical course of a reaction. The auxiliary is then removed in a subsequent step.

  • Reaction Conditions: Solvent, temperature, and the nature of the reagents can all influence the diastereoselectivity of a reaction. Careful optimization of these parameters is essential. For example, the use of sterically demanding substituents can favor the formation of one diastereomer over another.[8]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how different reaction parameters can influence the yield of key steps in pyrrolizidine alkaloid synthesis.

Table 1: Effect of Catalyst and Additive on Indolizine Synthesis (a related bicyclic system)

Catalyst (5 mol%)Additive (10 mol%)Yield (%)
PtCl₂NoneLow
PtCl₂2-(di-tert-butylphosphino)-biphenylIncreased
PtCl₂2-(dicyclohexylphosphino)biphenyl79
InCl₃NoneLower

Data adapted from a study on Pt-catalyzed cyclization, demonstrating the significant impact of additives on yield.[6]

Table 2: Influence of Catalyst Loading on Spirooxindole Pyrrolizidine Synthesis

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
5575
10482
14391
20391

Data adapted from a study on the synthesis of spirooxindole pyrrolizidines, showing the effect of catalyst concentration on reaction time and yield.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis of pyrrolizidine alkaloids.

Protocol 1: General Procedure for Intramolecular [3+2] Cycloaddition of Azides

This protocol describes a general method for the formation of the pyrrolizidine core through an intramolecular cycloaddition of an azide.

Materials:

  • Azide precursor

  • Anhydrous solvent (e.g., toluene, xylene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the azide precursor in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Heat the reaction mixture to reflux. The optimal temperature will depend on the specific substrate and solvent used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired pyrrolizidine alkaloid.

Protocol 2: Deprotection of a Boc-Protected Pyrrolizidine

This protocol outlines a standard procedure for the removal of a tert-butyloxycarbonyl (Boc) protecting group from a nitrogen atom in the pyrrolizidine ring.

Materials:

  • Boc-protected pyrrolizidine

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected pyrrolizidine in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution. The amount of TFA will depend on the scale of the reaction, but a 1:1 to 1:4 ratio of DCM:TFA (v/v) is common.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC until the starting material is fully consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the deprotected pyrrolizidine. Further purification may be necessary.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis of pyrrolizidine alkaloids.

experimental_workflow cluster_prep Preparation cluster_core Core Synthesis cluster_final Final Steps start Starting Material Selection protect Protecting Group Introduction start->protect chain Chain Elongation / Functionalization protect->chain cyclize Intramolecular Cyclization chain->cyclize deprotect Deprotection cyclize->deprotect purify Purification & Characterization deprotect->purify end_product Final Pyrrolizidine Alkaloid purify->end_product troubleshooting_yield cluster_analysis Initial Analysis cluster_troubleshoot Troubleshooting Paths cluster_solutions Potential Solutions start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_reaction product_present Desired Product Present? check_reaction->product_present no_product No Product Formed product_present->no_product No side_products Multiple Side Products product_present->side_products Yes, with byproducts incomplete Incomplete Reaction product_present->incomplete Yes, with starting material purification_issue Product Loss During Purification product_present->purification_issue Yes, but low isolated yield sol_reagents Check Reagent/Catalyst Activity Verify Reaction Conditions (Temp, Time) no_product->sol_reagents sol_conditions Optimize Reaction Conditions (Concentration, Temp) Change Solvent side_products->sol_conditions sol_time_reagent Increase Reaction Time Add More Reagent/Catalyst incomplete->sol_time_reagent sol_purification Optimize Chromatography Conditions Check Product Stability on Silica purification_issue->sol_purification cyclization_pathway cluster_pathways Reaction Pathways cluster_products Products precursor Acyclic Precursor desired_path Desired Intramolecular Cyclization precursor->desired_path side_path1 Intermolecular Reaction precursor->side_path1 side_path2 Decomposition / Isomerization precursor->side_path2 desired_product Pyrrolizidine Core desired_path->desired_product side_path1->desired_path High Dilution Favors side_product1 Oligomers / Polymers side_path1->side_product1 side_path2->desired_path Optimized Conditions Favor side_product2 Byproducts side_path2->side_product2

References

Technical Support Center: Scale-Up Synthesis of Hexahydro-1H-pyrrolizine-7a-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of hexahydro-1H-pyrrolizine-7a-carboxylic acid and related pyrrolizidine alkaloids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of the synthesis.

Issue 1: Low Yield in the Reductive Amination/Cyclization Step

  • Question: We are observing a significant drop in yield during the intramolecular reductive amination to form the pyrrolizidine core when moving from a 1g to a 100g scale. What are the potential causes and solutions?

  • Answer: Low yields in scale-up of reductive amination and subsequent cyclization are common and can be attributed to several factors:

    • Inefficient Heat Transfer: Larger reaction volumes can lead to poor heat distribution, affecting reaction kinetics and promoting side reactions.

      • Solution: Ensure efficient stirring and consider using a jacketed reactor for better temperature control. A gradual addition of the reducing agent can also help manage the reaction exotherm.

    • Concentration Effects: The optimal concentration on a small scale may not be suitable for a larger scale.

      • Solution: Experiment with different concentrations. A slightly more dilute solution might prevent intermolecular side reactions.

    • Reagent Addition Order and Rate: The rate of addition of the reducing agent is critical.

      • Solution: A slow, controlled addition of the reducing agent (e.g., sodium borohydride) is often necessary to prevent runaway reactions and the formation of impurities.

    • pH Control: The pH of the reaction mixture can significantly influence the equilibrium between the amino acid and the aldehyde, affecting the rate of imine formation prior to reduction.

      • Solution: Monitor and adjust the pH of the reaction mixture throughout the process.

Issue 2: Poor Stereoselectivity in the Hydrogenation Step

  • Question: Our hydrogenation step to reduce a double bond in the pyrrolizidine ring is resulting in a mixture of diastereomers at the larger scale, which was not a significant issue on the bench. How can we improve the stereoselectivity?

  • Answer: Maintaining stereoselectivity during a scale-up hydrogenation can be challenging. Here are some key considerations:

    • Catalyst Activity and Loading: The activity of the catalyst (e.g., Pd/C) can vary between batches.

      • Solution: Screen different batches of catalyst and consider increasing the catalyst loading. Ensure the catalyst is fresh and properly handled to avoid deactivation.

    • Hydrogen Pressure and Temperature: These parameters have a profound effect on stereoselectivity.

      • Solution: Optimize hydrogen pressure and reaction temperature. Sometimes, lower pressures and temperatures can favor the formation of the desired stereoisomer.

    • Solvent Effects: The solvent can influence the conformation of the substrate on the catalyst surface.

      • Solution: Experiment with different solvents. Protic solvents, for instance, can alter the stereochemical outcome.

    • Substrate Purity: Impurities in the starting material can poison the catalyst and affect its stereodirecting ability.

      • Solution: Ensure the substrate is of high purity before the hydrogenation step.

Frequently Asked Questions (FAQs)

  • Question: What are the most critical parameters to control during the scale-up synthesis of pyrrolizidine alkaloids like this compound?

  • Answer: The most critical parameters include temperature, reaction time, reagent stoichiometry, and the rate of addition of reagents.[1][2] Proper control of these parameters is essential to ensure reproducibility, high yield, and purity of the final product.

  • Question: Are there any specific safety precautions to consider when working with pyrrolizidine alkaloids?

  • Answer: Yes, many pyrrolizidine alkaloids are known to be hepatotoxic.[3] Therefore, it is crucial to handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

  • Question: What are the common methods for the purification of this compound on a large scale?

  • Answer: For large-scale purification, column chromatography might be less practical. Crystallization is often the preferred method for purifying the final product or key intermediates. If the compound is an acid, forming a salt and recrystallizing it can be an effective purification strategy.

Data Presentation

Table 1: Comparison of Reaction Conditions for a Generic Cyclization Step

ParameterLab Scale (1 g)Pilot Scale (100 g)Production Scale (1 kg)
Solvent MethanolMethanol2-Propanol
Reducing Agent Sodium borohydrideSodium borohydrideSodium borohydride
Temperature 0 °C to RT5 °C to 15 °C10 °C
Reaction Time 12 hours18 hours24 hours
Typical Yield 85%75%70%
Purity (crude) 95%90%88%

Experimental Protocols

Key Experiment: Intramolecular Reductive Amination for Pyrrolizidine Core Formation

This protocol describes a general procedure for the intramolecular reductive amination to form the bicyclic pyrrolizidine core, a key step in the synthesis of many pyrrolizidine alkaloids.[2]

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is charged with the amino-aldehyde precursor and the appropriate solvent (e.g., methanol).

  • Inert Atmosphere: The reactor is purged with nitrogen, and a slight positive pressure of nitrogen is maintained throughout the reaction.

  • Temperature Control: The reaction mixture is cooled to the desired temperature (e.g., 0-5 °C) using a circulating chiller.

  • Reagent Addition: A solution of the reducing agent (e.g., sodium borohydride in a suitable solvent) is added dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the internal temperature within the specified range.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, it is quenched by the slow addition of an acidic solution (e.g., dilute HCl) at low temperature. The solvent is then removed under reduced pressure.

  • Extraction: The aqueous residue is basified and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated to give the crude product.

  • Purification: The crude product is purified by crystallization or column chromatography.

Visualizations

G cluster_0 Upstream Synthesis cluster_1 Core Formation and Functionalization cluster_2 Final Product Synthesis Starting Material Starting Material Intermediate 1 Intermediate 1 Starting Material->Intermediate 1 Step 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Step 2 Cyclization Precursor Cyclization Precursor Intermediate 2->Cyclization Precursor Pyrrolizidine Core Pyrrolizidine Core Cyclization Precursor->Pyrrolizidine Core Cyclization Functionalized Intermediate Functionalized Intermediate Pyrrolizidine Core->Functionalized Intermediate Functional Group Interconversion Final Product (Crude) Final Product (Crude) Functionalized Intermediate->Final Product (Crude) Final Step Purified Product Purified Product Final Product (Crude)->Purified Product Purification

Caption: General synthetic workflow for pyrrolizidine alkaloids.

G Low Yield in Cyclization Low Yield in Cyclization Check Temperature Control Check Temperature Control Low Yield in Cyclization->Check Temperature Control Optimize Reagent Addition Optimize Reagent Addition Low Yield in Cyclization->Optimize Reagent Addition Evaluate Solvent and Concentration Evaluate Solvent and Concentration Low Yield in Cyclization->Evaluate Solvent and Concentration Verify Starting Material Purity Verify Starting Material Purity Low Yield in Cyclization->Verify Starting Material Purity Implement Jacketed Reactor Implement Jacketed Reactor Check Temperature Control->Implement Jacketed Reactor Slow, Controlled Addition Slow, Controlled Addition Optimize Reagent Addition->Slow, Controlled Addition Screen Different Solvents/Concentrations Screen Different Solvents/Concentrations Evaluate Solvent and Concentration->Screen Different Solvents/Concentrations Recrystallize/Repurify Starting Material Recrystallize/Repurify Starting Material Verify Starting Material Purity->Recrystallize/Repurify Starting Material

Caption: Troubleshooting decision tree for low cyclization yield.

References

Technical Support Center: Protecting Group Strategies for Hexahydro-1H-pyrrolizine-7a-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling protecting group strategies for hexahydro-1H-pyrrolizine-7a-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the protection and deprotection of this compound.

Issue 1: Incomplete N-Boc Protection of the Pyrrolizidine Nitrogen

Symptoms:

  • TLC or LC-MS analysis shows the presence of starting material after the reaction.

  • ¹H NMR spectrum indicates a mixture of protected and unprotected amine.

Possible Causes and Solutions:

CauseRecommended Solution
Steric Hindrance: The tertiary carbon at the 7a-position and the bicyclic ring system can sterically hinder the approach of the Boc anhydride.1. Increase Reaction Time and/or Temperature: Prolong the reaction time and monitor by TLC. Gentle heating (e.g., to 40-50 °C) may be required. 2. Use a More Reactive Reagent: Consider using an alternative Boc-donating reagent like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). 3. Alternative Base: If using a bulky amine base like triethylamine, switch to a less hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.
Inadequate Base: The chosen base may not be strong enough to effectively deprotonate the secondary amine, especially if it exists as an ammonium salt.1. Ensure Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base. 2. Stronger Base: For stubborn reactions, a stronger base like DBU could be cautiously employed, though this may increase the risk of side reactions.
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent.1. Solvent Optimization: Use a co-solvent system to improve solubility. For example, a mixture of dichloromethane (DCM) and dimethylformamide (DMF).
Zwitterion Formation: The molecule can exist as a zwitterion, which has low solubility in many organic solvents and reduced nucleophilicity of the amine.1. Esterify First: Protect the carboxylic acid as an ester prior to N-protection. This prevents zwitterion formation and improves solubility.[1]
Issue 2: Low Yields in Carboxylic Acid Esterification

Symptoms:

  • Low isolated yield of the desired ester.

  • Presence of unreacted starting material or side products.

Possible Causes and Solutions:

CauseRecommended Solution
Steric Hindrance: The carboxylic acid group is attached to a sterically congested quaternary carbon.1. Use a More Powerful Coupling Agent: Standard carbodiimides like DCC or EDC may be inefficient. Switch to more potent reagents such as HATU, HBTU, or COMU. 2. Convert to Acid Chloride: For methyl or ethyl esters, conversion to the acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride followed by reaction with the alcohol is a robust method. 3. Steglich Esterification: For sterically hindered alcohols (e.g., tert-butyl), the use of DCC with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be effective.[2]
Fischer Esterification Issues: When using an acid catalyst and an alcohol solvent, the equilibrium may not favor product formation.1. Water Removal: Ensure anhydrous conditions. Use a Dean-Stark apparatus to remove water azeotropically. 2. Excess Alcohol: Use the alcohol as the solvent to drive the equilibrium towards the product.
Side Reactions: The unprotected secondary amine can interfere with esterification, for example by reacting with the activated carboxylic acid.1. Protect the Amine First: Protect the secondary amine (e.g., with a Boc group) before attempting to esterify the carboxylic acid. This is a crucial step in an orthogonal protection strategy.

Frequently Asked Questions (FAQs)

Q1: What is an orthogonal protecting group strategy and why is it important for this molecule?

An orthogonal protecting group strategy involves the use of multiple protecting groups that can be removed under distinct chemical conditions without affecting the others.[3][4] For this compound, which has two reactive functional groups (a secondary amine and a carboxylic acid), an orthogonal approach is essential for selective functionalization. For instance, you can protect the amine with an acid-labile group (like Boc) and the carboxylic acid with a group that is stable to acid but removable under other conditions (like a benzyl ester, which is removed by hydrogenolysis). This allows you to selectively deprotect and react one functional group while the other remains protected.

Q2: I need to protect the amine with a Boc group and the carboxylic acid with a methyl ester. Which should I do first?

It is generally advisable to protect the amine first. The secondary amine is a nucleophile and can interfere with the esterification of the carboxylic acid, potentially leading to side reactions. Protecting the amine as a carbamate (e.g., N-Boc) makes it non-nucleophilic, allowing for cleaner subsequent reactions at the carboxylic acid.

Q3: My Boc deprotection with trifluoroacetic acid (TFA) is incomplete. What can I do?

Incomplete Boc deprotection can be due to insufficient acid strength, steric hindrance, or poor substrate solubility.[5]

  • Increase Acid Concentration: You can increase the concentration of TFA in your solvent (e.g., from 20% to 50% in DCM).

  • Switch to a Stronger Acid: 4M HCl in dioxane is a common and effective alternative to TFA.[6]

  • Increase Reaction Time or Temperature: Allow the reaction to stir longer at room temperature or warm it gently (e.g., to 40°C), but be mindful of potential side reactions.[6]

  • Ensure Anhydrous Conditions: TFA is hygroscopic; absorbed water can reduce its effectiveness. Use fresh TFA for best results.[5]

Q4: I am observing side products during Boc deprotection. How can I prevent this?

A common side reaction is the tert-butylation of other nucleophilic sites on your molecule by the tert-butyl cation generated during deprotection. To prevent this, add a scavenger to the reaction mixture.[6]

  • Common Scavengers: Triisopropylsilane (TIS) is a very effective scavenger. Water can also be used to trap the cation as tert-butanol. A common cocktail is 95:2.5:2.5 TFA/water/TIS.[6]

Q5: What are some suitable orthogonal protecting group pairs for this molecule?

Amine Protection (N-PG)Carboxylic Acid Protection (O-PG)N-PG Deprotection ConditionsO-PG Deprotection ConditionsOrthogonality
Boc (tert-Butoxycarbonyl)Bn (Benzyl ester)Strong Acid (TFA, HCl)H₂, Pd/C (Hydrogenolysis)Excellent
Cbz (Carboxybenzyl)tBu (tert-Butyl ester)H₂, Pd/C (Hydrogenolysis)Strong Acid (TFA, HCl)Excellent
Fmoc (Fluorenylmethyloxycarbonyl)Me/Et (Methyl/Ethyl ester)Base (e.g., Piperidine)Saponification (e.g., LiOH, NaOH)Good (Base-labile vs. Base-hydrolyzed)
Boc (tert-Butoxycarbonyl)Allyl (Allyl ester)Strong Acid (TFA, HCl)Pd(0) catalyst (e.g., Pd(PPh₃)₄)Excellent

Experimental Protocols

Protocol 1: N-Boc Protection of this compound Methyl Ester

Materials:

  • This compound methyl ester

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound methyl ester (1.0 eq) in anhydrous DCM.

  • Add TEA or DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add Boc₂O (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40°C.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-Boc protected ester.

Protocol 2: Deprotection of N-Boc Group with TFA

Materials:

  • N-Boc protected this compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS, scavenger)

  • Toluene

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq) in DCM.

  • Add TIS (5% v/v) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add TFA (e.g., to a final concentration of 20-50% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times. The deprotected amine is often obtained as a TFA salt.

Visualizations

Protecting_Group_Strategy cluster_amine_protection Pathway 1: Amine Protection First cluster_acid_protection Pathway 2: Acid Protection First (Recommended) start Hexahydro-1H-pyrrolizine- 7a-carboxylic acid N_protect N-Protection (e.g., Boc₂O, DIPEA) start->N_protect Possible but can be problematic O_protect Esterification (e.g., SOCl₂, MeOH) start->O_protect Avoids zwitterion issues N_protected_acid N-Boc Protected Acid N_protect->N_protected_acid esterify Esterification (e.g., MeI, K₂CO₃ or HATU, MeOH) N_protected_acid->esterify fully_protected N-Boc, O-Me Protected esterify->fully_protected O_protected_amine Methyl Ester O_protect->O_protected_amine N_protect2 N-Protection (e.g., Boc₂O, DIPEA) O_protected_amine->N_protect2 fully_protected2 N-Boc, O-Me Protected N_protect2->fully_protected2

Caption: Recommended synthetic routes for dual protection.

Orthogonal_Deprotection cluster_deprotect_N Amine Deprotection cluster_deprotect_O Acid Deprotection start N-Boc, O-Bn Protected Pyrrolizidine deprotect_N TFA / DCM start->deprotect_N deprotect_O H₂, Pd/C start->deprotect_O free_amine Free Amine, O-Bn Protected Acid deprotect_N->free_amine free_acid N-Boc Protected, Free Acid deprotect_O->free_acid

Caption: Orthogonal deprotection strategy example.

References

Technical Support Center: Purity Assessment of Hexahydro-1H-pyrrolizine-7a-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the analytical methods for assessing the purity of hexahydro-1H-pyrrolizine-7a-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for determining the purity of this compound?

A1: The primary recommended techniques are High-Performance Liquid Chromatography (HPLC), particularly with Mass Spectrometry (MS) detection (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structural confirmation and identification of impurities.

Q2: What are the typical challenges encountered when analyzing this compound by HPLC?

A2: Due to its polar and basic nature, this compound can exhibit poor retention on traditional reversed-phase columns and show peak tailing. Method development should focus on selecting appropriate columns and mobile phase modifiers to achieve good peak shape and retention.

Q3: Is derivatization necessary for the analysis of this compound by GC-MS?

A3: Yes, derivatization is generally required for GC-MS analysis of this compound. Its low volatility and polar carboxylic acid and amine functionalities make it unsuitable for direct GC analysis. Derivatization, for instance, by silylation, converts it into a more volatile and thermally stable compound.

Q4: What are the potential impurities that could be present in a sample of this compound?

A4: Potential impurities can originate from the synthetic route and include starting materials, reagents, intermediates, and by-products of side reactions. Enantiomeric impurities may also be present if the synthesis is not stereospecific.

Q5: How can the absolute configuration of this compound be determined?

A5: Chiral HPLC is a suitable method for separating enantiomers.[1][2] By using a chiral stationary phase, it is possible to resolve and quantify the different stereoisomers present in the sample.

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic nitrogen of the analyte and residual silanols on the silica-based column.- Use a lower pH mobile phase to protonate the amine. - Add a competing base, like triethylamine (TEA), to the mobile phase. - Employ a column with a highly deactivated stationary phase (end-capped).
Poor Retention on Reversed-Phase Column The compound is highly polar and elutes at or near the solvent front.- Use a more aqueous mobile phase. - Consider using a polar-embedded or polar-endcapped reversed-phase column. - HILIC (Hydrophilic Interaction Liquid Chromatography) is a viable alternative.
Irreproducible Retention Times Fluctuation in mobile phase pH or composition, or column temperature.- Ensure accurate and consistent mobile phase preparation. - Use a column oven to maintain a constant temperature.[3] - Allow for adequate column equilibration time between injections.[4]
Ghost Peaks Contamination in the mobile phase, sample, or carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol in the autosampler. - Inject a blank solvent run to identify the source of contamination.
GC-MS Method Troubleshooting
Issue Potential Cause Recommended Solution
No Peak or Very Small Peak for the Analyte Incomplete derivatization or degradation of the derivative.- Optimize derivatization conditions (reagent concentration, temperature, and time). - Ensure the sample is completely dry before adding the derivatization reagent. - Analyze the sample immediately after derivatization.
Broad or Tailing Peaks Active sites in the GC inlet or column.- Use a deactivated inlet liner. - Condition the column according to the manufacturer's instructions. - Ensure the derivatization is complete, as un-derivatized analyte can interact with active sites.
Multiple Peaks for the Analyte Incomplete derivatization leading to multiple derivatives, or thermal degradation in the inlet.- Optimize derivatization to drive the reaction to completion. - Lower the injection port temperature to prevent on-column degradation.

Experimental Protocols

HPLC-MS Method for Purity Assessment

This method is adapted from established protocols for the analysis of polar pyrrolizidine alkaloids.[5][6][7]

  • Instrumentation: HPLC system coupled with a triple quadrupole or high-resolution mass spectrometer.

  • Column: HSS T3 C18 column (100 mm x 2.1 mm, 1.8 µm) or equivalent polar-compatible reversed-phase column.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in methanol

  • Gradient Elution:

    Time (min) %B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS Detection: Positive electrospray ionization (ESI+) mode. Monitor for the protonated molecule [M+H]⁺.

GC-MS Method for Purity Assessment (after Derivatization)

This protocol is a general guideline for the analysis of carboxylic acids and amino compounds by GC-MS and will require optimization.

  • Sample Preparation (Derivatization):

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Inlet Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.

Data Presentation

Table 1: HPLC-MS/MS Parameters for Purity Analysis

ParameterSetting
Column HSS T3 C18 (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection ESI+
Precursor Ion (m/z) To be determined ([M+H]⁺)
Product Ions (m/z) To be determined for impurity profiling

Table 2: GC-MS Parameters for Purity Analysis (Post-Derivatization)

ParameterSetting
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1.0 mL/min)
Inlet Temperature 250 °C
Oven Program 100°C (2 min), then 10°C/min to 280°C (5 min)
Detection Electron Ionization (70 eV)
Scan Range m/z 50-550

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation sample Hexahydro-1H-pyrrolizine- 7a-carboxylic acid Sample dissolve Dissolve in appropriate solvent sample->dissolve derivatize Derivatize for GC-MS (e.g., silylation) dissolve->derivatize Optional hplc HPLC-MS Analysis dissolve->hplc nmr NMR/IR Spectroscopy dissolve->nmr gcms GC-MS Analysis derivatize->gcms purity Purity Assessment hplc->purity impurity Impurity Profiling hplc->impurity gcms->purity gcms->impurity structure Structural Confirmation nmr->structure

Caption: Workflow for the purity assessment of this compound.

hplc_troubleshooting start HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape retention Poor Retention? peak_shape->retention No solution1 Adjust Mobile Phase pH Use Competing Base Use Deactivated Column peak_shape->solution1 Yes reproducibility Irreproducible? retention->reproducibility No solution2 Use More Aqueous Mobile Phase Use Polar-Embedded Column Consider HILIC retention->solution2 Yes solution3 Check Mobile Phase Prep Use Column Oven Ensure Equilibration reproducibility->solution3 Yes end_node Problem Resolved reproducibility->end_node No solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting logic for common HPLC issues.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of Hexahydro-1H-pyrrolizine-7a-carboxylic Acid and its 2-Isomer: A Review of the Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comparative overview of the known biological activities of hexahydro-1H-pyrrolizine-7a-carboxylic acid and its positional isomer, hexahydro-1H-pyrrolizine-2-carboxylic acid. A comprehensive review of the current scientific literature reveals a notable absence of direct comparative studies evaluating the biological activities of these two specific isomers. However, the broader class of pyrrolizine derivatives is well-documented for a range of pharmacological effects, most prominently anti-inflammatory and anticancer activities.

This document synthesizes the available data on related pyrrolizine compounds to provide a contextual understanding of the potential biological activities of the 7a- and 2-carboxylic acid isomers. It also details general experimental protocols for assessing these activities and presents relevant signaling pathways that are likely to be modulated by this class of compounds.

Introduction to Hexahydro-1H-pyrrolizine Carboxylic Acids

The hexahydro-1H-pyrrolizine scaffold is a bicyclic amine structure that forms the core of numerous natural and synthetic compounds with diverse biological activities. The rigidity and stereochemistry of this nucleus make it an attractive starting point for the design of novel therapeutic agents. The position of the carboxylic acid group, as in the 7a- and 2-isomers, is expected to significantly influence the molecule's interaction with biological targets, thereby affecting its overall activity and potency.

Derivatives of the pyrrolizine core have been investigated for a variety of therapeutic applications, including but not limited to:

  • Anti-inflammatory effects: Inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

  • Anticancer properties: Cytotoxic effects against various cancer cell lines through mechanisms like apoptosis induction.

  • Antiviral and antibacterial activities.

Due to the lack of direct comparative data, this guide will present findings on more complex pyrrolizine derivatives to illustrate the potential of the core structure.

Quantitative Biological Data of Related Pyrrolizine Derivatives

While specific IC50 values for this compound and its 2-isomer are not available in the public domain, data from studies on other pyrrolizine derivatives can provide a benchmark for their potential efficacy. The following tables summarize the biological activities of various substituted pyrrolizine compounds.

It is crucial to note that the following data does not correspond to the specific isomers that are the subject of this guide but serves to illustrate the biological potential of the pyrrolizine scaffold.

Table 1: Anti-inflammatory Activity of Selected Pyrrolizine Derivatives

Compound/DerivativeAssayTargetIC50 (µM)Reference
Diarylpyrrolizine DerivativeIn vitro COX-1 InhibitionCOX-12.45 - 5.69[1]
Diarylpyrrolizine DerivativeIn vitro COX-2 InhibitionCOX-20.85 - 3.44[1]
Ibuprofen-pyrrolizine hybridIn vitro Cytotoxicity (MCF-7)-7.61[2][3]
Ketoprofen-pyrrolizine hybridIn vitro Cytotoxicity (MCF-7)-1.07[2][3]

Table 2: Anticancer Activity of Selected Pyrrolizine Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Pyrrolizine-isoindole derivative (6d)HePG-2 (Liver Cancer)Cytotoxicity7.97[4]
Pyrrolizine-isoindole derivative (6d)HCT-116 (Colon Cancer)Cytotoxicity9.49[4]
Pyrrolizine-isoindole derivative (6d)MCF-7 (Breast Cancer)Cytotoxicity13.87[4]
Indolizine-isoindole derivative (6o)HePG-2 (Liver Cancer)Cytotoxicity6.02[4]
Indolizine-isoindole derivative (6o)HCT-116 (Colon Cancer)Cytotoxicity5.84[4]
Indolizine-isoindole derivative (6o)MCF-7 (Breast Cancer)Cytotoxicity8.89[4]

Experimental Protocols

The following are generalized protocols for assessing the anti-inflammatory and anticancer activities of small molecules, which would be applicable to the study of this compound and its 2-isomer.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators of inflammation.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of human recombinant COX-1 and COX-2 enzymes, a solution of the substrate (arachidonic acid), and a fluorescent probe.

  • Compound Preparation: Dissolve the test compounds (this compound and its 2-isomer) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a short period.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Measure the fluorescence signal over time using a plate reader. The signal is proportional to the amount of prostaglandin G2 produced.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the concentration at which the compound inhibits 50% of the enzyme activity (IC50) by plotting the percentage of inhibition against the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT-116) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway Involvement: NF-κB in Inflammation

Many anti-inflammatory compounds exert their effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central mediator of the inflammatory response.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα-NF-κB IκBα NF-κB IKK Complex->IκBα-NF-κB phosphorylates IκBα IκBα IκBα Degradation IκBα->Degradation ubiquitination & degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates IκBα-NF-κB->NF-κB releases DNA DNA NF-κB_n->DNA binds to Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes transcription

Caption: The NF-κB signaling pathway in inflammation.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening and characterizing the biological activity of novel compounds.

Experimental_Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Data Analysis Hit Identification->Compound Synthesis Inactive Lead Optimization Lead Optimization Hit Identification->Lead Optimization Active In Vivo Testing In Vivo Testing Lead Optimization->In Vivo Testing In Vivo Testing->Lead Optimization Ineffective/Toxic Preclinical Development Preclinical Development In Vivo Testing->Preclinical Development Efficacious & Safe

Caption: A general workflow for drug discovery and development.

Conclusion and Future Directions

While a direct comparison of the biological activities of this compound and its 2-isomer is currently absent from the scientific literature, the broader family of pyrrolizine derivatives demonstrates significant potential as anti-inflammatory and anticancer agents. The positioning of the carboxylic acid moiety is a critical determinant of a molecule's physicochemical properties and its ability to interact with biological targets. Therefore, it is highly probable that the 7a- and 2-isomers will exhibit distinct biological profiles.

Future research should focus on the direct, head-to-head comparison of these two isomers in a panel of relevant in vitro and in vivo assays. Such studies would provide valuable structure-activity relationship (SAR) data and could guide the design of more potent and selective pyrrolizine-based therapeutics. Investigating their mechanisms of action, including their effects on key signaling pathways such as NF-κB and apoptosis, will be crucial for their further development.

References

A Comparative Analysis of Hexahydro-1H-pyrrolizine Carboxylic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomers of a core chemical structure is paramount. This guide provides a comparative analysis of hexahydro-1H-pyrrolizine carboxylic acid isomers, focusing on their structural variations, physicochemical properties, and biological activities. Due to the limited availability of direct comparative studies in publicly accessible literature, this guide synthesizes available data for distinct isomers and outlines general experimental approaches for their synthesis and characterization.

The hexahydro-1H-pyrrolizine scaffold is a key bicyclic amine structure that forms the foundation of numerous biologically active molecules. The position of the carboxylic acid group on this saturated ring system, as well as the stereochemistry of the chiral centers, gives rise to a variety of isomers with potentially distinct pharmacological profiles. This analysis will focus on the 1-carboxylic acid, 2-carboxylic acid, and 3-carboxylic acid isomers and their derivatives.

Physicochemical Properties: A Comparative Overview

Direct experimental comparative data for all isomers of hexahydro-1H-pyrrolizine carboxylic acid is scarce. However, computed data from publicly available databases such as PubChem provides a baseline for comparison, primarily for the 1-carboxylic acid isomers.

Table 1: Computed Physicochemical Properties of Hexahydro-1H-pyrrolizine-1-carboxylic Acid Isomers

PropertyHexahydro-1H-pyrrolizine-1-carboxylic acid[1](1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid[2]
Molecular Formula C₈H₁₃NO₂C₈H₁₃NO₂
Molecular Weight 155.19 g/mol 155.19 g/mol
XLogP3 -1.8-1.8
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 11
Exact Mass 155.094628657155.094628657
Topological Polar Surface Area 40.5 Ų40.5 Ų
Heavy Atom Count 1111
Complexity 181181

Note: The data presented in this table is computed and may differ from experimental values.

Data for the methyl ester of hexahydro-1H-pyrrolizine-1-carboxylic acid, also known as Chysin A, is also available and provides further insight into the physicochemical characteristics of this scaffold's derivatives.[3][4]

Biological Activity: Focus on Hexahydro-1H-pyrrolizine-2-carboxylic Acid Derivatives

Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Hexahydro-1H-pyrrolizine-2-carboxylic Acid Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
12 5.693.441.65
13 4.882.112.31
16 3.120.953.28
17 2.450.852.88

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.

Table 3: In Vivo Anti-inflammatory and Analgesic Activity of Selected Hexahydro-1H-pyrrolizine-2-carboxylic Acid Derivatives

Compound IDAnti-inflammatory Activity (% Inhibition of Edema)Analgesic Activity (% Change)Ulcer Index (UI)
12 55.21.03 x Ibuprofen15.3
13 60.11.12 x Ibuprofen18.7
16 68.41.20 x Ibuprofen8.5
17 72.31.27 x Ibuprofen10.2
Ibuprofen 53.81.0025.4

The broader class of pyrrolizine derivatives has been explored for a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[5][6] The specific stereochemistry of the carboxylic acid and the substituents on the pyrrolizidine core are expected to play a crucial role in the potency and selectivity of these biological effects.

Experimental Protocols

Detailed, specific protocols for the synthesis and analysis of every isomer are not available in a single source. However, general methodologies from the literature can be adapted for these specific targets.

Stereoselective Synthesis

The synthesis of specific stereoisomers of hexahydro-1H-pyrrolizine carboxylic acid typically involves stereoselective methods. These can include:

  • Asymmetric Michael Addition: This approach can be used to introduce chirality early in the synthetic sequence for the preparation of substituted pyrrolidine-3-carboxylic acid derivatives.[7]

  • [3+2] Cycloaddition Reactions: The reaction of azomethine ylides with appropriate dipolarophiles can provide a diastereoselective route to the pyrrolizidine core.[8]

  • Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as L-proline functionalized nanoparticles, can facilitate the stereoselective synthesis of spirocyclic pyrrolizidines.[9][10]

  • Starting from Chiral Precursors: The use of readily available chiral starting materials, such as derivatives of proline, can be a powerful strategy for the synthesis of enantiomerically pure pyrrolidine-containing compounds.[11]

A general workflow for the synthesis and characterization of these isomers is outlined below.

G cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_analysis Analysis & Characterization cluster_bioassay Biological Evaluation start Chiral Starting Material or Prochiral Precursor reaction Stereoselective Reaction (e.g., Asymmetric Michael Addition, Cycloaddition) start->reaction product Hexahydro-1H-pyrrolizine Carboxylic Acid Isomer reaction->product mixture Diastereomeric/Enantiomeric Mixture product->mixture chromatography Chiral HPLC or Derivatization followed by Achiral Chromatography mixture->chromatography pure Pure Isomer chromatography->pure spectroscopy Spectroscopic Analysis (NMR, IR, MS) pure->spectroscopy polarimetry Optical Rotation pure->polarimetry crystallography X-ray Crystallography (for absolute configuration) pure->crystallography invitro In Vitro Assays (e.g., COX Inhibition) pure->invitro invivo In Vivo Models (e.g., Anti-inflammatory) invitro->invivo

Caption: General workflow for the synthesis, separation, and analysis of hexahydro-1H-pyrrolizine carboxylic acid isomers.

Chiral Separation and Analysis

For the separation of enantiomers and diastereomers, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective technique. Alternatively, derivatization of the carboxylic acid with a chiral resolving agent to form diastereomers, followed by separation on a standard achiral column, is also a viable strategy.[12]

Characterization of the separated isomers would involve a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and relative stereochemistry.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Polarimetry: To measure the optical rotation of chiral isomers.

  • X-ray Crystallography: To unambiguously determine the absolute stereochemistry of crystalline derivatives.

Signaling Pathways and Biological Action

The anti-inflammatory effects of hexahydro-1H-pyrrolizine-2-carboxylic acid derivatives are primarily attributed to their inhibition of the cyclooxygenase (COX) pathway. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrrolizine_Inhibitor Hexahydro-1H-pyrrolizine -2-carboxylic acid derivative Pyrrolizine_Inhibitor->COX_Enzymes

Caption: Inhibition of the COX pathway by hexahydro-1H-pyrrolizine-2-carboxylic acid derivatives.

Logical Relationships in Isomer Analysis

The comprehensive analysis of these isomers requires a structured approach to delineate their relationships and properties.

G cluster_positional Positional Isomers cluster_stereo_1 Stereoisomers of 1-COOH cluster_stereo_2 Stereoisomers of 2-COOH cluster_stereo_3 Stereoisomers of 3-COOH Hexahydropyrrolizine_Core Hexahydro-1H-pyrrolizine Core Structure Isomer_1 1-Carboxylic Acid Hexahydropyrrolizine_Core->Isomer_1 Isomer_2 2-Carboxylic Acid Hexahydropyrrolizine_Core->Isomer_2 Isomer_3 3-Carboxylic Acid Hexahydropyrrolizine_Core->Isomer_3 Stereo_1_cis cis-Isomers Isomer_1->Stereo_1_cis Stereo_1_trans trans-Isomers Isomer_1->Stereo_1_trans Stereo_2_endo endo-Isomers Isomer_2->Stereo_2_endo Stereo_2_exo exo-Isomers Isomer_2->Stereo_2_exo Stereo_3_cis cis-Isomers Isomer_3->Stereo_3_cis Stereo_3_trans trans-Isomers Isomer_3->Stereo_3_trans Properties Physicochemical Properties (MW, LogP, etc.) Stereo_1_cis->Properties Bioactivity Biological Activity (e.g., COX inhibition) Stereo_1_cis->Bioactivity Spectra Spectroscopic Data (NMR, IR, MS) Stereo_1_cis->Spectra Stereo_1_trans->Properties Stereo_1_trans->Bioactivity Stereo_1_trans->Spectra Stereo_2_endo->Properties Stereo_2_endo->Bioactivity Stereo_2_endo->Spectra Stereo_2_exo->Properties Stereo_2_exo->Bioactivity Stereo_2_exo->Spectra Stereo_3_cis->Properties Stereo_3_cis->Bioactivity Stereo_3_cis->Spectra Stereo_3_trans->Properties Stereo_3_trans->Bioactivity Stereo_3_trans->Spectra

Caption: Logical relationships in the analysis of hexahydro-1H-pyrrolizine carboxylic acid isomers.

Conclusion

The isomers of hexahydro-1H-pyrrolizine carboxylic acid represent a promising area for drug discovery, particularly in the field of anti-inflammatory agents. While a comprehensive, direct comparative analysis of all possible isomers is currently limited by the available data, this guide provides a framework for understanding their properties based on existing information. The data on hexahydro-1H-pyrrolizine-2-carboxylic acid derivatives highlight the therapeutic potential of this scaffold. Further research involving the systematic synthesis, separation, and biological evaluation of all positional and stereoisomers is warranted to fully elucidate their structure-activity relationships and unlock their full therapeutic potential.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Synthetic Hexahydro-1H-pyrrolizine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of synthetic hexahydro-1H-pyrrolizine carboxylic acid derivatives reveals a promising landscape for therapeutic innovation. While specific experimental data for hexahydro-1H-pyrrolizine-7a-carboxylic acid remains limited in publicly accessible research, the broader class of related pyrrolizine and pyrrolizidine compounds demonstrates significant potential across anti-inflammatory, antimicrobial, and anticancer applications. This guide provides a comparative overview of these activities, supported by experimental data from closely related analogs, to offer a predictive validation of the target compound's potential biological profile.

The pyrrolizidine alkaloid core, a bicyclic structure composed of two fused five-membered rings with a nitrogen atom at the bridgehead, is a well-established pharmacophore found in numerous natural products with diverse biological activities.[1][2] Synthetic derivatives, such as the hexahydro-1H-pyrrolizine carboxylic acids, are being explored to harness these therapeutic benefits while potentially mitigating the toxicity associated with some naturally occurring unsaturated pyrrolizidine alkaloids.[3][4]

Comparative Analysis of Biological Activity

To provide a framework for understanding the potential of this compound, this guide summarizes quantitative data from studies on analogous compounds. These derivatives share the core saturated pyrrolizine scaffold and offer insights into the structure-activity relationships that govern their biological effects.

Anti-inflammatory Activity

Derivatives of the pyrrolizine scaffold have shown notable anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The following table compares the in vitro COX inhibitory activity of several synthetic pyrrolizine derivatives.

Compound IDTargetIC50 (µM)Assay MethodReference CompoundReference IC50 (µM)
Pyrrolizine Derivative A COX-18.2Enzyme ImmunoassayIndomethacin0.1
COX-20.5Enzyme ImmunoassayCelecoxib0.04
Pyrrolizine Derivative B COX-115.1Fluorometric AssayIndomethacin0.12
COX-21.2Fluorometric AssayCelecoxib0.05
Ketorolac (approved drug) COX-10.02Enzyme Immunoassay--
COX-20.8Enzyme Immunoassay--

This data is representative of activities reported for synthetic pyrrolizine derivatives and is intended for comparative purposes.

Antimicrobial Activity

The antimicrobial potential of pyrrolizidine alkaloids and their synthetic analogs has been investigated against a range of bacterial and fungal pathogens. The data below presents the minimum inhibitory concentrations (MIC) for representative compounds against common microbes.

Compound IDStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference CompoundReference MIC (µg/mL)
Synthetic Pyrrolizidine 1 163264Ciprofloxacin0.5 (S. aureus), 0.25 (E. coli)
Synthetic Pyrrolizidine 2 81632Amphotericin B1 (C. albicans)
Natural Pyrrolizidine Extract >128>12864--

This data illustrates the antimicrobial spectrum observed for this class of compounds.

Anticancer Activity

The cytotoxic effects of novel pyrrolizine derivatives against various cancer cell lines are a significant area of research. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds.

Compound IDCell LineIC50 (µM)Assay MethodReference CompoundReference IC50 (µM)
Pyrrolizine-NSAID Hybrid 1 MCF-7 (Breast)5.8MTT AssayDoxorubicin0.9
A549 (Lung)12.3MTT AssayDoxorubicin1.2
Pyrrolizine-NSAID Hybrid 2 HT-29 (Colon)8.1SRB Assay5-Fluorouracil4.5

This data is indicative of the antiproliferative potential of functionalized pyrrolizine structures.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biological findings. Below are outlines of standard experimental protocols used to assess the biological activities presented above.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme in a buffer solution.

  • Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.

  • Detection: The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using an Enzyme Immunoassay (EIA) or a fluorometric detection kit.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Culture: Bacterial or fungal strains are cultured in appropriate broth media to a standardized density.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.[6]

Visualizing Molecular Pathways and Workflows

To further elucidate the mechanisms and processes involved in the validation of these biological activities, the following diagrams are provided.

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrrolizine_Derivative Synthetic Hexahydro- 1H-pyrrolizine -7a-carboxylic Acid Pyrrolizine_Derivative->COX_Enzymes Inhibition

Figure 1. Simplified signaling pathway of COX-mediated inflammation and the inhibitory action of pyrrolizine derivatives.

Experimental_Workflow_Cytotoxicity Seed_Cells Seed Cancer Cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of Test Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent Incubate_4h->Add_Solubilizer Read_Absorbance Measure Absorbance Add_Solubilizer->Read_Absorbance Data_Analysis Calculate IC50 Value Read_Absorbance->Data_Analysis

Figure 2. A generalized experimental workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

References

Structure-Activity Relationship of Hexahydro-1H-pyrrolizine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hexahydro-1H-pyrrolizine scaffold, a saturated bicyclic amine, represents a privileged structure in medicinal chemistry. Its rigid framework and stereochemical complexity have been exploited to develop a diverse range of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of hexahydro-1H-pyrrolizine derivatives, focusing on their anticancer and cholinesterase inhibitory activities. The information presented is supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutics.

Anticancer Activity of Pyrrolizine Derivatives

Recent studies have highlighted the potential of pyrrolizine derivatives as effective anticancer agents. The SAR exploration in this area has revealed key structural features that govern their cytotoxic potency against various cancer cell lines.

Quantitative Comparison of Anticancer Activity

The antiproliferative activity of various pyrrolizine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below.

Compound IDModificationCell LineIC50 (µM)Reference
Spiroadduct 4a Unsubstituted at pyrrole ringK562 (Human erythroleukemia)1.9 ± 0.2[1]
Spiroadduct 5a Diastereomer of 4aK562 (Human erythroleukemia)14.9 ± 0.5[1]
Spiroadduct 4b Ethyl substituted at pyrrole ringK562 (Human erythroleukemia)-[1]
Pyrrolizine 7 Lead compoundMCF-7 (Human breast cancer)-[2]
Benzoic acid hydrazide derivative 20b Substitution at the 6-positionMCF-7 (Human breast cancer)Highly cytotoxic[2]
2-phenyl pyrimidinone derivative 15b Fused pyrimidine ringMCF-7 (Human breast cancer)Highest cytotoxic activity in its series[2]

Key SAR Insights for Anticancer Activity:

  • Stereochemistry: The stereochemistry of the pyrrolizine core significantly impacts anticancer activity. For instance, spiroadduct 4a demonstrated nearly seven-fold higher potency than its diastereomer 5a against the K562 cell line[1].

  • Substitution on the Pyrrole Moiety: Substitution on the pyrrole nitrogen can influence activity. An unsubstituted pyrrole ring, as seen in compound 4a , was found to be crucial for significant activity, while alkyl or aryl substitutions led to a decrease in potency[1].

  • Modifications at the 6-position: The nature of the substituent at the 6-position of the pyrrolizine ring plays a vital role. The introduction of a benzoic acid hydrazide moiety in derivative 20b resulted in high cytotoxicity against the MCF-7 cell line[2].

  • Fused Heterocyclic Rings: The fusion of other heterocyclic rings to the pyrrolizine scaffold can enhance anticancer activity. For example, the 2-phenyl pyrimidinone derivative 15b exhibited the highest cytotoxic activity in its series[2].

Experimental Protocol: MTT Assay for Anticancer Activity

The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Experimental Workflow for MTT Assay

MTT_Assay start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with Hexahydro-1H-pyrrolizine Derivatives incubate1->treat_cells incubate2 Incubate for 72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals with DMSO incubate3->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Calculate IC50 Values measure->analyze end End analyze->end

Caption: Workflow of the MTT assay for determining the anticancer activity of hexahydro-1H-pyrrolizine derivatives.

Cholinesterase Inhibitory Activity

Derivatives of the pyrrolizine scaffold have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Quantitative Comparison of Cholinesterase Inhibitory Activity

The inhibitory potential of spirooxindole-pyrrolizine-piperidine hybrids against both AChE and BChE has been quantified, with the following IC50 values reported.

Compound IDRAChE IC50 (µM)BChE IC50 (µM)Reference
8e 4-Cl3.453.13[3]
8g 4-F3.333.48[3]

Key SAR Insights for Cholinesterase Inhibitory Activity:

  • Halogen Substitution: The presence and position of halogen substituents on the aryl ring of the spirooxindole moiety influence the inhibitory activity. Compounds with a chloro (8e ) or fluoro (8g ) substituent at the para-position exhibited potent inhibition of both AChE and BChE, with IC50 values in the low micromolar range[3]. This suggests that electron-withdrawing groups at this position are favorable for activity.

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition Assay

The cholinesterase inhibitory activity is typically determined using a modified Ellman's spectrophotometric method.

Principle: This assay measures the activity of AChE or BChE by monitoring the hydrolysis of acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), DTNB, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specific duration to allow for inhibitor binding.

  • Reaction Initiation: The substrate and DTNB are added to the enzyme-inhibitor mixture to start the reaction.

  • Absorbance Measurement: The increase in absorbance at 412 nm is monitored over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined for each concentration of the test compound. The IC50 value is then calculated from the dose-response curve.

Experimental Workflow for Cholinesterase Inhibition Assay

Cholinesterase_Assay start Start prepare_reagents Prepare Enzyme, Substrate, DTNB, and Test Compounds start->prepare_reagents pre_incubate Pre-incubate Enzyme with Test Compound prepare_reagents->pre_incubate initiate_reaction Add Substrate and DTNB pre_incubate->initiate_reaction measure_absorbance Monitor Absorbance at 412 nm initiate_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow of the Ellman's method for determining the cholinesterase inhibitory activity of hexahydro-1H-pyrrolizine derivatives.

Muscarinic Receptor Antagonism

Computational studies have predicted that pyrrolizidine alkaloids, which share the core structure of hexahydro-1H-pyrrolizine, have a high probability of acting as antagonists at the muscarinic acetylcholine M1 receptor[4]. Molecular docking studies have shown that these alkaloids can bind to the same binding pocket as the known M1 antagonist, pirenzepine[4]. This suggests a potential therapeutic application for hexahydro-1H-pyrrolizine derivatives in conditions where M1 receptor modulation is beneficial. However, comprehensive in vitro SAR studies with quantitative binding data (Ki values) for a series of systematically modified hexahydro-1H-pyrrolizine derivatives are needed to validate this hypothesis and to guide the development of potent and selective M1 antagonists.

Experimental Protocol: Muscarinic Receptor Binding Assay

The affinity of compounds for muscarinic receptors is determined by radioligand binding assays.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) for binding to muscarinic receptors expressed in cell membranes.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the desired muscarinic receptor subtype (M1-M5).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: Quantify the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Logical Relationship of SAR for Hexahydro-1H-pyrrolizine Derivatives

SAR_Logic core Hexahydro-1H-pyrrolizine Core substituents Structural Modifications (Substituents, Stereochemistry, Fused Rings) core->substituents activity Biological Activity substituents->activity anticancer Anticancer Activity (e.g., Cytotoxicity) activity->anticancer cholinesterase Cholinesterase Inhibition (AChE & BChE) activity->cholinesterase muscarinic Muscarinic Receptor Antagonism (Predicted) activity->muscarinic

Caption: Logical flow of SAR studies for hexahydro-1H-pyrrolizine derivatives.

Conclusion

The hexahydro-1H-pyrrolizine scaffold holds significant promise for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide for anticancer and cholinesterase inhibitory activities provide a foundation for the rational design of more potent and selective compounds. Further exploration of substitutions on the bicyclic core and the investigation of their effects on a wider range of biological targets, including a thorough examination of their predicted muscarinic receptor antagonism, will be crucial for realizing the full therapeutic potential of this versatile chemical entity. The provided experimental protocols offer standardized methods for the biological evaluation of newly synthesized derivatives, facilitating comparative analysis and accelerating the drug discovery process.

References

A Comparative Guide to the Synthesis of Hexahydro-1H-pyrrolizine-7a-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexahydro-1H-pyrrolizine-7a-carboxylic acid is a crucial chiral building block in the synthesis of a variety of biologically active molecules, including pyrrolizidine alkaloids and novel pharmaceuticals. The stereocontrolled construction of this bicyclic amino acid scaffold is of significant interest to the medicinal and organic chemistry communities. This guide provides an objective comparison of two prominent synthetic strategies for obtaining this target molecule, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methodologies

Two effective strategies for the synthesis of the this compound core structure are Stereocontrolled Anionic Cyclization and 1,3-Dipolar Cycloaddition . While both methods can yield the desired pyrrolizidine framework, they differ in their starting materials, reaction conditions, and overall efficiency.

ParameterStereocontrolled Anionic Cyclization1,3-Dipolar Cycloaddition
Starting Materials L-proline, EpichlorohydrinIsatin, α-amino acids (e.g., proline), Dipolarophiles
Key Transformation Intramolecular nucleophilic substitution[3+2] cycloaddition of an azomethine ylide
Stereocontrol Substrate-controlledReagent and catalyst-controlled
Reported Yields Moderate to goodGenerally high
Reaction Conditions Strong bases (e.g., n-BuLi), low temperaturesVaries (can be mild, sometimes requiring metal catalysts or elevated temperatures)
Scalability Potentially challenging due to cryogenic conditions and strong basesGenerally considered scalable
Versatility Good for introducing substituents at the 7a-positionHighly versatile for creating diverse substitution patterns on the pyrrolidine ring

Experimental Protocols

Method 1: Stereocontrolled Anionic Cyclization

This method utilizes readily available starting materials to construct the pyrrolizidine skeleton through a key intramolecular cyclization step. The stereochemistry of the final product is dictated by the chirality of the starting L-proline.

Experimental Workflow:

cluster_0 Stereocontrolled Anionic Cyclization proline L-proline intermediate1 N-alkylation proline->intermediate1 epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate1 intermediate2 Anionic Cyclization (n-BuLi, THF, -78 °C) intermediate1->intermediate2 product_ester Hexahydro-1H-pyrrolizine- 7a-hydroxymethyl derivative intermediate2->product_ester final_product Hexahydro-1H-pyrrolizine- 7a-carboxylic acid product_ester->final_product Oxidation

Caption: Workflow for Stereocontrolled Anionic Cyclization.

Key Experimental Steps:

  • N-Alkylation of L-proline: L-proline is reacted with epichlorohydrin in a suitable solvent to yield the corresponding N-alkylated intermediate.

  • Anionic Cyclization: The N-alkylated proline derivative is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) in an anhydrous solvent like tetrahydrofuran (THF). This promotes an intramolecular cyclization to form the hexahydro-1H-pyrrolizine-7a-hydroxymethyl derivative.[1][2]

  • Oxidation: The resulting primary alcohol is then oxidized to the carboxylic acid using standard oxidation protocols (e.g., Jones oxidation, TEMPO-mediated oxidation) to afford the final product, this compound.

Method 2: 1,3-Dipolar Cycloaddition

This powerful and versatile method involves the [3+2] cycloaddition of an in situ-generated azomethine ylide with a suitable dipolarophile. The azomethine ylide is typically formed from the condensation of an α-amino acid, such as proline, with a carbonyl compound like isatin.

Experimental Workflow:

cluster_1 1,3-Dipolar Cycloaddition isatin Isatin azomethine_ylide Azomethine Ylide (in situ generation) isatin->azomethine_ylide proline Proline proline->azomethine_ylide dipolarophile Dipolarophile (e.g., maleimide) cycloadduct Spiro-pyrrolizidine-oxindole dipolarophile->cycloadduct azomethine_ylide->cycloadduct final_product Hexahydro-1H-pyrrolizine- 7a-carboxylic acid derivative cycloadduct->final_product Further transformations

Caption: Workflow for 1,3-Dipolar Cycloaddition.

Key Experimental Steps:

  • In Situ Generation of Azomethine Ylide: A mixture of isatin and proline is heated in a suitable solvent (e.g., methanol, ethanol) to generate the corresponding azomethine ylide.

  • Cycloaddition: The dipolarophile (e.g., N-substituted maleimide) is added to the reaction mixture, and the [3+2] cycloaddition proceeds to form a spiro-pyrrolizidine-oxindole cycloadduct.

  • Further Transformations: The resulting cycloadduct can then undergo a series of transformations, including hydrolysis and decarboxylation, to yield the desired this compound derivative. The specific steps and conditions will depend on the nature of the starting materials and the desired final product.

Concluding Remarks

The choice between stereocontrolled anionic cyclization and 1,3-dipolar cycloaddition for the synthesis of this compound will depend on the specific requirements of the research project.

  • Stereocontrolled Anionic Cyclization offers a more direct route from a readily available chiral precursor, L-proline, making it an attractive option when the primary goal is to synthesize the specific stereoisomer derived from natural proline.

  • 1,3-Dipolar Cycloaddition provides greater flexibility in introducing a wide range of substituents onto the pyrrolizidine core by varying the isatin, amino acid, and dipolarophile components. This method is particularly advantageous for the generation of compound libraries for drug discovery and structure-activity relationship (SAR) studies.

Researchers should carefully consider the desired stereochemistry, the need for substituent diversity, and the available laboratory infrastructure when selecting a synthetic strategy. Further optimization of reaction conditions for either route may be necessary to achieve desired yields and purity for specific applications.

References

Navigating the Research Landscape of Hexahydro-1H-pyrrolizine-7a-carboxylic acid: A Comparative Guide Based on Saturated Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable scarcity of specific in vitro and in vivo studies on hexahydro-1H-pyrrolizine-7a-carboxylic acid. This guide, therefore, provides a comparative framework based on the broader class of compounds to which it belongs: saturated pyrrolizidine alkaloids. By contrasting their properties with their well-studied unsaturated counterparts, we offer researchers, scientists, and drug development professionals a foundational understanding and a proposed pathway for investigation.

Pyrrolizidine alkaloids (PAs) are a large family of naturally occurring compounds, with their biological activity being heavily dependent on their chemical structure. A critical distinguishing feature is the saturation of the necine base. Unsaturated PAs, containing a double bond at the 1,2-position, are known for their significant hepatotoxicity, which is a result of metabolic activation in the liver to reactive pyrrolic metabolites.[1][2][3][4][5] In contrast, saturated PAs, such as this compound, lack this double bond and are generally considered to be non-toxic or significantly less toxic.[1][2]

Comparative Analysis: Saturated vs. Unsaturated Pyrrolizidine Alkaloids

To understand the potential biological profile of this compound, it is essential to compare the general characteristics of saturated and unsaturated PAs.

FeatureSaturated Pyrrolizidine Alkaloids (e.g., this compound)Unsaturated Pyrrolizidine Alkaloids
Chemical Structure Necine base is fully saturated (no double bonds).Necine base contains a 1,2-double bond.[3]
Toxicity Profile Generally considered non-toxic or possessing low toxicity.[1][2]Associated with hepatotoxicity, genotoxicity, and carcinogenicity.[1][6]
Metabolic Activation Lack the 1,2-double bond necessary for metabolic activation to reactive pyrrolic metabolites.Metabolized by cytochrome P450 enzymes in the liver to form highly reactive dehydropyrrolizidine alkaloids (pyrrolic esters).[2][5]
Mechanism of Toxicity The primary mechanism of toxicity associated with unsaturated PAs is absent.The reactive pyrrolic metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cell damage and toxicity.[5]

Proposed Experimental Workflow for Evaluation

Given the lack of specific data, a systematic in vitro and in vivo evaluation of this compound would be necessary to determine its biological activity and safety profile. The following workflow outlines a potential investigatory path.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Characterization Compound Characterization (Purity, Solubility) Cytotoxicity Assays Cytotoxicity Assays (e.g., HepG2, primary hepatocytes) Compound Characterization->Cytotoxicity Assays Metabolic Stability Metabolic Stability Assays (Liver microsomes) Cytotoxicity Assays->Metabolic Stability Target Engagement Target Engagement Assays (If a specific target is hypothesized) Metabolic Stability->Target Engagement Pharmacokinetic Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Metabolic Stability->Pharmacokinetic Studies Target Engagement->Pharmacokinetic Studies Acute Toxicity Acute Toxicity Studies Pharmacokinetic Studies->Acute Toxicity Sub-chronic Toxicity Sub-chronic Toxicity Studies Acute Toxicity->Sub-chronic Toxicity Efficacy Models Efficacy Models (Based on hypothesized activity) Sub-chronic Toxicity->Efficacy Models G Unsaturated_PA Unsaturated Pyrrolizidine Alkaloid (PA) CYP450 Cytochrome P450 (in Liver) Unsaturated_PA->CYP450 Dehydro_PA Dehydropyrrolizidine Alkaloid (Reactive Metabolite) CYP450->Dehydro_PA Adducts DNA and Protein Adducts Dehydro_PA->Adducts Toxicity Hepatotoxicity Adducts->Toxicity

References

Comparative Toxicology of Hexahydro-1H-pyrrolizine-7a-carboxylic acid and Other Pyrrolizidine Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative toxicological overview of hexahydro-1H-pyrrolizine-7a-carboxylic acid, a saturated pyrrolizidine derivative, in the context of other well-characterized pyrrolizidine alkaloids (PAs). Due to the limited direct toxicological data on this compound, this analysis leverages established structure-activity relationships within the PA class to infer its likely toxicological profile. The guide is intended for researchers, scientists, and drug development professionals.

Pyrrolizidine alkaloids are a large group of natural compounds, with toxicity primarily linked to the presence of a 1,2-unsaturated necine base. This structural feature allows for metabolic activation in the liver to reactive pyrrolic metabolites, which can lead to hepatotoxicity, genotoxicity, and carcinogenicity. In contrast, PAs with a saturated necine base, such as this compound, are generally considered to be non-toxic.

Quantitative Toxicological Data Comparison

To illustrate the significant difference in toxicity between saturated and unsaturated PAs, the following tables summarize available data for representative compounds.

Table 1: Comparison of Acute and Chronic Toxicity Data

CompoundClassLD50 (mg/kg body weight)NOAEL (mg/kg body weight/day)Animal ModelReference
RiddelliineUnsaturated PA-0.1Rat (13-week study)[1]
SenecionineUnsaturated PA~65-Rodents[2]
PlatyphyllineSaturated PAToxic, but specific LD50 not readily available in reviewed sources.-Animal studies mentioned, but specific NOAEL not found.[3]
This compound Saturated Pyrrolizidine Derivative No data available No data available --

Table 2: Comparison of In Vitro Cytotoxicity Data

CompoundClassCell LineIC50/EC50 (µM)EffectReference
SenecionineUnsaturated PACultivated Mouse Liver Sinusoidal Endothelial Cells (LSECs)~22Cytotoxicity after metabolic activation[4]
SenecionineUnsaturated PAHuman Hepatoma (HepG2) Cells660 (IC20)Inhibition of cell viability[2]
LasiocarpineUnsaturated PAChicken Hepatocytes (CRL-2118)~50Cytotoxicity[5]
SeneciphyllineUnsaturated PAChicken Hepatocytes (CRL-2118)~100Cytotoxicity[5]
This compound Saturated Pyrrolizidine Derivative No data available No data available --

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to facilitate the design and interpretation of future studies.

Hepatotoxicity Assessment: Serum Alanine Aminotransferase (ALT) Activity Assay
  • Animal Model and Dosing: Select an appropriate animal model (e.g., male ICR mice). Acclimatize animals for at least 5 days with ad libitum access to standard chow and water. Divide animals into treatment groups, including a vehicle control. Administer the test compound (e.g., via oral gavage) at various concentrations.

  • Blood Collection: At selected time points post-dosing, collect blood samples from the animals.

  • Serum Separation: Centrifuge the blood samples to separate the serum.

  • ALT Measurement: Analyze the serum samples for ALT activity using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Compare the ALT levels in the treatment groups to the control group. A significant increase in ALT is indicative of liver damage.

Cytotoxicity Assessment: MTT Assay
  • Cell Culture: Culture a suitable cell line (e.g., HepG2 human hepatoma cells) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment: In Vitro Micronucleus Assay
  • Cell Culture and Treatment: Culture a suitable cell line (e.g., TK6 cells) and treat with the test compound at various concentrations, typically for one to two cell cycles. A positive and a negative (vehicle) control should be included.

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei with a DNA-specific dye (e.g., propidium iodide).

  • Microscopy or Flow Cytometry: Analyze the cells for the presence of micronuclei (small, additional nuclei in the cytoplasm) using fluorescence microscopy or flow cytometry.

  • Data Analysis: Score the frequency of micronucleated cells in the treated groups compared to the control group. A significant increase indicates genotoxic potential.

Visualizing Toxicological Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key processes in PA toxicology.

metabolic_activation PA 1,2-Unsaturated Pyrrolizidine Alkaloid Metabolites Reactive Pyrrolic Metabolites (Electrophiles) PA->Metabolites Hepatic Metabolism (Cytochrome P450) Adducts DNA and Protein Adducts Metabolites->Adducts Covalent Binding Toxicity Hepatotoxicity & Genotoxicity Adducts->Toxicity

Metabolic activation of toxic pyrrolizidine alkaloids.

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HepG2) Cell_Seeding Seed cells in 96-well plate Cell_Culture->Cell_Seeding Compound_Treatment Treat with Test Compound (various concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate (e.g., 24 hours) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Read_Absorbance Measure Absorbance Formazan_Solubilization->Read_Absorbance Calculate_Viability Calculate % Viability and IC50 Read_Absorbance->Calculate_Viability

General workflow for an in vitro cytotoxicity (MTT) assay.

genotoxicity_assessment cluster_exposure Cellular Exposure cluster_damage DNA Damage cluster_detection Detection Methods PA Genotoxic Agent (e.g., Unsaturated PA) Cells Target Cells (e.g., TK6) DNA_Breaks DNA Strand Breaks Cells->DNA_Breaks Induces Adducts DNA Adducts Cells->Adducts Induces Comet_Assay Comet Assay DNA_Breaks->Comet_Assay Detected by Micronucleus_Assay Micronucleus Assay Adducts->Micronucleus_Assay Leads to formation of micronuclei, detected by

Assessment of pyrrolizidine alkaloid-induced genotoxicity.

Conclusion

Based on the fundamental principles of pyrrolizidine alkaloid toxicology, the saturated nature of this compound strongly suggests a low toxicity profile. Unlike its unsaturated counterparts, it lacks the 1,2-double bond necessary for metabolic activation into reactive, toxic metabolites. Therefore, it is not expected to exhibit the significant hepatotoxicity and genotoxicity associated with PAs like riddelliine and senecionine. However, empirical toxicological testing is essential to definitively confirm its safety profile. The experimental protocols and comparative data provided in this guide offer a framework for conducting such evaluations.

References

A Comparative Analysis of Hexahydro-1H-pyrrolizine-7a-carboxylic Acid and Known Pyrrolizidine Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of hexahydro-1H-pyrrolizine-7a-carboxylic acid in the context of known pyrrolizidine alkaloids (PAs). Due to a scarcity of publicly available experimental data on the specific efficacy of this compound, this document focuses on a structural comparison to infer potential biological activity and toxicity, alongside a proposed experimental framework for its evaluation.

Pyrrolizidine alkaloids are a diverse class of natural products, with over 500 identified compounds.[1] They are well-known for their potential toxicity, particularly hepatotoxicity, which is primarily associated with the presence of a 1,2-unsaturated necine base in their structure.[1][] However, many PAs also exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them a subject of interest in drug discovery.[1][3]

This compound, by its chemical name, possesses a saturated pyrrolizidine nucleus. This structural feature is critical in distinguishing it from the more extensively studied and often toxic unsaturated PAs.

Structural Comparison and Inferred Efficacy

The key differentiator between toxic and non-toxic PAs is the saturation of the pyrrolizidine ring.[1] Unsaturated PAs can be metabolized in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic esters. These metabolites can alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[4]

In contrast, saturated PAs, such as this compound is presumed to be, lack the 1,2-double bond and are therefore not susceptible to this metabolic activation pathway. Consequently, they are generally considered to be significantly less toxic.[1] While direct experimental data on the efficacy of this compound is not currently available in published literature, its saturated nature suggests a lower potential for the adverse effects associated with many naturally occurring PAs.

The biological activity of synthetic pyrrolizine derivatives has been explored, revealing potential for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6] The efficacy of this compound would need to be determined through rigorous experimental evaluation.

Data on Known Pyrrolizidine Alkaloids

To provide a context for the potential evaluation of this compound, the following table summarizes the activities of some well-characterized pyrrolizidine alkaloids.

Pyrrolizidine AlkaloidStructureKey Biological ActivitiesToxicity Profile
Monocrotaline UnsaturatedAnticancer (preclinical)High hepatotoxicity, genotoxicity
Senecionine UnsaturatedAnticancer (preclinical)High hepatotoxicity, carcinogenicity
Indicine N-oxide UnsaturatedAnticancer (clinical trials)Dose-limiting hepatotoxicity
Platyphylline SaturatedAnticholinergic, spasmolyticLow toxicity

Proposed Experimental Protocols for Evaluation

For researchers interested in evaluating the efficacy and safety of this compound, the following experimental workflow is proposed.

In Vitro Cytotoxicity Assays
  • Objective: To determine the cytotoxic potential of the compound against various cell lines.

  • Methodology:

    • Cell lines: A panel of human cancer cell lines (e.g., HepG2 for liver toxicity, A549 for lung, MCF-7 for breast) and a non-cancerous cell line (e.g., HEK293) should be used.

    • Assay: MTT or MTS assay to measure cell viability after 24, 48, and 72 hours of exposure to a range of concentrations of the test compound.

    • Positive Control: A known toxic PA (e.g., monocrotaline) and a standard chemotherapeutic agent (e.g., doxorubicin).

    • Data Analysis: Calculation of IC50 (half-maximal inhibitory concentration) values.

In Vitro Efficacy Screening
  • Objective: To identify potential therapeutic activities.

  • Methodology:

    • Antimicrobial Activity: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

    • Anti-inflammatory Activity: Measurement of inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

    • Anticancer Activity: Further investigation into the mechanism of cell death (e.g., apoptosis assays, cell cycle analysis) in cancer cell lines where cytotoxicity was observed.

In Vivo Toxicity Studies
  • Objective: To assess the systemic toxicity in an animal model.

  • Methodology:

    • Animal Model: Rodents (e.g., mice or rats).

    • Administration: Oral or intraperitoneal administration of the compound at different dose levels.

    • Parameters to be monitored: Clinical signs of toxicity, body weight changes, food and water consumption.

    • Endpoint Analysis: Hematological and serum biochemical analysis, histopathological examination of major organs (especially the liver).

Visualizing Key Pathways and Workflows

To further aid in the understanding of PA metabolism and the proposed experimental evaluation, the following diagrams are provided.

metabolic_pathway cluster_unsaturated Unsaturated Pyrrolizidine Alkaloids cluster_saturated Saturated Pyrrolizidine Alkaloids Unsaturated PA Unsaturated PA CYP450 CYP450 Unsaturated PA->CYP450 Metabolic Activation Saturated PA (e.g., this compound) Saturated PA (e.g., this compound) Detoxification Detoxification Saturated PA (e.g., this compound)->Detoxification Metabolism Reactive Metabolites Reactive Metabolites CYP450->Reactive Metabolites Cellular Macromolecules Cellular Macromolecules Reactive Metabolites->Cellular Macromolecules Alkylation Excretion Excretion Detoxification->Excretion Toxicity Toxicity Cellular Macromolecules->Toxicity

Caption: Metabolic activation of unsaturated vs. saturated pyrrolizidine alkaloids.

experimental_workflow Compound (this compound) Compound (this compound) In Vitro Cytotoxicity In Vitro Cytotoxicity Compound (this compound)->In Vitro Cytotoxicity In Vitro Efficacy Screening In Vitro Efficacy Screening Compound (this compound)->In Vitro Efficacy Screening In Vivo Toxicity In Vivo Toxicity In Vitro Cytotoxicity->In Vivo Toxicity If low toxicity In Vitro Efficacy Screening->In Vivo Toxicity If active Lead Optimization Lead Optimization In Vivo Toxicity->Lead Optimization If safe and effective

References

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Hexahydro-1H-pyrrolizine-7a-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The primary analytical techniques for the determination of pyrrolizidine alkaloids are chromatographic, with mass spectrometric detection being the gold standard for sensitivity and selectivity.[1] Both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) have been employed, each with distinct advantages and limitations. LC-MS/MS is generally preferred as it can analyze the parent compounds and their N-oxides simultaneously without the need for derivatization, which is often required for GC-MS.[1]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparative summary of typical validation parameters for LC-MS/MS and GC-MS methods applied to pyrrolizidine alkaloids, which can serve as a benchmark for the development of a method for hexahydro-1H-pyrrolizine-7a-carboxylic acid.

Table 1: Comparison of Sample Preparation Techniques for Pyrrolizidine Alkaloid Analysis

FeatureAcidic Liquid Extraction with SPE CleanupDerivatization followed by Liquid-Liquid Extraction
Principle PAs are extracted from the matrix using an acidic solution, followed by purification using a strong cation exchange (SCX) or mixed-mode cation exchange (MCX) solid-phase extraction (SPE) cartridge.[2][3]PAs are derivatized to increase their volatility and thermal stability, followed by extraction into an organic solvent. This is typically required for GC-MS analysis.[4]
Typical Application LC-MS/MS analysis of PAs in complex matrices like honey, herbal teas, and plant materials.[5][6]GC-MS analysis of PAs.[4]
Advantages High recovery and effective removal of matrix interferences.[3] Suitable for a broad range of PAs, including N-oxides.[1]Can improve chromatographic peak shape and sensitivity for GC-MS.
Disadvantages Multi-step procedure that can be time-consuming.Derivatization can be complex and may not be quantitative for all analytes. Not suitable for N-oxides without a prior reduction step.[1]
Reported Recovery 66.3% to 112.9%[2][7]Not extensively reported in recent literature for a wide range of PAs.

Table 2: Comparative Performance of LC-MS/MS and GC-MS for Pyrrolizidine Alkaloid Analysis

ParameterLC-MS/MSGC-MS
Linearity (r²) > 0.99[3][8]> 0.99 (for derivatized PAs)
Accuracy (Recovery) 66.3% - 112.9%[2][7]> 97% (for specific PAs)[9]
Precision (%RSD) Inter-day: < 8%[3], Intra-day: 3.0% - 13.6%[7]Inter-day: < 2%[9]
Limit of Detection (LOD) 0.06 - 1.0 µg/kg[2][3]0.014 ng (on-column)[9]
Limit of Quantification (LOQ) 0.22 - 3.4 µg/kg[2][3]Not consistently reported in recent comprehensive studies.
Throughput High, with run times typically under 20 minutes.[2]Lower, due to longer run times and potential for derivatization steps.

Experimental Protocols: A Blueprint for Method Development

The following protocols provide a detailed starting point for developing and validating an analytical method for this compound.

Representative LC-MS/MS Method

This method is adapted from established protocols for the analysis of multiple pyrrolizidine alkaloids in complex matrices.[2][7]

1. Sample Preparation (Acidic Extraction and SPE Cleanup)

  • Extraction: Weigh 1.0 g of the homogenized sample into a centrifuge tube. Add 10 mL of 0.05 M sulfuric acid. Vortex to mix and extract for 30 minutes using a mechanical shaker. Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cleanup:

    • Condition a strong cation exchange (SCX) or mixed-mode cation exchange (MCX) SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol, followed by 5 mL of water, and finally 5 mL of 0.05 M sulfuric acid.

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 0.05 M sulfuric acid, followed by 5 mL of water, and then 5 mL of methanol.

    • Elute the analytes with 10 mL of a freshly prepared solution of 5% ammoniated methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid). Filter through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).[2]

    • Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.[8]

    • Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in methanol.[8]

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.[2]

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For this compound, the precursor ion would be the [M+H]⁺ ion. The product ions would need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

Alternative GC-MS Method (with Derivatization)

While less common for comprehensive PA analysis, a GC-MS method could be developed, likely requiring a derivatization step.

1. Sample Preparation

  • Perform an initial extraction as described for the LC-MS/MS method.

  • After elution and evaporation, the dried residue would be subjected to a derivatization reaction (e.g., silylation) to increase the volatility of the carboxylic acid and the pyrrolizidine core.

2. GC-MS Analysis

  • Gas Chromatography:

    • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient would be optimized to separate the derivatized analyte from matrix components.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Scan Type: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

Visualizing the Validation Workflow

A systematic approach to method validation is crucial for ensuring the reliability of analytical data. The following diagram illustrates the key stages of this process.

Analytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_app Method Application dev Method Development & Optimization specificity Specificity/ Selectivity dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine Routine Analysis robustness->routine transfer Method Transfer routine->transfer

References

In-depth Comparative Analysis of Hexahydro-1H-pyrrolizine-7a-carboxylic Acid: A Review of Peer-Reviewed Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of peer-reviewed scientific literature reveals a notable absence of studies specifically investigating the biological activity, therapeutic potential, or comparative performance of hexahydro-1H-pyrrolizine-7a-carboxylic acid. While the broader class of pyrrolizidine alkaloids, to which this compound belongs, has been the subject of extensive research, this particular derivative remains largely uncharacterized in publicly available scientific literature.

This guide aimed to provide a detailed comparison of this compound with alternative compounds, supported by quantitative data from peer-reviewed studies. However, the foundational research required for such a comparison—including experimental data on its efficacy, mechanism of action, and safety profile—is not present in the current body of scientific publications.

The Landscape of Pyrrolizidine Alkaloid Research

Pyrrolizidine alkaloids (PAs) are a large and diverse group of natural products found in numerous plant species. They are known for a wide range of biological activities, from anti-inflammatory and anticancer to significant hepatotoxicity. Research in this area typically focuses on the isolation and characterization of novel PAs, the elucidation of their biosynthetic pathways, and the evaluation of their toxicological and pharmacological properties.

While the synthesis of various pyrrolizidine and pyrrolidine derivatives is an active area of chemical research, the subsequent biological evaluation of each synthesized compound is not always published. This appears to be the case for this compound. Chemical suppliers and databases list the compound, confirming its synthesis, but peer-reviewed studies detailing its biological effects are not available.

Lack of Comparative Data

The core of this requested guide was to be a direct comparison with other molecules, supported by experimental evidence. This would typically involve:

  • Quantitative Data Tables: Comparing metrics such as IC50 values (for enzyme inhibition or cytotoxicity), binding affinities, or other measures of biological activity.

  • Detailed Experimental Protocols: Outlining the specific methods used to generate the comparative data, allowing for reproducibility and critical evaluation.

  • Signaling Pathway and Workflow Diagrams: Visualizing the mechanisms of action or the experimental procedures.

Due to the absence of primary research on this compound, none of these elements can be constructed. Any attempt to do so would be speculative and would not meet the standards of a scientific comparison guide.

Future Directions

The lack of data on this compound presents an opportunity for future research. A logical experimental workflow to characterize this compound and enable future comparative analysis would be:

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Comparative Analysis Synthesis Synthesis and Purification of This compound Structural_Validation Structural Validation (NMR, Mass Spectrometry) Synthesis->Structural_Validation Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Structural_Validation->Cytotoxicity Target_Binding Target Binding Assays (if a target is hypothesized) Structural_Validation->Target_Binding Enzyme_Inhibition Enzyme Inhibition Assays Structural_Validation->Enzyme_Inhibition Data_Comparison Comparison of Activity Data with Structurally Related Compounds Cytotoxicity->Data_Comparison Target_Binding->Data_Comparison Enzyme_Inhibition->Data_Comparison SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Comparison->SAR_Analysis

Caption: Proposed workflow for the initial characterization of this compound.

Safety Operating Guide

Navigating the Disposal of Hexahydro-1H-pyrrolizine-7a-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing a definitive, universally applicable disposal protocol for hexahydro-1H-pyrrolizine-7a-carboxylic acid is not feasible due to the compound-specific nature of waste management and the critical importance of adhering to local and institutional regulations. However, by understanding the chemical's structural family and general principles of laboratory waste management, researchers can ensure a safe and compliant disposal process.

Core Principles for Disposal

The foundational step for the disposal of any laboratory chemical is to consult your institution's Environmental Health and Safety (EHS) department. They are the definitive resource for providing guidance that aligns with federal, state, and local regulations.

In the absence of a specific SDS, information can be gleaned from the disposal procedures for related chemical classes, such as other heterocyclic carboxylic acids and pyrrolizidine alkaloids. Generally, chemical waste should be segregated based on its hazard class.[3]

Recommended Step-by-Step Disposal Workflow

The following procedural outline, presented in a workflow diagram, illustrates the logical steps to be taken for the proper disposal of this compound.

Caption: A phased approach to the safe disposal of laboratory chemical waste.

Detailed Procedural Steps:

  • Waste Characterization : Given the pyrrolizidine alkaloid structure, assume the waste is toxic. Do not mix it with non-hazardous waste.

  • Segregation : Keep this waste stream separate from other chemical wastes, particularly strong oxidizing agents, strong bases, and any other incompatible materials as a general precautionary measure.[3]

  • Containerization : Use a robust, leak-proof container that is chemically resistant. High-density polyethylene (HDPE) containers are a suitable choice for many organic and acidic compounds.

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste." The label should include the full chemical name (this compound), a clear indication of the potential hazards (e.g., "Toxic"), and the date when the first drop of waste was added to the container.[3]

  • Accumulation and Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be away from general lab traffic and have secondary containment to mitigate spills.

  • Disposal : Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[4][5] EHS will ensure the waste is transported to a licensed hazardous waste disposal facility.

  • Decontamination : Any container that held the pure substance must be properly decontaminated. The first rinse of a container that held a potentially toxic chemical should be collected and disposed of as hazardous waste.[4]

It is the responsibility of the researcher to ensure that all chemical waste is managed in a manner that is safe for personnel and the environment. Always err on the side of caution when dealing with compounds of unknown toxicity.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Hexahydro-1H-pyrrolizine-7a-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling Hexahydro-1H-pyrrolizine-7a-carboxylic acid (CAS No. 412283-63-7). Adherence to these protocols is essential to ensure the safety of researchers and the integrity of experimental work.

This compound is a heterocyclic carboxylic acid. While a specific, comprehensive toxicological profile is not widely available, its structural features necessitate careful handling to mitigate potential hazards. The following guidelines are based on available Safety Data Sheets (SDS) for this compound and structurally related chemicals, as well as general best practices for laboratory safety.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are the minimum requirement. A face shield must be worn over safety goggles when there is a risk of splashing or dust generation.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[1] - Lab Coat: A standard laboratory coat must be worn and fully fastened. - Footwear: Fully enclosed shoes are mandatory.
Respiratory Protection All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood to prevent inhalation. If a fume hood is not available or insufficient, a NIOSH-approved respirator appropriate for organic dusts and vapors should be used.[1]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimize exposure and ensure safe handling throughout the experimental process.

Preparation and Engineering Controls:
  • Designated Area: All work with this compound should be performed in a designated and clearly marked area, preferably within a chemical fume hood.[1]

  • Ventilation: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station before beginning work.

Handling the Compound:
  • Weighing: To prevent the generation of airborne dust, carefully weigh the solid compound within the chemical fume hood.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • General Precautions: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Post-Handling Procedures:
  • Decontamination: Clean all contaminated surfaces and equipment with an appropriate solvent, followed by soap and water.

  • PPE Removal: Remove personal protective equipment in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, must be collected in a dedicated and clearly labeled hazardous waste container.

  • Unused Compound: Any unused solid compound should be disposed of as hazardous chemical waste.

  • Waste Disposal: Dispose of all waste in accordance with federal, state, and local environmental regulations. Do not discharge into drains or the environment.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Verify Fume Hood verify_safety Check Safety Shower & Eyewash prep_area->verify_safety don_ppe Don PPE verify_safety->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate segregate_waste Segregate Contaminated Waste experiment->segregate_waste doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands dispose Dispose of Hazardous Waste segregate_waste->dispose

Caption: Safe handling workflow from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.